C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE
Description
Properties
IUPAC Name |
[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10/h1-5H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFANZLPHIJGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630142 | |
| Record name | 1-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543713-32-2 | |
| Record name | 3-(2-Chlorophenyl)-5-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543713-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of C-[3-(2-Chloro-phenyl)-isoxazol-5-yl]-methylamine
Abstract
This technical guide provides a comprehensive, chemically sound, and field-proven protocol for the synthesis of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine, a valuable building block in medicinal chemistry. The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, and this specific derivative serves as a key intermediate for drug discovery and development, particularly in areas like neurological disorders.[1] This document details a robust two-part synthetic strategy, commencing with the construction of the core isoxazole ring via a [3+2] cycloaddition, followed by the installation of the methylamine moiety through reductive amination. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step experimental procedures, and outline methods for purification and characterization, ensuring a reproducible and validated synthesis.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule, this compound (3 ), is most logically approached through a two-stage process. The primary disconnection is at the carbon-nitrogen bond of the methylamine group, pointing to a reductive amination pathway. This reaction is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[2][3] This disconnection identifies the key intermediate, 3-(2-chlorophenyl)isoxazole-5-carbaldehyde (2 ), as the immediate precursor.
The second stage of the retrosynthesis focuses on the formation of the 3-aryl-5-substituted isoxazole ring of intermediate 2 . The Huisgen 1,3-dipolar cycloaddition is the preeminent and most versatile method for constructing this heterocyclic system.[4][5] This powerful reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with an alkyne. This leads to our starting materials: 2-chlorobenzaldoxime (1 ) and a protected form of propargyl aldehyde.
The overall forward synthesis is therefore planned as follows:
Caption: Overall Synthetic Workflow
Part 1: Synthesis of 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde (2)
This phase focuses on constructing the central heterocyclic scaffold. The key transformation is a 1,3-dipolar cycloaddition, a highly efficient method for forming five-membered rings.[6][7] We first prepare the aldoxime precursor, which is then converted to a nitrile oxide in situ for the cycloaddition reaction.
Step 1: Preparation of 2-Chlorobenzaldoxime (1)
The synthesis begins with the straightforward conversion of 2-chlorobenzaldehyde to its corresponding oxime. This is a classic condensation reaction with hydroxylamine.
Experimental Protocol:
-
To a stirred solution of 2-chlorobenzaldehyde (40.0 g, 0.284 mol) in ethanol (160 mL) and water (80 mL) in a 1 L round-bottom flask, add hydroxylamine hydrochloride (39.5 g, 0.568 mol).
-
Prepare a solution of sodium hydroxide (17.1 g, 0.427 mol) in water (20 mL). Add this solution portion-wise to the reaction mixture over 15 minutes. A precipitate will form.[8]
-
Heat the mixture to reflux. If a solid remains, add a minimal amount of water until it dissolves.
-
Allow the reaction to cool to room temperature, during which a crystalline solid will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from an ethanol-water mixture to yield 2-chlorobenzaldoxime (1 ) as a crystalline solid.[8]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 2-Chlorobenzaldehyde | 140.57 | 40.0 | 0.284 | 1.0 |
| Hydroxylamine HCl | 69.49 | 39.5 | 0.568 | 2.0 |
| Sodium Hydroxide | 40.00 | 17.1 | 0.427 | 1.5 |
| Ethanol | - | 160 mL | - | - |
| Water | - | 100 mL | - | - |
Causality and Insights: Using two equivalents of hydroxylamine hydrochloride ensures the complete consumption of the aldehyde. The sodium hydroxide acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile, and to catalyze the condensation.
Step 2: [3+2] Cycloaddition and Deprotection to Aldehyde (2)
This step is the cornerstone of the synthesis. The aldoxime (1 ) is oxidized in situ to the corresponding nitrile oxide. This highly reactive 1,3-dipole is immediately trapped by an alkyne, propargyl aldehyde diethyl acetal, to form the isoxazole ring. Subsequent acidic workup hydrolyzes the acetal to reveal the desired aldehyde.
Experimental Protocol:
-
In a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-chlorobenzaldoxime (1 ) (30.0 g, 0.193 mol) and propargyl aldehyde diethyl acetal (27.0 g, 0.211 mol) in chloroform (300 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (27.0 g, 0.202 mol) in chloroform (150 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, add pyridine (1.5 mL) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture sequentially with 1M HCl (2 x 150 mL), saturated NaHCO₃ solution (150 mL), and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude acetal-protected isoxazole.
-
To the crude product, add a mixture of tetrahydrofuran (200 mL) and 3M HCl (100 mL). Stir vigorously at room temperature for 4-6 hours until TLC indicates complete deprotection.
-
Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-(2-chlorophenyl)isoxazole-5-carbaldehyde (2 ) as a solid.
Mechanistic Rationale: NCS is a mild and effective chlorinating agent that converts the oxime into a hydroximoyl chloride. The addition of a catalytic amount of a weak base like pyridine facilitates the elimination of HCl to generate the transient 2-chlorobenzonitrile oxide. This dipole then undergoes a concerted [3+2] cycloaddition with the electron-rich alkyne. The acetal serves as a protecting group for the aldehyde, which would otherwise be incompatible with the reaction conditions.
Caption: Key Mechanistic Steps in Isoxazole Formation
Part 2: Reductive Amination to C-[3-(2-Chlorophenyl)-isoxazol-5-yl]-methylamine (3)
With the aldehyde intermediate in hand, the final step is the installation of the methylamine group. Reductive amination is the method of choice, proceeding through the formation of an intermediate imine (or iminium ion), which is then reduced in the same pot to the desired amine.[2][3]
Experimental Protocol:
-
To a solution of 3-(2-chlorophenyl)isoxazole-5-carbaldehyde (2 ) (10.0 g, 0.048 mol) in 1,2-dichloroethane (DCE, 200 mL), add methylamine hydrochloride (4.9 g, 0.072 mol).
-
Stir the suspension for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.3 g, 0.072 mol) portion-wise over 20 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient with 1% triethylamine) to yield this compound (3 ).
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Aldehyde (2) | 207.61 | 10.0 | 0.048 | 1.0 |
| Methylamine HCl | 67.52 | 4.9 | 0.072 | 1.5 |
| NaBH(OAc)₃ | 211.94 | 15.3 | 0.072 | 1.5 |
| 1,2-Dichloroethane | - | 200 mL | - | - |
Causality and Insights: Sodium triacetoxyborohydride is the preferred reducing agent for reductive aminations. It is milder than other hydrides like sodium borohydride and is particularly effective at reducing the intermediate iminium ion in the presence of the starting aldehyde, minimizing the side reaction where the aldehyde is reduced to an alcohol. The use of methylamine hydrochloride requires no additional acid catalyst as it provides the necessary acidic conditions to promote imine formation.
Part 3: Purification and Characterization
Validation of the synthesis requires rigorous purification and characterization of the final product to confirm its identity and purity.
-
Purification: Flash column chromatography is the standard method. The addition of a small amount of triethylamine to the eluent is crucial for preventing the amine product from streaking on the acidic silica gel.
-
Characterization: The structure and purity of the final compound (3 ) should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (2-chlorophenyl group), the isoxazole proton, the methylene (-CH₂-) bridge, and the methyl (-CH₃) and amine (-NH-) protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including those in the aromatic ring, the isoxazole core, the methylene carbon, and the methyl carbon. |
| Mass Spec (HRMS) | An exact mass measurement corresponding to the molecular formula C₁₁H₁₁ClN₂O, confirming the elemental composition. |
| HPLC | A single major peak indicating high purity (typically >95%). |
Part 4: Safety and Handling
Chemical Hazard Overview:
-
Chlorinated Solvents (DCM, DCE, Chloroform): Are suspected carcinogens and should be handled exclusively in a certified chemical fume hood.
-
N-Chlorosuccinimide (NCS): Is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Quench reactions carefully and avoid contact with acidic solutions.
-
Pyridine: Is flammable, toxic, and has a noxious odor. Handle only in a fume hood.
-
Hydroxylamine HCl: Is corrosive and a potential skin sensitizer.
All steps of this synthesis must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, is mandatory.
Conclusion
This guide outlines a reliable and scalable synthesis for this compound. The strategy leverages two powerful and well-understood transformations in organic chemistry: the 1,3-dipolar cycloaddition for the efficient construction of the isoxazole core and the reductive amination for the selective introduction of the methylamine functionality. By providing detailed protocols, mechanistic insights, and characterization guidelines, this document serves as a self-validating resource for researchers in drug discovery and synthetic chemistry.
References
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Bondarenko, O.B.; Zyk, N.V. (2020). The main directions and recent trends in the synthesis and use of isoxazoles. Chemistry of Heterocyclic Compounds, 56, 694-707. Available from: [Link]
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J&K Scientific. (n.d.). [3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride. Retrieved from: [Link]
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PrepChem. (n.d.). Synthesis of 2-chlorobenzaldoxime. Retrieved from: [Link]
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Taddeo, F. et al. (2016). Synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions: Pharmacological screening for their antioxidant and antimicrobial activities. ResearchGate. Available from: [Link]
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Kim, T.L. et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. Available from: [Link]
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Boruń, A. et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. Available from: [Link]
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Dhaduk, M.F. & Joshi, H.S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available from: [Link]
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A Technical Guide to the Physicochemical Properties of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2][3] These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][4] This guide provides an in-depth technical overview of the core physicochemical properties of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine, a molecule of interest due to its isoxazole core, a scaffold known for a wide spectrum of biological activities.[5][6] The isoxazole ring, while generally stable, can exhibit controlled reactivity, making it a versatile component in medicinal chemistry.[7] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of this and similar compounds.
Molecular Identity and Core Characteristics
This compound, systematically named (3-(2-chlorophenyl)isoxazol-5-yl)methanamine, possesses a distinct molecular architecture that dictates its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O | [8] |
| Molecular Weight | 208.64 g/mol | [8] |
| IUPAC Name | [3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
| SMILES | NCC1=NOC(C2=CC=CC=C2Cl)=C1 | [8] |
| InChI Key | MOQQYZHQEGCEFM-UHFFFAOYSA-N | [8] |
Lipophilicity: A Critical Determinant of Biological Fate
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount property in drug design. It influences membrane permeability, plasma protein binding, and volume of distribution.[1] The most common measure of lipophilicity is the partition coefficient (LogP) and the distribution coefficient (LogD) at a specific pH.[9]
Predicted Lipophilicity
While experimental determination is the gold standard, in silico predictions provide valuable early insights.
| Parameter | Predicted Value |
| XLogP3 | 2.6 |
Note: This is a computationally predicted value and should be confirmed experimentally.
Experimental Determination of LogD: The Shake-Flask Method
The shake-flask method remains the benchmark for LogP and LogD determination due to its direct measurement principle.[10][11][12]
Causality of Experimental Choices: The choice of a buffered aqueous phase at pH 7.4 is critical as it mimics the physiological pH of blood serum, providing a more biologically relevant measure of lipophilicity (LogD) for an ionizable compound like this compound.[9] The use of pre-saturated solvents ensures that the two phases are in equilibrium before the introduction of the analyte, preventing volume changes that could affect the accuracy of the measurement.
Protocol: Shake-Flask LogD Determination at pH 7.4
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. Drain and store each phase separately.[12]
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[12]
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated 1-octanol and pre-saturated PBS (pH 7.4) in a screw-cap vial. The final concentration of the test compound should be in a range suitable for the chosen analytical method.
-
Gently shake the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 2-4 hours) to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vials at a low speed to facilitate the complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
The LogD is calculated using the following formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )
-
Caption: Workflow for Shake-Flask LogD Determination.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized. For a basic compound like this compound, the pKa of its conjugate acid will significantly influence its solubility, permeability, and receptor interactions across the varying pH environments of the gastrointestinal tract and systemic circulation.[13]
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[14][15] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.[14]
Causality of Experimental Choices: Maintaining a constant ionic strength with a background electrolyte like KCl is crucial because the activity of ions in solution, and thus the measured pH, is dependent on the total ionic strength.[14] Purging with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[14]
Protocol: Potentiometric pKa Determination
-
Instrument Calibration:
-
Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[14]
-
-
Sample Preparation:
-
Prepare a solution of the test compound (e.g., 1 mM) in water or a suitable co-solvent.
-
Add a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.[14]
-
-
Titration Setup:
-
Place the sample solution in a thermostatted vessel and purge with nitrogen gas.[14]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
-
Titration:
-
For a basic compound, titrate with a standardized solution of HCl (e.g., 0.1 M).
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the inflection point of the resulting sigmoid curve.[16] Alternatively, a Gran plot or derivative plots can be used for more accurate endpoint determination.
-
Caption: Workflow for Potentiometric pKa Determination.
Aqueous Solubility: A Gatekeeper for Absorption
Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed.[3] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[17] It is important to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates in an aqueous buffer. It is a high-throughput screening method used in early discovery.[18][19][20]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent and is crucial for lead optimization and formulation development.[17][18][19]
Experimental Determination of Kinetic Solubility: Nephelometry
Nephelometry provides a rapid assessment of kinetic solubility by measuring the light scattering caused by precipitated particles.[18]
Causality of Experimental Choices: This method is chosen for its high-throughput nature, making it ideal for early-stage discovery where many compounds need to be triaged quickly.[18][21] The use of a DMSO stock solution is a standard practice in HTS environments, but it's important to be aware that this can lead to supersaturated solutions and an overestimation of the true thermodynamic solubility.[20]
Protocol: Kinetic Solubility by Nephelometry
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer (e.g., PBS at pH 7.4).
-
-
Assay Plate Setup:
-
In a microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration.
-
-
Incubation and Measurement:
-
Data Analysis:
-
The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to controls.
-
Experimental Determination of Thermodynamic Solubility: Shake-Flask Method
This method determines the equilibrium solubility and is considered the gold standard.[18]
Protocol: Thermodynamic Solubility by Shake-Flask
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4 PBS).
-
-
Equilibration:
-
Shake the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18]
-
-
Separation:
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Result:
-
The measured concentration represents the thermodynamic solubility.
-
Chemical Stability
The stability of the isoxazole ring is a key consideration. Generally considered a stable aromatic system, its lability can be influenced by pH and temperature.[7] Studies on the related drug Leflunomide have shown that the isoxazole ring can be susceptible to opening under basic conditions, a process that is accelerated at higher temperatures.[22] Therefore, it is crucial to assess the stability of this compound in relevant buffers and at physiological temperature (37°C) to understand its potential degradation profile.
Conclusion
The physicochemical properties of this compound—lipophilicity, ionization, solubility, and stability—are interconnected and profoundly impact its potential as a drug candidate. A comprehensive and early assessment of these parameters using the robust, validated protocols described herein is essential for making informed decisions in the drug discovery and development process. This guide provides the foundational knowledge and practical methodologies to empower researchers to thoroughly characterize this and other novel chemical entities, thereby navigating the complexities of medicinal chemistry with greater confidence and scientific rigor.
References
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-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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Syngene International Ltd. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
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Pharmapproach. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]
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Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
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Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]
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Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]
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RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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ResearchGate. (n.d.). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Retrieved from [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
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PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. Retrieved from [Link]
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The Mechanistic Pathway of C-[3-(2-Chloro-phenyl)-isoxazol-5-yl]-methylamine: A Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth exploration of the hypothesized mechanism of action for the novel isoxazole derivative, C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine. Drawing upon extensive structure-activity relationship (SAR) data from the broader class of isoxazole-containing compounds, we posit that this molecule functions as a potent inhibitor of monoamine oxidase (MAO), with a likely selectivity for the MAO-B isoform. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the putative molecular interactions, the anticipated downstream signaling consequences, and detailed, field-proven experimental protocols for the validation of this mechanism. Our approach is grounded in established biochemical principles and provides a robust framework for future preclinical and clinical investigations.
Introduction: The Isoxazole Scaffold in Neuropharmacology
The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to serve as a versatile pharmacophore in a wide array of therapeutic agents.[1][2] In the realm of neuropharmacology, isoxazole derivatives have been extensively investigated for their potent inhibitory activity against monoamine oxidases (MAOs).[3][4] MAOs are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a critical role in the catabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[5][6] The two major isoforms, MAO-A and MAO-B, differ in their substrate specificities and inhibitor sensitivities.[5] Selective inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the synaptic concentration of dopamine.[7]
The subject of this guide, this compound, incorporates the key structural motifs of this class of inhibitors: a substituted phenyl ring at the 3-position of the isoxazole core and a methylamine group at the 5-position. Based on this structural analogy to known potent MAO inhibitors, we hypothesize that its primary mechanism of action is the inhibition of monoamine oxidase.
Hypothesized Mechanism of Action: Inhibition of Monoamine Oxidase
We propose that this compound acts as a competitive and reversible inhibitor of monoamine oxidase, with a probable selectivity for the MAO-B isoform. The key molecular interactions are predicted as follows:
-
Binding to the Active Site: The isoxazole core, along with the 2-chlorophenyl substituent, is expected to anchor the molecule within the hydrophobic active site of the MAO enzyme. The specific substitution pattern on the phenyl ring is crucial for determining the potency and selectivity of inhibition.
-
Interaction with the Flavin Cofactor: The aminomethyl group at the 5-position is likely to interact with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO. This interaction is thought to be a key determinant of the inhibitory mechanism for many aminomethyl-substituted inhibitors.
-
Reversibility: While some MAO inhibitors act irreversibly by forming a covalent bond with the FAD cofactor, many modern inhibitors, particularly those with a reversible binding mode, are favored due to a more favorable safety profile.[8] We hypothesize a reversible binding mechanism for this compound, which can be experimentally verified.
The inhibition of MAO-B by this compound would lead to a reduction in the breakdown of dopamine in the brain, thereby increasing its availability in the synaptic cleft. This, in turn, is expected to enhance dopaminergic neurotransmission, which is the desired therapeutic effect in conditions like Parkinson's disease.
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway of MAO-B inhibition.
Experimental Validation of the Mechanism of Action
To rigorously test the hypothesis that this compound functions as a MAO inhibitor, a series of well-established in vitro assays should be performed.
In Vitro Monoamine Oxidase Inhibition Assay
This assay will determine the inhibitory potency (IC50) of the compound against both MAO-A and MAO-B isoforms, allowing for the assessment of its selectivity. A continuous spectrophotometric or fluorometric method is recommended for high-throughput screening and accurate kinetic analysis.[5][9]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B enzymes are diluted to their optimal working concentrations in the assay buffer.
-
Substrate Solutions: Kynuramine (for MAO-A) and benzylamine (for MAO-B) are prepared as stock solutions and then diluted to the final assay concentration.
-
Test Compound: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted.
-
Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B) are used as positive controls.
-
Detection Reagents: A working solution of Amplex® Red reagent and horseradish peroxidase (HRP) is prepared.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound or control inhibitor at various concentrations.
-
Add 20 µL of the respective MAO enzyme solution (MAO-A or MAO-B).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the appropriate substrate solution.
-
Immediately add 40 µL of the detection reagent mixture.
-
Measure the fluorescence intensity at timed intervals (e.g., every minute for 30 minutes) using a microplate reader with excitation at 530-560 nm and emission at 590 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per unit time) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro MAO inhibition assay.
Determination of Inhibition Type and Reversibility
To further characterize the mechanism, it is essential to determine whether the inhibition is competitive, non-competitive, or uncompetitive, and whether it is reversible or irreversible.
The in vitro MAO inhibition assay can be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines will reveal the type of inhibition.
-
Incubation: Incubate the MAO enzyme with a high concentration of the test compound (e.g., 10x IC50) for a defined period (e.g., 60 minutes). A known irreversible inhibitor (e.g., selegiline) and a reversible inhibitor (e.g., safinamide) should be used as controls.[7]
-
Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes. This will remove any unbound inhibitor.
-
Activity Measurement: After dialysis, measure the remaining MAO activity using the standard assay protocol.
-
Analysis: A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.
Structure-Activity Relationship (SAR) Insights
The SAR of isoxazole-based MAO inhibitors has been extensively studied. The nature and position of the substituent on the phenyl ring at the 3-position of the isoxazole significantly influence the potency and selectivity. The presence of a halogen, such as the 2-chloro group in our compound of interest, is a common feature in many potent MAO inhibitors. This substitution likely enhances the binding affinity of the molecule within the active site of the enzyme through hydrophobic and electronic interactions. The aminomethyl group at the 5-position is also a critical pharmacophoric element, likely involved in key interactions with the enzyme's active site or FAD cofactor.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that should be generated from the proposed experimental studies.
| Parameter | This compound | Clorgyline (Control) | Selegiline (Control) |
| MAO-A IC50 (nM) | To be determined | Literature Value | Literature Value |
| MAO-B IC50 (nM) | To be determined | Literature Value | Literature Value |
| Selectivity Index (MAO-A/MAO-B) | To be determined | Literature Value | Literature Value |
| Inhibition Type | To be determined | Competitive | Competitive |
| Reversibility | To be determined | Irreversible | Irreversible |
Conclusion
Based on a thorough analysis of the existing literature on isoxazole derivatives, this technical guide puts forth a well-supported hypothesis for the mechanism of action of this compound as a selective and reversible inhibitor of monoamine oxidase B. The detailed experimental protocols provided herein offer a clear and robust pathway for the validation of this hypothesis. A comprehensive understanding of the molecular mechanism of this compound will be instrumental in guiding its future development as a potential therapeutic agent for neurodegenerative disorders.
References
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The Biological Potential of 3-(2-Chlorophenyl)-5-(aminomethyl)isoxazole: A Technical Guide for Drug Discovery Professionals
Foreword: Unraveling the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the isoxazole ring stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic and steric properties make it a versatile scaffold for designing novel therapeutics. This guide delves into the therapeutic potential of a specific, yet under-explored derivative: 3-(2-chlorophenyl)-5-(aminomethyl)isoxazole . While direct comprehensive studies on this exact molecule are nascent, a wealth of data on structurally related analogs allows us to construct a robust, data-driven hypothesis of its biological activities, potential mechanisms of action, and a strategic path forward for its investigation. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and practical framework for exploring this promising compound.
The Isoxazole Core: A Foundation of Diverse Bioactivity
The five-membered isoxazole heterocycle is a cornerstone in drug discovery, with derivatives demonstrating a remarkable breadth of pharmacological activities.[1] These include, but are not limited to:
-
Anticonvulsant: Numerous isoxazole-containing compounds have shown efficacy in preclinical models of epilepsy.[3][4][5][6]
-
Anticancer: The isoxazole moiety is a key feature in various cytotoxic agents, targeting different mechanisms of cancer cell proliferation.[7][8][9]
-
Anti-inflammatory: Certain isoxazole derivatives have demonstrated potent anti-inflammatory effects.[10]
-
Antimicrobial: The scaffold has been incorporated into agents with activity against a range of pathogens.[11]
The biological activity of an isoxazole derivative is profoundly influenced by the nature and position of its substituents. In the case of 3-(2-chlorophenyl)-5-(aminomethyl)isoxazole , the substituents at the 3- and 5-positions are predicted to be the primary determinants of its therapeutic profile.
Deconstructing the Key Substituents: A Structure-Activity Relationship (SAR) Analysis
The 3-(2-Chlorophenyl) Moiety: A Driver of Potency and Specificity
The presence of an aryl group at the 3-position of the isoxazole ring is a common feature in many biologically active derivatives. The 2-chlorophenyl group, in particular, brings several key properties to the molecule:
-
Lipophilicity: The chloro- and phenyl- groups increase the molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a critical factor for potential neuroactive compounds.
-
Steric Influence: The ortho-chloro substituent can induce a twist in the phenyl ring relative to the isoxazole core. This defined conformation can lead to more specific and higher-affinity interactions with biological targets.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electronic distribution of the entire molecule, influencing its binding properties.
Notably, the 3-(2-chlorophenyl) substituent has been a key feature in a series of pyrrolidine-2,5-dione derivatives that have demonstrated significant anticonvulsant and analgesic activity. The proposed mechanism for these compounds involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels.
The 5-(Aminomethyl) Group: A Locus for Interaction and Solubility
The aminomethyl group at the 5-position is another critical pharmacophoric element. While direct studies on 5-(aminomethyl)isoxazoles are limited, the closely related 5-aminoisoxazole derivatives have shown potent anticonvulsant activity in maximal electroshock (MES) models.[5][12] This suggests that a nitrogen-containing substituent at this position is favorable for this type of activity. The aminomethyl group is hypothesized to contribute in several ways:
-
Hydrogen Bonding: The primary amine is a strong hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in a target protein's binding site.
-
Improved Solubility: The basic amine can be protonated at physiological pH, forming a salt and significantly improving the aqueous solubility of the compound. This is a desirable property for drug candidates, aiding in formulation and bioavailability.
-
Vector for Further Derivatization: The amine serves as a convenient chemical handle for the synthesis of analogs with modified properties.
Predicted Biological Activities and Hypothesized Mechanisms of Action
Based on the SAR analysis of its core components, 3-(2-chlorophenyl)-5-(aminomethyl)isoxazole is predicted to exhibit two primary biological activities: anticonvulsant and anticancer.
Anticonvulsant Activity
The strong evidence for anticonvulsant effects in both 3-(2-chlorophenyl) and 5-amino substituted isoxazole analogs strongly suggests a similar potential for the target compound.
Hypothesized Mechanism: While some isoxazole anticonvulsants are known to target sodium channels, studies on 5-aminoisoxazole derivatives indicated an unknown mechanism, with sodium channel binding being ruled out.[12] It is plausible that 3-(2-chlorophenyl)-5-(aminomethyl)isoxazole may act on other targets involved in neuronal excitability, such as other ion channels or neurotransmitter receptors.
Anticancer Activity
The isoxazole scaffold is present in numerous compounds with demonstrated cytotoxicity against various cancer cell lines.[7][8][9] The 3-aryl-5-substituted isoxazole motif is a common feature in many of these.
Hypothesized Mechanism: The potential anticancer mechanism is broad and could involve various targets. The 2-chlorophenyl group, with its specific steric and electronic properties, could facilitate binding to the active site of kinases or other enzymes involved in cell cycle progression. The aminomethyl group could form key interactions within these binding sites.
Proposed Experimental Workflows
To empirically validate the predicted biological activities of 3-(2-chlorophenyl)-5-(aminomethyl)isoxazole , a structured experimental approach is necessary.
Chemical Synthesis
A plausible synthetic route would involve a 1,3-dipolar cycloaddition reaction, a common method for isoxazole synthesis.
Caption: Proposed synthetic workflow for 3-(2-chlorophenyl)-5-(aminomethyl)isoxazole.
Step-by-Step Protocol:
-
Oxime Formation: React 2-chlorobenzaldehyde with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) with a mild base (e.g., sodium acetate) to form 2-chlorobenzaldehyde oxime.
-
Nitrile Oxide Generation: In situ generate 2-chlorobenzonitrile oxide from the oxime using an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite in a solvent like dichloromethane or ethyl acetate.
-
Cycloaddition: Add propargylamine to the reaction mixture containing the nitrile oxide. The 1,3-dipolar cycloaddition reaction will proceed to form the desired 3-(2-chlorophenyl)-5-(aminomethyl)isoxazole.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticonvulsant Screening
Initial screening for anticonvulsant activity can be performed using standard in vitro and in vivo models.
Caption: Experimental workflow for in vivo anticonvulsant activity screening.
Step-by-Step Protocol:
-
Maximal Electroshock (MES) Test:
-
Administer the test compound to rodents at various doses.
-
After a set pre-treatment time, induce seizures via corneal or auricular electrodes.
-
Observe for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determine the median effective dose (ED₅₀).
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound to rodents.
-
Inject a convulsant dose of pentylenetetrazole subcutaneously.
-
Observe for the onset of clonic seizures.
-
Determine the ED₅₀ for protection against seizures.
-
-
Neurotoxicity Assessment (Rotarod Test):
-
Train rodents to remain on a rotating rod.
-
Administer the test compound.
-
At various time points, place the animals on the rotarod and measure their ability to maintain balance.
-
Determine the median toxic dose (TD₅₀).
-
-
Protective Index (PI) Calculation:
-
Calculate the PI (TD₅₀/ED₅₀) to assess the compound's therapeutic window.
-
In Vitro Anticancer Screening
A panel of human cancer cell lines should be used for initial cytotoxicity screening.
Step-by-Step Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media.
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Quantitative Data from Related Compounds
While specific data for 3-(2-chlorophenyl)-5-(aminomethyl)isoxazole is unavailable, the following table summarizes the activity of closely related compounds to provide a benchmark for expected potency.
| Compound Class | Biological Activity | Model | Potency (ED₅₀ or IC₅₀) | Reference |
| 5-Aminoisoxazole Derivatives | Anticonvulsant | Rat, MES, p.o. | 28.1 - 68.9 mg/kg | [5][12] |
| 3-(2-Chlorophenyl)-pyrrolidine-2,5-diones | Anticonvulsant | Mouse, MES, i.p. | 68.30 mg/kg | |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamides | Anticancer | HeLa Cells | 15.48 - 39.80 µg/mL | [9] |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamides | Anticancer | Hep3B Cells | ~23 µg/mL | [9] |
Concluding Remarks and Future Directions
3-(2-chlorophenyl)-5-(aminomethyl)isoxazole represents a promising, yet unexplored, molecule in the vast chemical space of isoxazole derivatives. Based on a thorough analysis of its structural components and the biological activities of related compounds, there is a strong rationale for investigating its potential as a novel anticonvulsant and/or anticancer agent. The proposed experimental workflows provide a clear and logical path for the synthesis and biological evaluation of this compound.
Future research should focus on:
-
Confirmation of Predicted Activities: Undertaking the proposed in vitro and in vivo screening to confirm the anticonvulsant and anticancer properties.
-
Mechanism of Action Studies: If activity is confirmed, elucidating the precise molecular target(s) and mechanism(s) of action will be crucial.
-
Lead Optimization: Should the initial findings be promising, a medicinal chemistry program focused on synthesizing and testing analogs could be initiated to improve potency, selectivity, and pharmacokinetic properties.
The exploration of 3-(2-chlorophenyl)-5-(aminomethyl)isoxazole embodies the principles of rational drug design, leveraging existing knowledge to guide the discovery of new therapeutic agents. This technical guide serves as a foundational document to inspire and direct such endeavors.
References
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Eddington, N. D., Cox, D. S., Roberts, R. R., Butcher, R. J., Edafiogho, I. O., Stables, J. P., ... & Scott, K. R. (2002). Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. European journal of medicinal chemistry, 37(8), 635-648. [Link]
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- Bohra, S., & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57–65.
- Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research.
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- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
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- Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.
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- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
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Navigating the Chemical Landscape of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine Analogs: A Technical Guide for Drug Discovery
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The isoxazole ring system represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile scaffold for the design of novel therapeutics.[2] This guide focuses on the structural analogs of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine, a compound of significant interest for its potential pharmacological applications. Isoxazole derivatives, as a class, have demonstrated a broad spectrum of activities, including immunosuppressive, anti-inflammatory, and anticancer effects.[1][3][4]
This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound and its analogs. By dissecting the roles of the core isoxazole scaffold, the 3-position substituted phenyl ring, and the 5-position methylamine side chain, we will illuminate the pathways to designing more potent and selective therapeutic agents.
The Core Scaffold: Synthesis and Significance of the 3,5-Disubstituted Isoxazole
The 3,5-disubstituted isoxazole core is the foundational element of the target compound and its analogs. The arrangement of the substituents on this heterocyclic ring is critical for dictating the molecule's overall conformation and its interactions with biological targets.
Synthetic Strategies for the Isoxazole Core
Several synthetic routes have been established for the efficient construction of 3,5-disubstituted isoxazoles. A common and versatile method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is typically generated in situ from an aldoxime to avoid its dimerization.
Another robust method is the reaction of a β-dicarbonyl compound, or its synthetic equivalent, with hydroxylamine. The regioselectivity of this reaction, determining which substituent occupies the 3- and 5-positions, can often be controlled by carefully selecting the reaction conditions, such as pH and temperature.[5] For instance, at a pH greater than 8 and elevated temperatures (around 100°C), hydroxylamine tends to react preferentially with the ketone functionality, leading to 5-amino isoxazoles.[5] Conversely, at a pH between 7 and 8 and lower temperatures (≤45°C), the reaction favors the nitrile group, resulting in 3-amino isoxazoles.[5]
PART 1: The Influence of the Phenyl Ring at the 3-Position
The nature and substitution pattern of the phenyl ring at the 3-position of the isoxazole core play a pivotal role in modulating the biological activity of these analogs. The 2-chloro substitution in the parent compound is a key feature that influences its electronic and steric properties.
Structure-Activity Relationship (SAR) of Phenyl Ring Substituents
Systematic modification of the phenyl ring has revealed critical insights into the SAR of this class of compounds. For instance, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives evaluated as xanthine oxidase inhibitors, the position and electronic nature of the substituent on the phenyl ring were found to be crucial for inhibitory potency.[6] It was observed that the presence of a cyano group at the 3-position of the phenyl ring was the preferred substitution pattern, while its replacement with a nitro group led to a general decrease in inhibitory activity.[6]
In the context of anticancer activity, studies on 3,5-diarylisoxazoles have demonstrated that substitutions on the phenyl ring can significantly impact cytotoxicity against various cancer cell lines.[7] The presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl ring has been shown to enhance anticancer activity in some series of isoxazole derivatives.[8]
PART 2: The Role of the 5-Position Side Chain
The methylamine group at the 5-position of the isoxazole ring is a critical determinant of the compound's physicochemical properties and its potential interactions with biological targets. Modifications to this side chain can profoundly impact solubility, basicity, and the ability to form hydrogen bonds.
Exploring Analogs with Modified 5-Position Side Chains
The primary amine of the methylamine group offers a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs. For example, acylation of the amine to form amides, or reaction with various electrophiles, can lead to compounds with altered biological profiles.
In a study of isoxazole derivatives as T-type calcium channel blockers, the aminomethyl group at the 5-position was incorporated into a larger piperidine-containing side chain.[9][10] This modification resulted in potent antagonists of T-type calcium channels with significant antinociceptive effects in a neuropathic pain model.[9][10] This highlights the importance of exploring more complex side chains at the 5-position to discover novel biological activities.
Experimental Protocols
General Synthesis of 3-(2-Chlorophenyl)-5-(aminomethyl)isoxazole Analogs
The following is a generalized, multi-step protocol for the synthesis of the target compound and its analogs. This protocol is a composite of established methods for the synthesis of 3,5-disubstituted isoxazoles.
Step 1: Synthesis of the Aldoxime
-
Dissolve 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or pyridine.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium hydroxide or pyridine, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-chlorobenzaldoxime.
Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition
-
Dissolve the 2-chlorobenzaldoxime (1 equivalent) in an inert solvent such as dichloromethane or tetrahydrofuran.
-
To this solution, add a chlorinating agent (e.g., N-chlorosuccinimide, 1.1 equivalents) to form the corresponding hydroximoyl chloride.
-
In a separate flask, prepare a solution of the desired alkyne (e.g., propargylamine for the parent compound, 1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in the same solvent.
-
Slowly add the hydroximoyl chloride solution to the alkyne solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(2-chlorophenyl)-5-(aminomethyl)isoxazole analog.
Biological Assay Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Synthesized isoxazole analogs dissolved in DMSO (stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the isoxazole analogs in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation
The following table summarizes hypothetical IC50 values for a series of this compound analogs against different cancer cell lines, illustrating potential structure-activity relationships.
| Compound ID | R1 (Phenyl Substitution) | R2 (5-Position Side Chain) | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC3 IC50 (µM) |
| Parent | 2-Cl | -CH2NH2 | 15.2 | 22.5 | 18.7 |
| Analog 1 | 4-Cl | -CH2NH2 | 10.8 | 18.1 | 14.3 |
| Analog 2 | 2-F | -CH2NH2 | 18.5 | 25.3 | 21.9 |
| Analog 3 | 2-Cl | -CH2NH-acetyl | >50 | >50 | >50 |
| Analog 4 | 2-Cl | -CH2N(CH3)2 | 25.6 | 35.1 | 30.4 |
Visualizations
Generalized Synthetic Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The isoxazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and ability to act as a versatile scaffold in the design of novel therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The specific compound, C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE, integrates three key structural motifs: the isoxazole core, a 2-chlorophenyl substituent, and a methylamine group. This unique combination suggests a high potential for targeted biological activity. The 2-chlorophenyl group can influence the compound's pharmacokinetic properties and binding interactions, while the methylamine moiety can participate in key hydrogen bonding and ionic interactions with biological targets.
This in-depth technical guide will explore the potential therapeutic targets of this compound, drawing on structure-activity relationships of analogous compounds. We will delve into hypothetical mechanisms of action and provide detailed, actionable experimental workflows for target validation, empowering researchers to unlock the full therapeutic promise of this intriguing molecule.
Hypothesized Therapeutic Arenas and Potential Molecular Targets
Based on the structural characteristics of this compound and the established pharmacology of related isoxazole derivatives, we propose three primary therapeutic areas for investigation: Oncology , Immunology and Inflammation , and Central Nervous System (CNS) Disorders .
Oncology: A Multi-pronged Approach to Cancer Therapy
The isoxazole scaffold is present in a number of compounds with demonstrated anticancer properties.[4] For this compound, we hypothesize three potential mechanisms of action in an oncological context.
a) Kinase Inhibition: Many isoxazole-containing molecules are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
-
Hypothetical Target: Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) or intracellular kinases (e.g., ABL, SRC).
-
Causality: The isoxazole ring can act as a hinge-binding motif, while the 2-chlorophenyl and methylamine groups can form specific interactions within the ATP-binding pocket of the kinase.
b) Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in epigenetic regulation, and their inhibition can lead to tumor suppressor gene expression.
-
Hypothetical Target: Class I or Class II HDACs.
-
Causality: The methylamine group could potentially interact with the zinc ion in the active site of HDACs, a common feature of many HDAC inhibitors.
c) Disruption of Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy.
-
Hypothetical Target: The colchicine-binding site of tubulin.
-
Causality: The 3-phenylisoxazole motif is a known pharmacophore for tubulin polymerization inhibitors.
Experimental Workflow for Oncological Target Validation
Caption: Workflow for Oncological Target Validation.
Detailed Protocols:
-
Kinase Panel Screening:
-
Utilize a commercial kinase panel (e.g., Eurofins, Promega) to screen the compound against a broad range of kinases at a fixed concentration (e.g., 10 µM).
-
For any identified "hits" (kinases with >50% inhibition), perform dose-response studies to determine the IC50 value.
-
-
HDAC Inhibition Assay:
-
Employ a commercially available fluorometric HDAC assay kit (e.g., Abcam, BPS Bioscience).
-
Incubate recombinant human HDAC enzymes with the compound at various concentrations.
-
Measure the fluorescence to determine the extent of HDAC inhibition and calculate the IC50.
-
-
Tubulin Polymerization Assay:
-
Use a tubulin polymerization assay kit (e.g., Cytoskeleton, Inc.).
-
Incubate purified tubulin with the compound and monitor the change in turbidity over time using a spectrophotometer.
-
Compare the polymerization kinetics to a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel).
-
-
Cell-Based Assays:
-
Select a panel of cancer cell lines relevant to the identified kinase or HDAC targets.
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine the GI50 (concentration for 50% growth inhibition).
-
-
Western Blotting:
-
Treat cancer cells with the compound at its GI50 concentration.
-
Lyse the cells and perform western blotting to analyze the phosphorylation status of downstream targets of the inhibited kinase or the acetylation of histones.
-
-
Cell Cycle and Apoptosis Assays:
-
Treat cells with the compound and analyze the cell cycle distribution using flow cytometry after propidium iodide staining.
-
Quantify apoptosis using an Annexin V/PI staining kit and flow cytometry.
-
-
Xenograft Tumor Models:
-
Implant human cancer cells into immunocompromised mice.
-
Once tumors are established, treat the mice with the compound and monitor tumor growth over time.
-
At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., western blotting for target engagement).
-
| Hypothetical Target | In Vitro Assay | Cellular Assay | In Vivo Model |
| Receptor Tyrosine Kinases | Kinase Inhibition Assay (IC50) | Western Blot for p-RTK | Xenograft Tumor Model |
| HDACs | HDAC Inhibition Assay (IC50) | Western Blot for Ac-Histone | Xenograft Tumor Model |
| Tubulin | Tubulin Polymerization Assay | Cell Cycle Analysis (G2/M arrest) | Xenograft Tumor Model |
Immunology and Inflammation: Modulating the Immune Response
Isoxazole derivatives have been reported to possess both immunosuppressive and anti-inflammatory properties.[5] The presence of the 2-chlorophenyl ring and the basic methylamine group in our compound of interest suggests potential interactions with key players in the immune system.
-
Hypothetical Target: Pro-inflammatory cytokine production (e.g., TNF-α, IL-6), Cyclooxygenase (COX) enzymes, or key signaling pathways in immune cells (e.g., NF-κB).
-
Causality: The compound may interfere with the binding of transcription factors to DNA or inhibit the enzymatic activity of key inflammatory mediators. The 2-chlorophenyl group could contribute to binding affinity and selectivity.
Experimental Workflow for Immunomodulatory Target Validation
Caption: Workflow for Immunomodulatory Target Validation.
Detailed Protocols:
-
LPS-stimulated Macrophages:
-
Culture murine or human macrophages (e.g., RAW 264.7, THP-1).
-
Pre-treat the cells with the compound at various concentrations.
-
Stimulate the cells with lipopolysaccharide (LPS).
-
Collect the supernatant and measure the levels of TNF-α and IL-6 using ELISA.
-
-
COX Enzyme Inhibition Assay:
-
Use a commercial COX-1/COX-2 inhibition assay kit (e.g., Cayman Chemical).
-
Incubate recombinant COX-1 and COX-2 enzymes with the compound.
-
Measure the enzymatic activity to determine the IC50 for each isoform.
-
-
NF-κB Reporter Assay:
-
Transfect cells with a reporter plasmid containing the NF-κB response element upstream of a luciferase gene.
-
Treat the cells with the compound and a stimulant (e.g., TNF-α).
-
Measure luciferase activity to quantify NF-κB activation.
-
-
Western Blot for Phospho-IκBα:
-
Treat cells with the compound and a stimulant.
-
Perform western blotting to detect the levels of phosphorylated IκBα, an indicator of NF-κB pathway activation.
-
-
In Vivo Models:
-
LPS-induced Endotoxemia: Administer the compound to mice prior to an LPS challenge and measure serum cytokine levels.
-
Collagen-induced Arthritis: In a mouse model of rheumatoid arthritis, treat the animals with the compound and assess disease severity (e.g., paw swelling, clinical score).
-
| Hypothetical Target | In Vitro Assay | Cellular Assay | In Vivo Model |
| Cytokine Production | ELISA for TNF-α, IL-6 | NF-κB Reporter Assay | LPS-induced Endotoxemia |
| COX Enzymes | COX-1/COX-2 Inhibition Assay | Prostaglandin E2 Measurement | Carrageenan-induced Paw Edema |
Central Nervous System (CNS) Disorders: Exploring Neuroprotective and Neuromodulatory Effects
The neuroprotective potential of isoxazole derivatives is an emerging area of research. The presence of a primary amine in this compound is a common feature in many CNS-active drugs, suggesting potential interactions with neurotransmitter receptors or enzymes.
-
Hypothetical Target: Monoamine oxidase (MAO) enzymes, GABA-A receptors, or N-methyl-D-aspartate (NMDA) receptors.
-
Causality: The methylamine group may interact with the active site of MAO enzymes. The overall structure may allow for binding to specific subunits of ligand-gated ion channels like GABA-A or NMDA receptors, modulating their activity.
Experimental Workflow for CNS Target Validation
Caption: Workflow for CNS Target Validation.
Detailed Protocols:
-
MAO-A/B Inhibition Assay:
-
Use a commercial MAO-Glo assay kit (Promega).
-
Incubate recombinant human MAO-A and MAO-B with the compound.
-
Measure luminescence to determine the IC50 for each isoform.
-
-
Receptor Binding Assays:
-
Utilize a commercial service (e.g., Eurofins SafetyScreen) to screen the compound against a panel of CNS receptors.
-
For any identified hits, perform radioligand binding assays to determine the Ki.
-
-
Neuroprotection Assays:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Induce neurotoxicity with an agent like glutamate or oligomeric amyloid-beta.
-
Treat the cells with the compound and measure cell viability.
-
-
Electrophysiology:
-
Use patch-clamp electrophysiology on cultured neurons or brain slices to investigate the compound's effect on ion channel activity (e.g., GABA-A or NMDA receptors).
-
-
Behavioral Models:
-
Depending on the in vitro findings, select an appropriate animal model, such as the forced swim test for antidepressant activity (if MAO inhibition is observed) or the Morris water maze for cognitive effects.
-
| Hypothetical Target | In Vitro Assay | Cellular Assay | In Vivo Model |
| MAO-A/B | MAO-Glo Assay (IC50) | Neurotransmitter Level Measurement | Forced Swim Test |
| GABA-A Receptor | Radioligand Binding Assay (Ki) | Electrophysiology (Patch Clamp) | Elevated Plus Maze |
| NMDA Receptor | Radioligand Binding Assay (Ki) | Calcium Imaging | Morris Water Maze |
Conclusion: A Roadmap for Discovery
This compound represents a promising starting point for the development of novel therapeutics. This guide provides a comprehensive, albeit inferential, roadmap for the systematic identification and validation of its potential therapeutic targets. By pursuing the outlined experimental workflows in oncology, immunology, and neuroscience, researchers can efficiently and rigorously evaluate the therapeutic potential of this compound and pave the way for its future clinical development. The key to success will be a methodical approach, beginning with broad in vitro screening and progressing to more focused cellular and in vivo studies to confirm the mechanism of action and establish a clear path toward a specific therapeutic indication.
References
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- PMC - NIH. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- Benchchem. (n.d.). A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(2- Chlorophenyl)isoxazol-5-amine Derivatives.
- Benchchem. (n.d.). {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride.
- RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- (n.d.). A review of isoxazole biological activity and present synthetic techniques.
- (2024). Potential activities of isoxazole derivatives.
- PMC - NIH. (2018). Isoxazole Derivatives as Regulators of Immune Functions.
- PubMed. (1986). Isoxazole derivatives as centrally acting muscle relaxants. I. Synthesis and activity of 5-(3-aminopropyl)amino-3-phenylisoxazole derivatives.
- Taylor & Francis Online. (n.d.). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents.
Sources
- 1. scilit.com [scilit.com]
- 2. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential activities of isoxazole derivatives [wisdomlib.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to C-[3-(2-Chloro-phenyl)-isoxazol-5-yl]-methylamine (CAS No. 543713-32-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine, a heterocyclic amine of significant interest in medicinal chemistry. This document delves into its chemical identity, synthetic pathways, potential therapeutic applications, and safety considerations, offering a valuable resource for professionals engaged in drug discovery and development.
Core Compound Identification
This compound is a substituted isoxazole derivative. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities to molecules that contain it.[1]
| Identifier | Value |
| CAS Registry Number | 543713-32-2 |
| IUPAC Name | [3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanamine |
| Molecular Formula | C₁₀H₉ClN₂O |
| Molecular Weight | 208.64 g/mol |
| Melting Point | 52-54 °C |
| Boiling Point | 351.9 °C at 760 mmHg |
Strategic Synthesis of the Isoxazole Core and Final Product
The synthesis of this compound can be approached through a multi-step process that first constructs the core 3-(2-chlorophenyl)isoxazole ring system, followed by functionalization at the 5-position to introduce the methylamine group. The causality behind this strategic approach lies in the robust and well-established methods for isoxazole synthesis, which provide a solid foundation for subsequent, more delicate modifications.
Synthesis of the Precursor: 3-(2-Chlorophenyl)isoxazol-5-amine
A logical and experimentally supported route to the core structure involves the synthesis of the amine precursor, 3-(2-chlorophenyl)isoxazol-5-amine. This can be achieved via a four-step pathway starting from 2-chlorobenzaldehyde.
Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine
-
Step 1: Oxidation of 2-Chlorobenzaldehyde to 2-Chlorobenzoic Acid. This initial step transforms the aldehyde into a carboxylic acid, a necessary functional group for the subsequent esterification. This oxidation can be effectively carried out using a strong oxidizing agent like potassium permanganate.
-
Step 2: Esterification of 2-Chlorobenzoic Acid. The resulting carboxylic acid is then converted to its corresponding ester. This step is crucial as the ester functionality is required for the subsequent Claisen condensation.
-
Step 3: Claisen Condensation to form a β-ketonitrile intermediate. The ester undergoes a Claisen condensation with acetonitrile. This reaction is a key carbon-carbon bond-forming step that introduces the nitrile group, which is essential for the formation of the isoxazole ring.
-
Step 4: Cyclization with Hydroxylamine to Yield 3-(2-Chlorophenyl)isoxazol-5-amine. The β-ketonitrile intermediate is then cyclized with hydroxylamine. This final step forms the isoxazole ring, yielding the desired amine precursor.
Final Step: N-Methylation to Yield this compound
The final transformation involves the selective N-methylation of the primary amine. Several methods can be employed for this step, with reductive amination being a common and efficient approach.
Experimental Protocol: N-Methylation via Reductive Amination
-
Reaction Setup: In a suitable reaction vessel, dissolve the precursor, [3-(2-chlorophenyl)isoxazol-5-yl]methanamine, in an appropriate solvent such as methanol.
-
Addition of Methylating Agent: Add a source of the methyl group, such as paraformaldehyde, to the solution.
-
Introduction of Reducing Agent: Introduce a reducing agent, for example, sodium borohydride, portion-wise to the reaction mixture. The choice of a mild reducing agent is critical to selectively reduce the intermediate imine without affecting the isoxazole ring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent and perform an aqueous work-up. The crude product can then be purified by column chromatography to yield the final this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Therapeutic Applications and Mechanism of Action
The isoxazole scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] While specific biological data for this compound is not extensively published, its structural motifs suggest potential interactions with various biological targets.
Derivatives of 3-phenylisoxazole have been investigated for their analgesic properties.[2] Furthermore, isoxazole-containing compounds are being explored for their potential in treating neurological disorders.[3] The mechanism of action for such compounds often involves interaction with specific enzymes or receptors, where the isoxazole ring can play a crucial role in binding to active sites.[1]
Potential Signaling Pathway Involvement
Given the neuropharmacological potential of similar isoxazole derivatives, a plausible, though hypothetical, mechanism of action could involve the modulation of neurotransmitter systems or intracellular signaling cascades implicated in pain and inflammation. For instance, isoxazole derivatives have been shown to act as inhibitors of enzymes like cyclooxygenase (COX) or as modulators of ion channels.
Caption: Hypothetical signaling pathway for the therapeutic action of the compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of neuropharmacology and analgesia. Its synthesis is achievable through established chemical transformations, and its isoxazole core suggests a high potential for biological activity. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action, which could pave the way for its development as a future therapeutic.
References
-
SAR Publication. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Available from: [Link]
-
IT Services - University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Available from: [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of C-[3-(2-Chloro-phenyl)-isoxazol-5-yl]-methylamine
Prepared by: A Senior Application Scientist
Introduction: The Imperative of Structural Verification
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine, a substituted isoxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry, known to exhibit a wide range of biological activities.[1] Its efficacy and safety are intrinsically linked to its precise chemical architecture.
This guide provides an in-depth, technical exploration of the spectroscopic techniques used to elucidate and confirm the structure of this target molecule. We will move beyond a mere listing of data, instead focusing on the causality behind experimental choices and the synergistic interplay between different spectroscopic methods. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity. While a complete, published experimental dataset for this specific molecule is not publicly available, this guide will leverage established chemical principles and spectral data from closely related analogs to predict and interpret the expected spectroscopic signatures.
Workflow for Structural Elucidation
Caption: Overall workflow for spectroscopic characterization.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the first port of call. Its primary function is to provide the molecular weight of the compound, which serves as a fundamental check on the synthetic outcome. For our target, the presence of an odd number of nitrogen atoms (three, including the amine and isoxazole nitrogens) dictates that we should observe an odd-numbered molecular weight, a principle known as the "Nitrogen Rule".[2]
Predicted Mass Spectrum Data:
| Feature | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₉ClN₂O | Based on the chemical structure. |
| Monoisotopic Mass | 208.0403 Da | The sum of the most abundant isotopes of each atom. |
| Molecular Ion (M⁺) | m/z 208/210 | Expected as a doublet peak due to the isotopic abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%). The odd nominal mass (209 for the average weight) is consistent with the Nitrogen Rule.[2] |
| Major Fragments | m/z 191, 179, 111 | Based on predicted fragmentation pathways involving loss of NH₂, cleavage of the isoxazole ring, and formation of the chlorobenzonitrile cation. |
Proposed Fragmentation Pathway:
The fragmentation of isoxazoles is known to initiate with the cleavage of the weak N-O bond.[3][4] For the target molecule, this would be followed by subsequent fragmentation events, including alpha-cleavage common to amines.
Caption: Predicted EI-MS fragmentation pathway.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library comparison).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Inlet: Direct insertion probe or GC inlet if the compound is sufficiently volatile and thermally stable.
-
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Validation: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) immediately prior to the analysis to ensure mass accuracy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the most diagnostic signals will be from the primary amine (-NH₂) group. Primary amines are characterized by a distinctive pair of N-H stretching bands.[2][5]
Predicted Infrared (IR) Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 3400-3300 | Medium, Sharp | Asymmetric N-H Stretch | The two distinct bands in this region are a hallmark of a primary amine (R-NH₂).[5][6] |
| 3330-3250 | Medium, Sharp | Symmetric N-H Stretch | The second of the two N-H stretching bands.[5] |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |
| ~1620 | Medium-Strong | N-H Bend (Scissoring) | This bending vibration is characteristic of primary amines.[2][5] |
| 1590, 1470 | Medium | Aromatic C=C Stretch | Evidence of the phenyl and isoxazole rings. |
| ~1450 | Medium | Isoxazole Ring Stretch | Vibrations associated with the C=N and C=C bonds within the isoxazole ring system.[7] |
| 1250-1020 | Medium | Aliphatic C-N Stretch | Corresponds to the stretching of the CH₂-NH₂ bond.[5] |
| ~750 | Strong | C-Cl Stretch | Characteristic absorption for a chloro-substituted aromatic ring. |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation:
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Detector: DTGS or MCT.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Validation: The absence of a broad absorption band around 3450 cm⁻¹ and a sharp band around 1640 cm⁻¹ in the background scan confirms the absence of significant water contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The Proton Framework
Expertise & Experience: ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For our target molecule, we expect to see distinct signals for the aromatic protons, the isoxazole ring proton, the methylene (-CH₂-) protons, and the amine (-NH₂) protons. The signals from the 2-chlorophenyl group will show a complex splitting pattern due to their proximity and differing electronic environments. Data from a close analog, 3-(2-chlorophenyl)-5-phenylisoxazole, shows the isoxazole proton at ~7.0 ppm and the aromatic protons between 7.3-7.8 ppm, which serves as an excellent baseline for our predictions.[8]
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.9 | m | 1H | Ar-H | Aromatic proton ortho to the isoxazole ring, deshielded by proximity to both the ring and the chlorine atom. |
| ~7.3-7.5 | m | 3H | Ar-H | Remaining aromatic protons on the 2-chlorophenyl ring. |
| ~6.5 | s | 1H | Isoxazole H-4 | The lone proton on the isoxazole ring typically appears as a sharp singlet in this region.[9] |
| ~4.0 | s | 2H | -CH₂- | Methylene protons adjacent to the isoxazole ring and the amine group. Expected to be a singlet as there are no adjacent protons to couple with. |
| ~1.8 | br s | 2H | -NH₂ | Amine protons often appear as a broad singlet due to quadrupole broadening from the nitrogen and chemical exchange.[2][10] |
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom gives a distinct signal, allowing us to confirm the total number of carbons and identify their functional type (e.g., aromatic, aliphatic, quaternary). The chemical shifts are highly sensitive to the electronic environment.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | Isoxazole C-5 | The carbon atom of the isoxazole ring bonded to the CH₂NH₂ group. Highly deshielded.[8] |
| ~161 | Isoxazole C-3 | The carbon atom of the isoxazole ring bonded to the phenyl group.[8] |
| ~133-127 | Ar-C | Aromatic carbons of the 2-chlorophenyl ring. The carbon bearing the chlorine (C-Cl) will be among these. |
| ~100 | Isoxazole C-4 | The CH carbon of the isoxazole ring, typically appears around this upfield region for isoxazoles.[8] |
| ~38 | -CH₂- | The aliphatic methylene carbon, shielded relative to the aromatic and heterocyclic carbons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), for accurate chemical shift referencing.
-
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe, tuned to the ¹H or ¹³C frequency.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (512-2048) are typically required due to the low natural abundance of ¹³C and its longer relaxation times.
-
-
Validation & Trustworthiness: The use of a deuterated solvent with a known residual peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) and an internal standard (TMS) ensures the accuracy and reproducibility of the chemical shift scale. To confirm the -NH₂ signal, a D₂O exchange experiment can be performed: a drop of D₂O is added to the NMR tube, and upon re-acquisition of the ¹H spectrum, the -NH₂ signal will disappear due to proton-deuterium exchange.[2]
Synergistic Interpretation: Assembling the Puzzle
No single technique provides the complete picture. The power of this multi-faceted approach lies in the synergy of the data:
-
MS confirms the molecular formula (C₁₀H₉ClN₂O) and molecular weight (208.04 g/mol ).
-
IR confirms the presence of key functional groups: a primary amine (-NH₂), an aromatic ring, and a C-Cl bond.
-
¹³C NMR confirms the carbon count (10 unique carbons, as expected) and the presence of aromatic, heterocyclic, and one aliphatic carbon.
-
¹H NMR pieces together the proton framework, showing the relative positions of the protons on the aromatic and isoxazole rings and confirming the presence of the -CH₂-NH₂ moiety.
References
-
IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Spectroscopy of Amines. Chapter 24.10 in Organic Chemistry, OpenStax. [Link]
-
Mass Spectral Fragmentation of Isoxazolyldihydropyridines. UM Impact. [Link]
-
Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Scite.ai. [Link]
-
Analytical data for 3-(2-chlorophenyl)-5-phenylisoxazole. Supporting Information, Royal Society of Chemistry. [Link]
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]
-
Spectroscopy of Amines. Oregon State University. [Link]
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Infrared Spectroscopy of Amines. Illinois State University. [Link]
-
Spectroscopic Characterization of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole. MDPI. [Link]
-
This compound. Alchem Pharmtech. [Link]
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- 7. mdpi.com [mdpi.com]
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- 9. sciarena.com [sciarena.com]
- 10. Spectroscopy of Amines [sites.science.oregonstate.edu]
A Comprehensive Technical Guide to the Solubility and Stability of C-[3-(2-Chloro-phenyl)-isoxazol-5-yl]-methylamine
Introduction
C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine is a novel heterocyclic amine featuring an isoxazole core. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the isoxazole scaffold.[1] The journey from a promising lead compound to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties, with solubility and stability being paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability profile of this compound, ensuring the generation of robust and reliable data crucial for further development.
The isoxazole ring, while a valuable pharmacophore, can present challenges in terms of solubility and metabolic stability.[2][3] Furthermore, the presence of a basic methylamine group and a lipophilic 2-chlorophenyl moiety introduces specific chemical characteristics that must be carefully investigated. This document will delve into the theoretical underpinnings of solubility and stability as they pertain to this molecule, followed by detailed, field-proven experimental protocols. The causality behind each experimental choice will be elucidated, providing a self-validating system for characterization.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is critical to predicting its behavior.
Chemical Structure:
-
IUPAC Name: [3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanamine[4]
-
Molecular Formula: C₁₀H₉ClN₂O[4]
-
Molecular Weight: 208.64 g/mol [5]
-
Canonical SMILES: C1=CC=C(C(=C1)C2=NOC(=C2)CN)Cl[4]
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance |
| pKa | 7.70 ± 0.29 | The basicity of the primary amine will significantly influence solubility in acidic pH. |
| logP | 3.154 | Indicates a relatively lipophilic character, suggesting potentially low aqueous solubility. |
| Melting Point | 52-54 °C | A relatively low melting point can have implications for solid-state stability.[4] |
Part 1: Solubility Assessment
A drug's therapeutic efficacy is fundamentally linked to its ability to dissolve in physiological fluids to be absorbed. Poor aqueous solubility is a major hurdle in drug development.[6][7] This section outlines a multi-faceted approach to characterizing the solubility of this compound.
Theoretical Considerations
The molecule's structure presents a classic solubility challenge: a largely hydrophobic core (chlorophenyl and isoxazole rings) with a single ionizable group (the primary amine). The Henderson-Hasselbalch equation predicts that the solubility of this basic compound will be significantly higher in acidic environments where the amine is protonated and forms a more soluble salt.
Experimental Protocols
Two primary types of solubility are assessed in early drug development: kinetic and thermodynamic.[8]
Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (typically DMSO) to an aqueous buffer.[8] It is a high-throughput method used for early screening.
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Assessment.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Buffer Preparation: Prepare a series of aqueous buffers, at a minimum, simulating gastric fluid (pH ~2.0), intestinal fluid (pH ~5.0), and physiological pH (7.4).
-
Assay Plate Preparation: In a 96-well plate, add the aqueous buffers.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffers to achieve a range of final concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Phase Separation: Separate the undissolved precipitate from the supernatant. This can be achieved by centrifugation or filtration.[9]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.
Thermodynamic, or equilibrium, solubility is the "gold standard" and measures the saturation concentration of a compound in a solvent at equilibrium.[10] The shake-flask method is the most common approach.[10]
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Assessment.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (as in the kinetic assay).
-
Equilibration: Seal the vials and shake them in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter is recommended.
-
Quantification: Determine the concentration of the compound in the supernatant using a validated HPLC-UV method.
Data Presentation
| pH | Kinetic Solubility (μg/mL) | Thermodynamic Solubility (μg/mL) |
| 2.0 | ||
| 5.0 | ||
| 7.4 |
Part 2: Stability Assessment
Evaluating the intrinsic stability of an active pharmaceutical ingredient (API) is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[11][12] Forced degradation studies are employed to identify potential degradation pathways and products.[13][14][15]
Theoretical Considerations
The this compound molecule has several potential sites of instability:
-
Isoxazole Ring: While generally stable, isoxazole rings can be susceptible to cleavage under harsh acidic or basic conditions, or photolytically.
-
Methylamine Group: Primary amines are susceptible to oxidation.
-
Chloro-phenyl Group: Aryl chlorides are generally stable but can undergo photodecomposition.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[14] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.
Experimental Workflow for Forced Degradation:
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols:
A stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) should be prepared and subjected to the following conditions:
-
Acidic Hydrolysis:
-
Treat the solution with 0.1 M HCl.
-
Incubate at elevated temperature (e.g., 60°C) for a defined period.
-
Neutralize before analysis.
-
-
Basic Hydrolysis:
-
Treat the solution with 0.1 M NaOH.
-
Incubate at room temperature or slightly elevated temperature.
-
Neutralize before analysis.
-
-
Oxidative Degradation:
-
Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
-
Photostability:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method.
Long-Term Stability Studies
Following forced degradation, long-term stability studies are conducted under controlled storage conditions as per ICH guidelines.[11][12][16]
Recommended Storage Conditions:
| Condition | Temperature | Relative Humidity | Testing Frequency |
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 0, 3, 6 months |
The compound should be stored in a container that simulates the proposed packaging for storage and distribution.[12]
Part 3: Analytical Methodologies
A robust, validated analytical method is the cornerstone of accurate solubility and stability assessment. For this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC Method for Quantification and Purity
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the amine is protonated and chromatographs well.
-
Detection: UV detection at the compound's λmax. A photodiode array (PDA) detector is advantageous for assessing peak purity.
-
Quantification: Quantification should be performed against a standard curve of known concentrations.
LC-MS for Degradant Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the products formed during forced degradation studies.[17] By coupling the HPLC separation with a mass spectrometer, the molecular weights of the degradation products can be determined, providing crucial insights into the degradation pathways.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is non-negotiable for its progression as a drug candidate. The methodologies outlined in this guide provide a robust framework for this critical characterization. By systematically evaluating its behavior in various aqueous environments and under stress conditions, researchers can generate the high-quality data necessary to inform formulation development, establish appropriate storage conditions, and ensure the safety and efficacy of this promising molecule. Should solubility prove to be a limiting factor, various formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based systems can be explored to enhance bioavailability.[18][19]
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Available from: [Link]
-
Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024-01-08). Food And Drugs Authority. Available from: [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
-
FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. (2021-05-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Forced Degradation Studies. Protheragen Lab. Available from: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Available from: [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09). Available from: [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. Available from: [Link]
-
TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018-09-30). World Health Organization (WHO). Available from: [Link]
-
Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. The official website of the Saudi Food and Drug Authority. Available from: [Link]
-
The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. Available from: [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. (2024-12-20). MDPI. Available from: [Link]
-
Comprehensive profiling and quantitation of amine group containing metabolites. Analytical Chemistry. Available from: [Link]
-
Comprehensive profiling and quantitation of amine group containing metabolites. Analytical Chemistry. Available from: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available from: [Link]
-
Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. Available from: [Link]
-
A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. MDPI. Available from: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023-01-13). NIH. Available from: [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available from: [Link]
-
(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
[3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride. J&K Scientific. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011-09-29). NIH. Available from: [Link]
- CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
- CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
-
1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. CDN. Available from: [Link]
Sources
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- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
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- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE in high-throughput screening
An Application Guide for the High-Throughput Screening of C-[3-(2-Chloro-phenyl)-isoxazol-5-yl]-methylamine
Abstract
The isoxazole ring is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This application note provides a comprehensive guide for the characterization of a novel isoxazole derivative, this compound, using high-throughput screening (HTS) methodologies. As the specific biological target of this compound is unknown, we present a dual-pronged strategy employing both target-based and phenotypic screening approaches. Detailed, self-validating protocols for a biochemical kinase inhibition assay and a cell-based high-content phenotypic screen are provided to enable researchers to effectively elucidate the compound's mechanism of action and identify its therapeutic potential.
Introduction: The Rationale for Screening
This compound is a synthetic small molecule built upon the versatile isoxazole core.[3] While the broader class of isoxazole derivatives is known to interact with various biological targets, the specific activity of this particular compound remains uncharacterized.[2] High-throughput screening (HTS) provides a powerful and efficient methodology to rapidly interrogate the bioactivity of such novel compounds against thousands of potential targets or cellular phenotypes.[4][5]
This guide outlines two distinct, yet complementary, HTS campaigns:
-
Target-Based Screening: A biochemical assay designed to test the hypothesis that the compound inhibits protein kinase activity, a common mechanism for anticancer agents incorporating the isoxazole scaffold.[3]
-
Phenotypic Screening: A target-agnostic, cell-based imaging assay to identify compound-induced changes in cellular morphology, proliferation, or viability, which can reveal novel mechanisms of action without prior knowledge of a specific target.[6][7]
By employing these parallel strategies, researchers can maximize the potential for discovering and validating the biological function of this compound.
Compound Management and Preparation
Proper handling and preparation of the test compound are foundational to a successful and reproducible HTS campaign. The physical and chemical properties of the subject compound are summarized below.
| Property | Value | Source |
| IUPAC Name | [3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanamine | [8] |
| Molecular Formula | C₁₀H₉ClN₂O | |
| Molecular Weight | 208.64 g/mol | |
| CAS Number | 543713-32-2 | [8] |
Protocol 2.1: Preparation of Master Stock and Assay-Ready Plates
Causality: High-concentration stock solutions in 100% Dimethyl Sulfoxide (DMSO) are standard in HTS to ensure compound solubility and facilitate precise, low-volume dispensing via automated liquid handlers. Maintaining a low final DMSO concentration in the assay (typically ≤0.5%) is critical to prevent solvent-induced artifacts.[9]
-
Master Stock Preparation (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Add HTS-grade, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of stock, dissolve 2.086 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly for 10-15 minutes at room temperature to ensure complete dissolution.
-
Aliquot into small volumes (e.g., 50 µL) in coded cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
-
Assay-Ready Plate (ARP) Preparation:
-
Thaw a master stock aliquot.
-
Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer a precise volume of the 10 mM stock to a 384-well polypropylene plate.
-
For a primary screen at a final concentration of 10 µM in a 20 µL assay volume, 20 nL of the 10 mM stock would be transferred.
-
Seal the ARP and store at -20°C until use.
-
Target-Based HTS Campaign: Kinase Inhibition Assay
Given the prevalence of isoxazole-containing molecules as kinase inhibitors, a logical starting point is to screen the compound against a panel of cancer-relevant protein kinases. Here, we describe a Fluorescence Polarization (FP) competition assay, a robust, homogeneous ("mix-and-read") format ideal for HTS.[10][11]
Principle of the FP Competition Assay
The assay measures the disruption of binding between a kinase and a high-affinity, fluorescently labeled ligand (tracer). When the tracer is bound to the large kinase, its rotation is slow, resulting in a high FP signal. Small molecules that bind to the kinase's active site will displace the tracer, which then tumbles rapidly in solution, leading to a decrease in the FP signal.[12][13]
Caption: Principle of the Fluorescence Polarization (FP) competition assay.
Protocol 3.1: FP Kinase Inhibition HTS
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution (2X): Dilute the target kinase (e.g., Src kinase) to twice the final desired concentration (e.g., 2 nM for a 1 nM final concentration) in Assay Buffer.
-
Tracer Solution (2X): Dilute the fluorescent tracer to twice its final desired concentration (e.g., 2 nM for a 1 nM final concentration) in Assay Buffer. Note: The optimal concentrations of kinase and tracer must be determined during assay development.
-
-
Assay Procedure:
-
Compound Dispensing: Start with the pre-prepared Assay-Ready Plate containing 20 nL of compound stock.
-
Tracer Addition: Add 10 µL of the 2X Tracer Solution to all wells of a 384-well black, low-volume assay plate.
-
Compound Transfer: Transfer the 20 nL of compound from the ARP to the assay plate using an acoustic liquid handler. This results in an intermediate compound concentration of 20 µM in 10 µL.
-
Controls:
-
Negative Control (0% Inhibition): Add 10 µL of Assay Buffer containing 0.5% DMSO (vehicle) to 16-32 wells.
-
Positive Control (100% Inhibition): Add 10 µL of a known saturating concentration of a potent, unlabeled inhibitor (e.g., 10 µM Staurosporine) to 16-32 wells.
-
-
Kinase Addition (Initiation): Add 10 µL of the 2X Kinase Solution to all wells to initiate the binding reaction. The final assay volume is 20 µL, and the final compound concentration is 10 µM.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on an FP-capable plate reader (e.g., Tecan Spark® or BMG PHERAstar®) using appropriate excitation and emission filters for the chosen fluorophore.
-
Phenotypic Screening Campaign: High-Content Imaging
A phenotypic screen identifies compounds that produce a desired change in a cell or organism, making it a powerful tool when a specific molecular target is unknown.[6][14] This high-content screening (HCS) protocol is designed to simultaneously assess the impact of this compound on cancer cell proliferation, viability, and morphology.
Workflow for High-Content Phenotypic Screening
The HCS workflow is a multi-step process involving cell culture, compound treatment, automated imaging, and sophisticated image analysis to extract quantitative data from cell populations.[]
Caption: Workflow for a multiplexed high-content phenotypic screen.
Protocol 4.1: HCS for Cytotoxicity and Morphological Profiling
This protocol uses the HeLa human cervical cancer cell line as an example and is performed in 384-well imaging plates (e.g., Corning #3985).
-
Cell Seeding:
-
Culture HeLa cells under standard conditions (DMEM, 10% FBS, 37°C, 5% CO₂).
-
Trypsinize and resuspend cells to a concentration of 50,000 cells/mL.
-
Using a multi-drop dispenser, seed 40 µL of the cell suspension (2,000 cells) into each well of the 384-well imaging plate.
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Add 10 µL of compound dilutions (prepared from the ARP) to the cell plates. For a primary screen, a single concentration of 10 µM is typical.
-
Include vehicle controls (0.1% DMSO) and positive controls (e.g., 1 µM Staurosporine for apoptosis induction).
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
-
Cell Staining:
-
Add a viability dye (e.g., CellTox™ Green) that stains the nuclei of dead cells directly to the live culture and incubate for 30 minutes.
-
Carefully remove the medium and fix the cells by adding 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash wells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Permeabilize the cells with 0.1% Triton X-100 in DPBS for 10 minutes.
-
Wash twice with DPBS.
-
Add a staining solution containing Hoechst 33342 (1 µg/mL, for all nuclei) and Alexa Fluor 488 Phalloidin (1:200, for F-actin cytoskeleton) in DPBS. Incubate for 30 minutes, protected from light.
-
Wash three times with DPBS, leaving 50 µL of DPBS in the final wash. Seal the plate.
-
-
Imaging and Analysis:
-
Acquire images using a high-content automated imaging system (e.g., ImageXpress® or IN Cell Analyzer). Capture images from at least four sites per well using 3-4 fluorescent channels.
-
Process images using analysis software (e.g., MetaXpress® or CellProfiler). The software will segment images to identify individual cells and their nuclei, and then extract quantitative features for each cell, such as:
-
Nuclei Count: Measure of cell proliferation/cytotoxicity.
-
Nuclear Size, Shape, and Intensity: Indicators of apoptosis or genotoxicity.
-
Cytoplasmic Stain Intensity and Texture: Measures of cytoskeletal integrity.
-
Viability Dye Positive Cells: Direct measure of cell death.
-
-
Data Analysis and Quality Control
Rigorous quality control is essential for the trustworthiness of any HTS campaign. The Z'-factor is the most widely accepted statistical parameter for quantifying the suitability of an assay for HTS.[16]
Key HTS Quality Metrics
| Metric | Formula | Acceptable Value | Rationale |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | > 2 | Measures the dynamic range of the assay. |
| Z'-Factor | 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|] | ≥ 0.5 | Indicates the separation between positive and negative control distributions, reflecting assay robustness and reproducibility.[16] |
SDpos and Meanpos refer to the standard deviation and mean of the positive control; SDneg and Meanneg refer to the negative (vehicle) control.
A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS.[16] This calculation should be performed for every assay plate to ensure consistent performance throughout the screen. Hits are typically identified as compounds that produce a signal greater than 3 standard deviations from the mean of the negative controls. Confirmed hits should be re-tested in dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀).
Conclusion
This application note provides a strategic framework and detailed protocols for the initial characterization of this compound using modern high-throughput screening techniques. The proposed dual approach, combining a target-based FP kinase assay with a target-agnostic high-content phenotypic screen, offers a robust and comprehensive strategy for discovering the compound's biological activity. By adhering to the principles of rigorous assay validation and quality control outlined herein, researchers can confidently generate high-quality data, paving the way for subsequent hit-to-lead optimization and further elucidation of this novel compound's therapeutic potential.
References
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Hall, M. D., Yasgar, A., Peryea, T., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and applications in fluorescence, 4(2), 022001. [Link]
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RSC Advances (2024). Advances in isoxazole chemistry and their role in drug discovery. [Link]
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PubMed (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
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ResearchGate (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
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ResearchGate (2024). Advances in isoxazole chemistry and their role in drug discovery. [Link]
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National Institutes of Health (NIH) (2024). Advances in isoxazole chemistry and their role in drug discovery. [Link]
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BellBrook Labs (2024). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]
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BMG LABTECH. AlphaScreen. [Link]
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bioRxiv (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. [Link]
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Drug Discovery World (DDW) (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. [Link]
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Pharmaceutical Technology (2023). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]
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Journal of Cancer Metastasis and Treatment (2016). High throughput screening of small molecule library: procedure, challenges and future. [Link]
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ResearchGate. Biologically-active isoxazole-based drug molecules. [Link]
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RSC Publishing (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
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National Institutes of Health (NIH) (2022). A review for cell-based screening methods in drug discovery. [Link]
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Technology Networks (2024). High-Throughput Screening in Drug Discovery Explained. [Link]
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ResearchGate (2019). AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]
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National Institutes of Health (NIH) (2018). Cell and small animal models for phenotypic drug discovery. [Link]
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Wikipedia. Phenotypic screening. [Link]
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Emerald Cloud Lab (2022). ExperimentAlphaScreen Documentation. [Link]
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Technology Networks (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
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International Journal of Pharmaceutical Sciences and Research (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]
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National Institutes of Health (NIH) (2020). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. [Link]
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ResearchGate (2013). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. [Link]
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Zanco Journal of Medical Sciences (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]
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J&K Scientific. [3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride. [Link]
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National Institutes of Health (NIH) (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]
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Application Notes & Protocols: The Versatility of the Isoxazole Scaffold in Neuropharmacology Research
Introduction: The Isoxazole Core - A Privileged Structure in CNS Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold." This distinction is particularly evident in neuropharmacology, where the isoxazole motif is integral to numerous clinically successful drugs targeting a range of central nervous system (CNS) disorders.[2][3] Marketed therapeutics such as the anticonvulsant Zonisamide, the atypical antipsychotic Risperidone, and the antidepressant Isocarboxazid all feature this versatile core, underscoring its therapeutic relevance.[1][2][4][5]
These application notes serve as a technical guide for researchers, scientists, and drug development professionals. We will explore the key applications of isoxazole derivatives in neuropharmacology, delve into their underlying mechanisms of action, and provide detailed, field-proven protocols for their evaluation. The focus is not merely on procedural steps but on the scientific rationale that underpins experimental design, enabling robust and reproducible research.
Application in Antipsychotic Drug Discovery: Targeting Dopaminergic and Serotonergic Systems
Benzisoxazole derivatives are a prominent class of atypical antipsychotics used in the management of schizophrenia and bipolar disorder.[6][7] Their efficacy stems from a multi-receptor targeting strategy, a departure from first-generation antipsychotics.
Causality of Mechanism: The D₂/5-HT₂ₐ Antagonism Hypothesis
The therapeutic action of atypical antipsychotics like risperidone and iloperidone is primarily attributed to their potent antagonism of two key receptors: the dopamine D₂ receptor and the serotonin 5-HT₂ₐ receptor.[6][7]
-
Dopamine D₂ Receptor Blockade: Antagonism in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions). However, strong D₂ blockade in the nigrostriatal pathway can lead to undesirable extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia.[6]
-
Serotonin 5-HT₂ₐ Receptor Blockade: High affinity for 5-HT₂ₐ receptors is a defining feature of atypical antipsychotics. This action is believed to mitigate the EPS caused by D₂ blockade and may also contribute to efficacy against the "negative" symptoms (e.g., apathy, social withdrawal) and cognitive deficits of schizophrenia.[6]
The optimal clinical profile is achieved through a balanced D₂/5-HT₂ₐ antagonism, a characteristic feature of many isoxazole-based drugs.[6]
Protocol 1: In Vitro Receptor Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test isoxazole derivative for human D₂ and 5-HT₂ₐ receptors. This is a foundational experiment to validate the primary mechanism of action.
Materials:
-
Cell membranes expressing recombinant human D₂ or 5-HT₂ₐ receptors.
-
Radioligands: [³H]-Spiperone (for D₂) and [³H]-Ketanserin (for 5-HT₂ₐ).
-
Non-specific binding competitors: Haloperidol (for D₂) and Mianserin (for 5-HT₂ₐ).
-
Test isoxazole derivative, dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test isoxazole derivative (e.g., from 10 µM to 0.1 nM) in the assay buffer. Also prepare solutions for total binding (buffer + DMSO) and non-specific binding (10 µM Haloperidol or Mianserin).
-
Assay Plate Setup: In a 96-well plate, add 50 µL of the appropriate compound dilution, total binding, or non-specific binding solution.
-
Add Radioligand: Add 50 µL of the radioligand solution (prepared at a concentration near its Kₔ) to all wells.
-
Initiate Reaction: Add 100 µL of the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific receptor protocol) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ (inhibition constant) from the IC₅₀, which represents the affinity of the compound for the receptor.
-
Data Presentation:
| Compound | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) |
| Risperidone | 3.5 - 5.0 | 0.2 - 0.5 |
| Paliperidone | 5.0 - 6.0 | 0.3 - 0.6 |
| Iloperidone | 6.0 - 8.0 | 0.3 - 0.5 |
| Test Compound X | [Insert Value] | [Insert Value] |
| Note: Kᵢ values are approximate and can vary between studies.[6] |
Application in Anticonvulsant Drug Discovery: Modulating Neuronal Excitability
The isoxazole scaffold is present in the approved anti-epileptic drug Zonisamide and is being actively explored for novel anticonvulsant agents.[2][4][5] A key strategy involves targeting the ion channels that govern neuronal firing.
Causality of Mechanism: Selective Blockade of Voltage-Gated Sodium Channels (VGSCs)
Epileptic seizures are characterized by excessive, synchronous neuronal discharge.[8] Many anticonvulsant drugs work by stabilizing the inactive state of VGSCs, thereby reducing the ability of neurons to fire at high frequencies. Recently, research has focused on developing isoxazole derivatives that selectively block specific VGSC subtypes, such as Naᵥ1.1, which is heavily implicated in epilepsy.[9] This selectivity is crucial as it may offer an improved therapeutic window and fewer side effects compared to non-selective channel blockers.[9]
Protocol 2: In Vivo Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures. It assesses the ability of a compound to prevent seizure spread.[10]
Materials:
-
Male laboratory mice (e.g., Swiss Albino).
-
Electroshock apparatus with corneal electrodes.
-
Test isoxazole derivative, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Standard anticonvulsant drug (e.g., Phenytoin) for positive control.[8][11]
-
Vehicle for negative control.
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.
-
Dosing: Divide mice into groups (n=6-8 per group). Administer the test compound, vehicle, or standard drug via an appropriate route (e.g., intraperitoneally or orally).
-
Time to Peak Effect: Wait for a predetermined time to allow the compound to be absorbed and reach its peak effect (this is typically determined from prior pharmacokinetic studies, often 30-60 minutes for IP injection).
-
Electrode Application: Apply a drop of saline to the animal's corneas to ensure good electrical contact.
-
Induction of Seizure: Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observation: Immediately observe the mouse for the presence or absence of a tonic hind-limb extension seizure, which is the endpoint of the assay. The seizure typically lasts for 10-15 seconds. Protection is defined as the complete absence of this phase.
-
Data Analysis:
-
For each dose group, calculate the percentage of mice protected from the tonic hind-limb extension.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
A separate experiment is often conducted to determine the median toxic dose (TD₅₀), for instance, by observing motor impairment on a rotarod test.
-
The Protective Index (PI) is calculated as TD₅₀ / ED₅₀. A higher PI indicates a better safety margin.
-
Data Presentation:
| Compound | ED₅₀ (mg/kg, i.p.) | Protective Index (PI) |
| Phenytoin (Standard) | 9.5 | 7.1 |
| Z-6b (Novel benzo[d]isoxazole) | 20.5 | 10.3 |
| Test Compound Y | [Insert Value] | [Insert Value] |
| Data for Z-6b is from a study on selective Naᵥ1.1 channel blockers.[9] |
Application in Antidepressant & Anxiolytic Research
Isoxazole derivatives have also been investigated for their potential in treating mood and anxiety disorders.[12][13][14] One of the primary mechanisms explored is the modulation of key neurotransmitters in the brain.
Causality of Mechanism: Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[12] By inhibiting MAO, isoxazole derivatives can increase the synaptic levels of these neurotransmitters, which is a well-established mechanism for producing an antidepressant effect.[2][12][14] Some compounds may show selectivity for one of the two MAO isoforms (MAO-A or MAO-B), which can influence their therapeutic profile and side effects.
Protocol 3: In Vivo Forced Swim Test (FST)
The FST is a widely used behavioral model to screen for potential antidepressant activity. The test is based on the principle that when placed in an inescapable stressful situation (a container of water), animals will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, suggesting a promotion of active coping strategies.[12][14]
Materials:
-
Male laboratory mice.
-
Transparent cylindrical containers (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test isoxazole derivative, formulated in a suitable vehicle.
-
Standard antidepressant drug (e.g., Imipramine) for positive control.[12][14]
-
Vehicle for negative control.
-
Video recording equipment and analysis software.
Procedure:
-
Dosing: Administer the test compound, vehicle, or standard drug to different groups of mice, typically 30-60 minutes before the test.
-
Test Session: Gently place each mouse individually into the cylinder of water.
-
Recording: The session is typically 6 minutes long. The first 2 minutes are considered an acclimatization period and are not scored.
-
Scoring: During the final 4 minutes of the test, a trained observer (blinded to the treatment groups) or an automated video-tracking system records the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Use statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility times of the compound-treated groups and the positive control group to the vehicle-treated group.
-
A significant reduction in immobility time is indicative of potential antidepressant-like activity.
-
Data Presentation:
| Treatment Group (10 mg/kg) | Mean Immobility Time (seconds) ± SEM | % Reduction vs. Vehicle |
| Vehicle (Control) | 125.5 ± 8.2 | - |
| Imipramine (Standard) | 55.3 ± 4.5 | 56% |
| Isoxazoline Compound 2e | 68.7 ± 5.1 | 45% |
| Test Compound Z | [Insert Value] | [Insert Value] |
| Data is representative and based on findings for isoxazoline derivatives.[12][14] |
Application in Neuroprotection: Combating Neurodegenerative Diseases
The isoxazole scaffold is being investigated as a promising starting point for developing therapies against neurodegenerative conditions like Alzheimer's disease (AD).[3][15][16] This is due to their ability to interact with multiple pathological targets implicated in the disease cascade.
Causality of Mechanism: A Multi-Target Approach for Alzheimer's Disease
The pathology of AD is complex, involving amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, cholinergic deficits, and oxidative stress.[15][17] Isoxazole derivatives offer the potential for a multi-target approach:
-
Cholinesterase Inhibition: Some derivatives can inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[15][18][19] This helps to elevate acetylcholine levels, a strategy used by current AD drugs to provide symptomatic relief.[20]
-
Modulation of Aβ Aggregation: Certain isoxazoles may interfere with the aggregation of Aβ peptides into toxic oligomers and plaques, a central event in AD pathology.[15]
-
Neuroprotection from Toxicity: They can shield neurons from the toxic effects of Aβ and oxidative stress, potentially by scavenging free radicals or modulating cell survival pathways.[16][17]
Protocol 4: In Vitro Neuroprotection Assay using PC12 Cells
This protocol assesses the ability of an isoxazole derivative to protect neuronal-like cells from toxicity induced by Aβ peptides. PC12 cells are a common model as they can be differentiated into a neuronal phenotype.[17]
Materials:
-
PC12 cell line.
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum).
-
Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide, pre-aggregated to form toxic oligomers.
-
Test isoxazole derivative dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates and a microplate reader.
Procedure:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test isoxazole derivative for 1-2 hours. Include a vehicle-only control group.
-
Induce Toxicity: Add the pre-aggregated Aβ peptide to all wells except for the untreated control group.
-
Incubation: Co-incubate the cells with the test compound and Aβ peptide for 24-48 hours.
-
Assess Viability (MTT Assay):
-
Remove the culture medium.
-
Add fresh medium containing MTT reagent (0.5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the untreated control group (set to 100% viability).
-
Plot the percentage of cell viability against the concentration of the test compound.
-
A significant increase in viability in the compound-treated groups compared to the Aβ-only treated group indicates a neuroprotective effect.[17]
-
Data Presentation:
| Treatment Group | Cell Viability (%) ± SD |
| Control (Untreated) | 100 ± 5.0 |
| Aβ₂₅₋₃₅ alone | 52 ± 4.1 |
| Aβ₂₅₋₃₅ + Compound 5c (2.5 µg/mL) | 78 ± 3.8 |
| Aβ₂₅₋₃₅ + Test Compound X (5 µM) | [Insert Value] |
| Data for Compound 5c is representative of a study on benzo[d]oxazole derivatives.[17] |
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Sharath Chandra S P, & Sharada A C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience. [Link]
-
Bohra, S., & Joshi, D. (n.d.). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. [Link]
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Kumar, J., et al. (2013). Synthesis and neuropharmacological evaluation of some new isoxazoline derivatives as antidepressant and anti-anxiety agents. African Journal of Pharmacy and Pharmacology. [Link]
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Yilmaz, I., & Sendil, K. (2024). Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. PubMed. [Link]
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Zhu, H., et al. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. PubMed Central. [Link]
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Ahmad, W., et al. (2021). Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. ResearchGate. [Link]
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Panda, K. C., et al. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Unzeta, M., et al. (2001). Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential atypical antipsychotics. PubMed. [Link]
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Lee, H., et al. (2015). Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain. PubMed. [Link]
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Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
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Anonymous. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
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Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]
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Gherraf, N., et al. (2018). Synthesis of new isoxazoline derivatives from harmine and evaluation of their anti-Alzheimer, anti-cancer and anti-inflammatory activities. PubMed. [Link]
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Siddiqui, A. A., et al. (2014). A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity. PubMed. [Link]
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Pharmaron. (n.d.). in vitro Neurology Assay Services for Drug Discovery. Pharmaron. [Link]
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Kaur, N., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
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Wang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. National Institutes of Health. [Link]
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Kumar, J., et al. (2013). Synthesis and neuropharmacological evaluation of some new isoxazoline derivatives as antidepressant and anti-anxiety agents. African Journal of Pharmacy and Pharmacology. [Link]
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Sharath Chandra, S. P., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate. [Link]
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Bohra, S., & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive. [Link]
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Panda, K. C., et al. (2023). Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. PubMed. [Link]
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Panda, K. C., et al. (2023). Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Bentham Science Publishers. [Link]
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Geronikaki, A., et al. (2017). The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics. PubMed. [Link]
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Misiura, K., et al. (2017). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PubMed Central. [Link]
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Sharma, A., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
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Candan, F., et al. (2026). Gallic Acid, 3-Hydroxytyrosol, and Quercetin Modulate Cholinesterase Activity in Drosophila melanogaster. MDPI. [Link]
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Application Notes and Protocols for the Investigation of C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE in Cancer Cell Line Studies
Introduction: The Isoxazole Scaffold in Oncology and the Emergence of a Novel Candidate
The isoxazole ring system is a prominent heterocyclic motif that has garnered substantial interest in medicinal chemistry due to its versatile pharmacological activities.[1] Isoxazole derivatives are known to exhibit a wide array of biological effects, including anticancer properties.[2][3][4] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways that drive tumor progression.[1][5]
This document provides a detailed guide for researchers interested in evaluating the anticancer potential of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine (CAS: 543713-32-2).[6] While this specific compound is a recognized chemical entity, there is a notable absence of published literature detailing its biological activity in cancer models. Therefore, these application notes and protocols are constructed based on the established activities of structurally related isoxazole derivatives, particularly 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides, which have shown promising cytotoxic effects against various cancer cell lines.[2] The methodologies outlined herein provide a robust framework for the initial screening and mechanistic elucidation of this novel compound.
Hypothesized Biological Activity and Mechanism of Action
Based on the broader class of isoxazole-containing anticancer agents, it is plausible that this compound exerts its effects through the modulation of key cellular processes that govern cell survival and death. A primary hypothesized mechanism is the induction of apoptosis (programmed cell death), a common outcome for cytotoxic compounds.[5][7] This could be mediated by targeting central signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt pathway, which is a critical regulator of cell survival.[7][8] Inhibition of this pathway would lead to a decrease in the activity of pro-survival proteins and an increase in the activity of pro-apoptotic proteins, ultimately tipping the cellular balance towards apoptosis.
Data Presentation: Cytotoxicity of Structurally Related Analogs
To provide a contextual baseline for experimental design, the following table summarizes the reported in vitro cytotoxic activity of a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives, which share the core 3-(2-chlorophenyl)isoxazole scaffold. This data illustrates the potential potency and selective toxicity that might be observed with this compound.
| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 2d | Hep3B (Liver) | ~23 | [2] |
| 2e | Hep3B (Liver) | ~23 | [2] |
| 2d | HeLa (Cervical) | 15.48 | [2] |
| 2a | MCF-7 (Breast) | 39.80 | [2] |
This table presents data for structurally related compounds to guide the initial concentration ranges for screening this compound.
Experimental Workflows and Protocols
A systematic approach is essential for characterizing the anticancer properties of a novel compound. The workflow should begin with a broad assessment of cytotoxicity to determine effective concentration ranges, followed by more detailed assays to investigate the underlying mechanism of action.
Caption: General experimental workflow for evaluating a novel anticancer compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HeLa, Hep3B)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: After 24 hours, replace the medium with 100 µL of the prepared compound dilutions. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.[11][12]
Materials:
-
Cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound at the predetermined IC₅₀ concentration for 24 or 48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Protocol 3: Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate. This protocol is designed to assess changes in the expression or phosphorylation status of key proteins in apoptosis and survival pathways, such as Akt, phospho-Akt (p-Akt), Bcl-2, and cleaved Caspase-3.[7][15][16]
Materials:
-
Cells treated with the test compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Treat cells with the test compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[8]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein levels.
Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Nagata, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Retrieved from [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. Retrieved from [Link]
-
Al-Osta, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Retrieved from [Link]
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The Strategic Role of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine in Modern Drug Synthesis: Application Notes and Protocols
This guide provides an in-depth exploration of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine, a pivotal heterocyclic intermediate in contemporary drug discovery and development. We will delve into its synthesis, chemical rationale, and its application as a foundational scaffold for creating advanced pharmaceutical agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and actionable laboratory protocols.
The isoxazole motif is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its ability to act as a versatile pharmacophore.[1][2] Derivatives of isoxazole are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3] The specific intermediate, this compound, combines the isoxazole core with a 2-chlorophenyl group and a reactive aminomethyl sidechain, making it a highly valuable building block for targeting a range of biological targets, particularly within the central nervous system.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the pharmacokinetic profiles of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClN₂O | [4] |
| Molecular Weight | 208.64 g/mol | [4] |
| Melting Point | 52-54 °C | [4] |
| Boiling Point | 351.9°C at 760 mmHg | [4] |
| Density | 1.282 g/cm³ | [4] |
| pKa | 7.70 ± 0.29 (Predicted) | [4] |
| LogP | 3.154 (Predicted) | [4] |
Synthetic Protocol: A Multi-Step Approach
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is a robust and validated pathway to obtaining the target intermediate in high purity.
Overall Synthetic Workflow
Caption: Multi-step synthesis of this compound.
Step 1: Synthesis of 2-Chlorobenzaldehyde Oxime
Rationale: The initial step involves the conversion of the aldehyde functional group into an oxime. This transformation is crucial as the oxime will be the precursor to the nitrile oxide, a key component for the subsequent cycloaddition reaction to form the isoxazole ring.
Protocol:
-
To a solution of 2-chlorobenzaldehyde (14.0 g, 0.1 mol) in ethanol (100 mL), add hydroxylamine hydrochloride (8.3 g, 0.12 mol).
-
Add a solution of sodium hydroxide (5.2 g, 0.13 mol) in water (20 mL) dropwise to the mixture while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water (200 mL) and acidify with dilute HCl to pH 5-6.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 2-chlorobenzaldehyde oxime.
Step 2: Synthesis of 2-Chlorobenzaldehyde Hydroximoyl Chloride
Rationale: The oxime is converted to a hydroximoyl chloride, which is a stable precursor to the reactive nitrile oxide intermediate. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this purpose.
Protocol:
-
Dissolve 2-chlorobenzaldehyde oxime (15.5 g, 0.1 mol) in N,N-dimethylformamide (DMF, 100 mL).
-
Add N-Chlorosuccinimide (NCS) (14.0 g, 0.105 mol) portion-wise to the solution while stirring.
-
Stir the mixture at room temperature for 1-2 hours. The reaction is typically exothermic and should be monitored.
-
Pour the reaction mixture into ice-cold water (300 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chlorobenzaldehyde hydroximoyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of Ethyl 3-(2-chlorophenyl)isoxazole-5-carboxylate
Rationale: This is the key ring-forming step, a 1,3-dipolar cycloaddition. The hydroximoyl chloride, in the presence of a base, generates a nitrile oxide in situ. This highly reactive intermediate then undergoes a cycloaddition reaction with an alkyne (ethyl propiolate) to regioselectively form the 3,5-disubstituted isoxazole ring.[5]
Protocol:
-
To a solution of 2-chlorobenzaldehyde hydroximoyl chloride (18.9 g, 0.1 mol) and ethyl propiolate (10.8 g, 0.11 mol) in dichloromethane (150 mL), add triethylamine (15.2 mL, 0.11 mol) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 3-(2-chlorophenyl)isoxazole-5-carboxylate.
Step 4: Synthesis of [3-(2-chlorophenyl)isoxazol-5-yl]methanol
Rationale: The ester functional group is reduced to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The resulting hydroxymethyl group is a versatile handle for further functionalization.
Protocol:
-
To a suspension of lithium aluminium hydride (2.8 g, 0.075 mol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0°C, add a solution of ethyl 3-(2-chlorophenyl)isoxazole-5-carboxylate (25.1 g, 0.1 mol) in THF (50 mL) dropwise.
-
Stir the mixture at 0°C for 1 hour and then at room temperature for 2-3 hours.
-
Quench the reaction carefully by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield [3-(2-chlorophenyl)isoxazol-5-yl]methanol.
Step 5: Synthesis of 5-(Chloromethyl)-3-(2-chlorophenyl)isoxazole
Rationale: The primary alcohol is converted to a more reactive chloromethyl group. Thionyl chloride is a common and effective reagent for this chlorination. This step activates the 5-position for subsequent nucleophilic substitution.[6]
Protocol:
-
To a solution of [3-(2-chlorophenyl)isoxazol-5-yl]methanol (20.9 g, 0.1 mol) in dichloromethane (150 mL) at 0°C, add thionyl chloride (8.7 mL, 0.12 mol) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the mixture into ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give 5-(chloromethyl)-3-(2-chlorophenyl)isoxazole.
Step 6: Synthesis of this compound
Rationale: The final step involves the amination of the chloromethyl intermediate. This can be achieved by nucleophilic substitution with ammonia. This reaction introduces the primary amine, which is a key functional group for further derivatization in drug synthesis.
Protocol:
-
Dissolve 5-(chloromethyl)-3-(2-chlorophenyl)isoxazole (22.8 g, 0.1 mol) in a saturated solution of ammonia in methanol (200 mL).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture at 60-70°C for 24 hours.
-
Cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield this compound.
Application in Drug Discovery: A Scaffold for CNS-Active Agents
This compound is a valuable intermediate for the synthesis of compounds targeting the central nervous system. The isoxazole ring can act as a bioisostere for other functional groups, enhancing drug-like properties.[7] The 2-chlorophenyl substituent can modulate lipophilicity and metabolic stability, while the aminomethyl group provides a point for diversification to interact with specific biological targets.
Derivatives of this intermediate have been investigated for their affinity to various receptors in the brain. For instance, isoxazole derivatives are known to have affinity for the GABA A α5 receptor, which is a target for cognitive enhancers and anxiolytics.[8] The structural motif is also present in compounds explored for the treatment of neurological and psychiatric disorders.[9]
Illustrative Biological Pathway: GABAergic Synapse
Caption: Modulation of GABA A receptor by an isoxazole-based drug candidate.
The aminomethyl group of this compound can be readily acylated, alkylated, or used in reductive amination to append various pharmacophoric groups. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic target.
Conclusion
This compound stands out as a strategically important intermediate in the synthesis of novel drug candidates. Its robust and scalable synthesis, combined with the versatile reactivity of its functional groups, provides a solid foundation for the development of next-generation therapeutics, particularly in the challenging area of central nervous system disorders. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this valuable chemical entity.
References
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]
-
Synthesis of 3-(2-chloropyridin-3-yl)-5-(((3-substituted phenyl...). (2023). ResearchGate. [Link]
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-
Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]
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Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015). ResearchGate. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). National Center for Biotechnology Information. [Link]
-
Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Synfacts. [Link]
-
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2017). MDPI. [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. [Link]
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Application Notes & Protocols for In Vivo Evaluation of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine in Animal Models of Neuropsychiatric Disorders
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo assessment of the novel compound C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating its potential therapeutic effects in relevant animal models of neuropsychiatric disorders.
Introduction to this compound and the Isoxazole Scaffold
This compound belongs to the isoxazole class of heterocyclic compounds. The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for a broad spectrum of biological activities.[1] Derivatives of isoxazole have been investigated for their potential as immunomodulatory, anti-inflammatory, and anti-cancer agents.[1] Notably, this structural motif is also explored for its applications in targeting neurological disorders.[2] The mechanism of action for isoxazole derivatives often involves interaction with specific molecular targets like enzymes and receptors, where the isoxazole ring can bind to active sites, thereby modulating biochemical pathways.[1]
Given the prevalence of isoxazole-containing compounds in neuropharmacology, this compound is a compelling candidate for investigation in the context of neuropsychiatric disorders such as anxiety and depression. These application notes will focus on the preclinical evaluation of this compound's anxiolytic and antidepressant-like properties.
Rationale for Animal Model Selection
The translation of findings from animal models to human neuropsychiatric disorders is a significant challenge.[3][4] Therefore, the selection of appropriate animal models is a critical step. For screening novel compounds like this compound, rodent models are widely used due to their well-characterized genetics, neurobiology, and behavioral repertoires.
Murine Models for Anxiety and Depression
Standard behavioral paradigms in mice and rats are invaluable for assessing the anxiolytic and antidepressant-like effects of novel chemical entities.[5][6] These models are designed to induce behavioral states that are analogous to human symptoms of anxiety and depression.[7]
-
Anxiety Models: Tests for anxiety-like behavior in rodents are often based on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit, or elevated spaces.[8][9]
-
Depression Models: Animal models of depression often involve exposing the animals to acute or chronic stress, leading to a state of "behavioral despair" or anhedonia.[10]
Experimental Workflow for In Vivo Evaluation
The following diagram illustrates a typical workflow for the in vivo assessment of a novel compound for neuropsychiatric indications.
Caption: A streamlined workflow for the in vivo evaluation of novel neuropsychiatric compounds.
Detailed Protocols
Compound Preparation and Administration
Objective: To prepare this compound for in vivo administration and to detail the appropriate administration routes.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 5% DMSO in saline, or 0.5% methylcellulose)
-
Syringes and needles of appropriate gauge[11]
-
Vortex mixer
-
Scale
Protocol:
-
Formulation:
-
Determine the appropriate vehicle for solubilizing or suspending the compound. The choice of vehicle should be based on the compound's physicochemical properties and should be non-toxic to the animals.[11]
-
Prepare a stock solution of the compound at the highest desired concentration.
-
Serially dilute the stock solution to prepare the different dose concentrations.
-
Vortex thoroughly before each administration to ensure a homogenous suspension.
-
-
Administration Routes:
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents.[12] The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[12]
-
Oral Gavage (PO): This route is used to simulate oral administration in humans. It requires proper training to avoid injury to the esophagus or trachea.[13]
-
Subcutaneous (SC) Injection: This involves injecting the compound into the loose skin on the back of the neck.[14]
-
Table 1: Recommended Injection Volumes and Needle Sizes for Mice [11][12][14]
| Route | Max Volume (ml/kg) | Needle Gauge |
| IP | 10 | 25-27G |
| PO | 10 | 20-22G (gavage needle) |
| SC | 5 | 25-27G |
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic potential of this compound. The EPM test is based on the rodent's natural aversion to open and elevated spaces.[15] Anxiolytic compounds typically increase the time spent in the open arms.[10]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[8][16]
-
Video tracking software for automated recording and analysis of animal behavior.[15]
Protocol:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the test.[8][15]
-
Compound Administration: Administer this compound, vehicle, or a positive control (e.g., diazepam) at a predetermined time before the test (e.g., 30 minutes for IP injection).
-
Testing:
-
Data Analysis:
Caption: The relationship between anxiety levels and arm preference in the EPM.
Forced Swim Test (FST) for Depressive-Like Behavior
Objective: To evaluate the antidepressant-like effects of this compound. The FST is a widely used model where immobility is interpreted as a state of behavioral despair.[18][19][20] Antidepressant compounds are known to reduce the duration of immobility.[21]
Apparatus:
-
A transparent cylindrical container filled with water (23-25°C).[20] The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or hind limbs.[18]
-
A video camera for recording the test session.
Protocol:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes prior to the test.[18][19]
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., fluoxetine) at a specified time before the test.
-
Testing:
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[20]
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Table 2: Interpreting Behavioral Outcomes
| Behavioral Test | Key Parameter | Interpretation of Increase | Interpretation of Decrease |
| Elevated Plus Maze | Time in Open Arms | Anxiolytic-like effect | Anxiogenic-like effect |
| Forced Swim Test | Immobility Time | Pro-depressive-like effect | Antidepressant-like effect |
Data Presentation and Statistical Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups should be determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion and Future Directions
These application notes provide a foundational framework for the in vivo evaluation of this compound in rodent models of anxiety and depression. Positive findings in these initial screening paradigms would warrant further investigation into the compound's mechanism of action, pharmacokinetic profile, and efficacy in more complex and etiologically relevant animal models of neuropsychiatric disorders.[6][22]
References
- Animal Models of Neuropsychiatric Disorders - PMC - NIH. (n.d.).
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Elevated plus maze protocol. (2023). protocols.io. Retrieved from [Link]
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Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. Retrieved from [Link]
- Animal model for human brain development and neuropsychiatric disorders - Stanford. (n.d.).
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Animal models of neuropsychiatric disorders. (2011). PubMed. Retrieved from [Link]
- Elevated Plus Maze - ucsf - iacuc. (n.d.).
- Animal models of neuropsychiatric disorders - PubMed - NIH. (n.d.).
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The Forced Swim Test as a Model of Depressive-like Behavior - JoVE. (2014). Retrieved from [Link]
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A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (n.d.). Retrieved from [Link]
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Behavioral methods to study anxiety in rodents - PMC - PubMed Central. (n.d.). Retrieved from [Link]
- Forced Swim Test in Mice - ucsf - iacuc. (n.d.).
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Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012). JoVE. Retrieved from [Link]
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The Forced Swim Test as a Model of Depressive-like Behavior - PMC - NIH. (2015). Retrieved from [Link]
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Anxiety and Depression Tests in Rodents - Charles River Laboratories. (n.d.). Retrieved from [Link]
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Factsheet on the forced swim test - Understanding Animal Research. (2020). Retrieved from [Link]
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Stress & Anxiety Testing in Mice - Maze Engineers - Conduct Science. (2018). Retrieved from [Link]
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Mouse Behavioral Tests - Waisman Center. (n.d.). Retrieved from [Link]
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Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (n.d.). Retrieved from [Link]
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Animal Models in Psychiatry - Ace Therapeutics. (n.d.). Retrieved from [Link]
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Guidelines for the administration of substances to rodents - NTNU. (n.d.). Retrieved from [Link]
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Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025). Retrieved from [Link]
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Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes - JoVE. (2015). Retrieved from [Link]
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Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.). Retrieved from [Link]
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[3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride | 885273-50 - J&K Scientific. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: Formulation of C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE for Preclinical Research
Abstract
This document provides a comprehensive guide for the formulation of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine, a novel small molecule candidate for preclinical evaluation. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] However, like many heterocyclic compounds, this compound is anticipated to have poor aqueous solubility, a significant hurdle for achieving reliable and reproducible results in preclinical studies.[3][4] Effective formulation is therefore not merely a preparatory step but a critical determinant of experimental success, directly impacting bioavailability, efficacy, and toxicity assessments.
This guide eschews a one-size-fits-all template, instead presenting a logical workflow from fundamental physicochemical characterization to the development and validation of tailored formulations for both in vitro and in vivo applications. We will detail protocols for creating simple co-solvent systems suitable for initial high-throughput screening and more advanced nanosuspensions for definitive in vivo efficacy and pharmacokinetic studies. The causality behind each methodological choice is explained, empowering the researcher to adapt these protocols to their specific experimental context.
Pre-Formulation Assessment: The Foundation of Rational Design
Before any formulation can be developed, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic physicochemical properties is essential. This data-driven approach prevents a trial-and-error methodology, saving time and resources while ensuring the selection of an optimal delivery strategy.
Essential Physicochemical Characterization
The initial step is to profile the compound to identify liabilities that will impact its "drug-like" behavior.
| Property | Analytical Method | Rationale & Implication for Formulation |
| Aqueous Solubility | Shake-flask method with HPLC-UV analysis | Determines the intrinsic solubility in physiological buffers (e.g., pH 5.0, 6.8, 7.4). Low solubility (<10 µg/mL) is a primary indicator that solubility-enhancement techniques are required.[3] |
| Lipophilicity (LogP/LogD) | HPLC-based or Shake-flask method | Predicts the compound's affinity for lipidic vs. aqueous environments. A high LogP (>3) often correlates with poor aqueous solubility and may suggest the utility of lipid-based formulations. |
| Acid Dissociation Constant (pKa) | Potentiometric titration or UV-spectrophotometry | Identifies ionizable groups. As an amine, this compound will have a basic pKa, making its solubility pH-dependent. This is critical for selecting appropriate buffers and predicting its behavior in the gastrointestinal tract. |
| Solid-State Properties | Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) | Determines if the compound is crystalline or amorphous and identifies its melting point. This information is vital for stability, as amorphous forms are typically more soluble but less stable.[5] |
Workflow for Pre-Formulation Assessment
The following diagram illustrates the logical flow of pre-formulation studies that inform the selection of an appropriate formulation strategy.
Caption: Pre-formulation assessment workflow.
Formulation Strategies and Protocols
Based on the pre-formulation data, an appropriate vehicle can be developed. For a novel compound with anticipated poor solubility, we present two scalable strategies.
Strategy A: Co-Solvent System
This is the most common and straightforward approach for early-stage research, suitable for solubilizing lipophilic compounds for both in vitro and in vivo studies. The goal is to use the minimum amount of organic solvent necessary to achieve the target concentration.[6]
Causality: Co-solvents work by reducing the polarity of the aqueous environment, thereby increasing the solubility of non-polar solutes. The selection of co-solvents is critical; they must be biocompatible and should not interfere with the biological assay. Dimethyl sulfoxide (DMSO) is an excellent solubilizing agent but can be toxic to cells at concentrations >0.5% v/v. Therefore, a multi-component system is often used to dilute the DMSO while maintaining solubility.
Protocol: Preparation of a 10 mg/mL Stock Solution in a Co-Solvent Vehicle
-
Preparation: In a sterile, amber glass vial, accurately weigh 10 mg of this compound.
-
Initial Solubilization: Add 100 µL of ACS-grade DMSO. Vortex vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Dilution (Step 1): Add 400 µL of PEG 400 (Polyethylene glycol 400). Vortex until the solution is clear and homogenous. PEG 400 acts as a non-toxic surfactant and solubilizer.
-
Dilution (Step 2): Add 500 µL of sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS). Add this aqueous component dropwise while vortexing to prevent precipitation of the compound.
-
Finalization: The final volume is 1 mL, resulting in a 10 mg/mL stock solution. The final vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline.
-
Filtration: Sterilize the final formulation by filtering through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvents, e.g., PTFE).
| Vehicle Component | Purpose | Common Concentration Range (% v/v) |
| DMSO | Primary solubilizing agent | 5 - 10% |
| PEG 400 | Co-solvent, surfactant, viscosity modifier | 30 - 60% |
| Tween® 80 | Surfactant, prevents precipitation | 1 - 10% |
| Saline / PBS | Aqueous vehicle for injection | q.s. to 100% |
Strategy B: Amorphous Nanosuspension
For in vivo studies requiring higher doses or improved oral bioavailability, a nanosuspension is a superior strategy. This involves reducing the drug particle size to the nanometer range, which dramatically increases the surface area available for dissolution.[6]
Causality: According to the Ostwald-Freundlich equation, the solubility of a particle increases as its radius decreases. By creating nanoparticles, we can generate a supersaturated solution in situ, which enhances absorption across biological membranes. The amorphous state is preferred as it has a higher energy and thus greater solubility than the stable crystalline form.
Protocol: Preparation of a Nanosuspension via Precipitation
This technique involves dissolving the drug in a solvent and then adding this solution to an anti-solvent containing a stabilizer, causing the drug to rapidly precipitate as nanoparticles.[7]
-
Organic Phase: Prepare a 20 mg/mL solution of this compound in acetone.
-
Aqueous Phase: Prepare a 1% w/v solution of a stabilizer, such as polyvinylpyrrolidone (PVP) K30 or Poloxamer 188, in sterile water.
-
Precipitation: Using a syringe pump for a controlled addition rate (e.g., 1 mL/min), inject the organic phase into the aqueous phase while stirring vigorously with a magnetic stirrer (e.g., 1000 rpm). The volume ratio of aqueous to organic phase should be at least 10:1.
-
Solvent Removal: Remove the acetone from the suspension using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Concentration Adjustment: Adjust the final volume with sterile water to achieve the desired final concentration of the nanosuspension.
Formulation Characterization and Quality Control
Every prepared formulation must be characterized to ensure it is a self-validating system. This step confirms the quality, consistency, and suitability of the formulation for its intended use.[8]
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Clear and colorless (co-solvent) or homogenous, milky-white (nanosuspension). Free of visible particulates. | Ensures complete dissolution or uniform suspension. |
| pH | Calibrated pH meter | 6.5 - 7.5 | Ensures physiological compatibility and can impact compound stability. |
| Drug Content | HPLC-UV | 90% - 110% of theoretical concentration | Confirms the accuracy of the preparation.[9] |
| Particle Size | Dynamic Light Scattering (DLS) | Z-average diameter < 200 nm with a Polydispersity Index (PDI) < 0.3 (for nanosuspensions) | Critical for ensuring enhanced dissolution and preventing embolism for IV administration. |
Stability Assessment
Preclinical formulations are often prepared in-house and used shortly after. However, understanding their short-term stability is crucial for data integrity.[10][11] A stability study ensures that the compound does not degrade in the vehicle under the intended storage and use conditions.
Protocol: Short-Term Stability Study
-
Prepare the formulation as described above.
-
Divide the formulation into aliquots and store them under the following conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (25°C)
-
-
At specified time points (e.g., 0, 4h, 24h, 48h, 1 week), remove an aliquot from each condition.
-
Analyze the samples for Appearance, pH, Drug Content (Assay), and Purity (Related Substances by HPLC).
-
The formulation is considered stable if the assay remains within 95-105% of the initial value and no significant increase in degradation products is observed.
Caption: Decision tree for formulation selection.
Application in Preclinical Models
In Vitro Assays
When dosing cells in culture, the primary concern is the final concentration of the organic solvents, particularly DMSO.
-
Serial Dilution: Prepare serial dilutions of the 10 mg/mL stock solution in the cell culture medium.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the well is ≤ 0.5% v/v to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a "vehicle control" group of cells that are treated with the same final concentration of the formulation vehicle without the API. This is essential to differentiate between the effect of the compound and the effect of the vehicle.[12][13]
In Vivo Administration
-
Route of Administration: The choice of formulation is tightly linked to the route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)).
-
Co-solvent systems are suitable for IP and slow-bolus IV injections.
-
Nanosuspensions are excellent for PO and can be used for IV if the particle size is well-controlled.
-
-
Dose Volume: Adhere to established guidelines for maximum injection volumes for the chosen species and route to avoid adverse events.
-
Vehicle Control Group: As with in vitro studies, a vehicle-dosed control group is mandatory in all animal experiments to ensure that any observed physiological effects are attributable to the test compound and not the excipients.
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J&K Scientific. [3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride. Available from: [Link]
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Li, M., et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available from: [Link]
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Kumar, M., et al. A review of isoxazole biological activity and present synthetic techniques. IP International Journal of Comprehensive and Advanced Pharmacology. Available from: [Link]
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RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]
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National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Available from: [Link]
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PubChem. (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. Available from: [Link]
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National Center for Biotechnology Information. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. PubMed Central. Available from: [Link]
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National Center for Biotechnology Information. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. PubMed. Available from: [Link]
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U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]
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National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available from: [Link]
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RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]
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IP Innovative Publication. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]
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Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
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LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. Available from: [Link]
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ResearchGate. (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central. Available from: [Link]
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ResearchGate. (PDF) Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available from: [Link]
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PubMed. Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. Available from: [Link]
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PPD. Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Available from: [Link]
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National Center for Biotechnology Information. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]
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Charles River Laboratories. Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Available from: [Link]
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National Center for Biotechnology Information. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. PubMed Central. Available from: [Link]
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Application Note: Quantitative Analysis of C-[3-(2-Chloro-phenyl)-isoxazol-5-yl]-methylamine in Biological Samples
Introduction
C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine is a novel small molecule with therapeutic potential, necessitating robust and reliable analytical methods for its quantification in biological matrices.[1][2][3] Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][4] Accurate measurement of this compound in samples such as plasma, serum, and urine is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies throughout the drug development pipeline.[5][6] This application note provides a comprehensive guide to the development and validation of analytical methods for this compound, with a primary focus on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis.[7]
The inherent complexity of biological matrices presents significant challenges to accurate quantification. Endogenous components like proteins and phospholipids can interfere with the analysis, leading to a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal.[7][8][9][10][11] Therefore, meticulous sample preparation and rigorous method validation are paramount to ensure data integrity. This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, all in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA).[5][12][13]
Principle of the Method: LC-MS/MS
LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[7][14] The method involves three key stages:
-
Sample Preparation: Isolation of the analyte from the biological matrix and removal of interfering substances.
-
Chromatographic Separation (LC): Separation of the analyte from other components based on its physicochemical properties.
-
Mass Spectrometric Detection (MS/MS): Ionization, mass-based separation, and fragmentation of the analyte for highly specific and sensitive detection.
The selectivity of MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a resulting product ion is monitored. This process significantly reduces background noise and enhances the signal-to-noise ratio.[14][15]
Experimental Workflows
I. Sample Preparation: The Foundation of Reliable Bioanalysis
The primary goal of sample preparation is to extract the analyte from the biological matrix while removing components that can interfere with the analysis.[16][17][18] The choice of technique depends on the analyte's properties, the nature of the biological matrix, and the desired level of sample cleanliness.[19][20] For this compound, three common techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
A. Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from plasma or serum samples.[21][22] It involves adding an organic solvent or an acid to the sample, which denatures and precipitates the proteins.[22]
Protocol: Acetonitrile Precipitation
-
Pipette 100 µL of the biological sample (plasma, serum) into a clean microcentrifuge tube.[21][23]
-
Add 300 µL of ice-cold acetonitrile (ACN).[24] The 3:1 ratio of ACN to sample is a common starting point.[24]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[21][23]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[21]
-
Carefully collect the supernatant, which contains the analyte, and transfer it to a new tube for analysis.[21][23]
-
Rationale: Acetonitrile is a widely used precipitating agent due to its efficiency in protein removal and its compatibility with reversed-phase chromatography.[21][22]
B. Liquid-Liquid Extraction (LLE)
LLE is a separation technique based on the differential solubility of the analyte in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[25][26][27]
Protocol: Ethyl Acetate Extraction
-
To 100 µL of the biological sample in a suitable tube, add an appropriate internal standard.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Rationale: LLE provides a cleaner extract than PPT by removing not only proteins but also other polar interferences like salts.[25][28] The choice of ethyl acetate is based on its ability to extract a wide range of drug-like molecules.
C. Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte while interferences are washed away.[16][29][30]
Protocol: Reversed-Phase SPE
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.[30]
-
Equilibration: Pass 1 mL of water through the cartridge.[30]
-
Loading: Load the pre-treated biological sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[20]
-
Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[30]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Rationale: SPE offers the cleanest extracts, significantly reducing matrix effects.[16][29][31] A reversed-phase sorbent like C18 is suitable for retaining moderately non-polar compounds like the target analyte.
II. Chromatographic and Mass Spectrometric Conditions
The following are typical starting conditions for the LC-MS/MS analysis of this compound. These parameters should be optimized for your specific instrumentation and application.[14][32][33]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | UHPLC offers higher resolution and faster analysis times. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 is a versatile stationary phase suitable for a wide range of small molecules.[15] |
| Mobile Phase A | 0.1% Formic acid in water | Formic acid aids in the protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. | Gradient elution allows for the separation of compounds with a range of polarities.[15] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| MS System | Triple quadrupole mass spectrometer | Ideal for quantitative analysis due to its sensitivity and specificity. |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | ESI is suitable for polar and semi-polar molecules. The amine group on the analyte is readily protonated. |
| MRM Transitions | To be determined by direct infusion of the analyte standard. | Precursor ion will correspond to [M+H]+. Product ions are generated by fragmentation. |
| Collision Energy | To be optimized for each MRM transition. | Optimizing collision energy maximizes the signal of the product ion. |
III. Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application.[5][6] The validation should be performed in accordance with regulatory guidelines.[12][13][34] Key validation parameters are summarized below.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.[8][9][10] | The CV of the matrix factor across different lots of the biological matrix should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological samples. The detailed protocols for sample preparation and the suggested starting parameters for LC-MS/MS analysis serve as a solid foundation for researchers. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality, reliable data essential for advancing drug development programs.
References
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
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Xie, Y., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(13), 947-951. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Souza, A. S., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]
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Frontage Laboratories, Inc. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]
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Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. Retrieved from [Link]
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Li, W., et al. (2014). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. AAPS J, 16(5), 1073-1082. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis, 8(16), 1641-1644. Retrieved from [Link]
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American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. Retrieved from [Link]
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MacNeill, R. (2022). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. LCGC International, 35(2), 24-28. Retrieved from [Link]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]
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Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Retrieved from [Link]
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Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
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Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
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Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
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Biocompare. (2018). Extracting Small Molecules. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
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Robichaud, G., et al. (2020). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. J Am Soc Mass Spectrom, 31(1), 129-137. Retrieved from [Link]
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ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]
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Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 18-24. Retrieved from [Link]
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Biotage. (2023). SLE, SPE and LLE – How are Those Different? Retrieved from [Link]
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Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, 4(2), 123-134. Retrieved from [Link]
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MDPI. (2022). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]
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Giorgetti, R., et al. (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(6), 1018-1031. Retrieved from [Link]
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Lin, H.-R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 328, 111041. Retrieved from [Link]
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Liu, X., et al. (2013). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. J Anal Bioanal Tech, S5:004. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved from [Link]
-
Omar, H. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(2), 1-10. Retrieved from [Link]
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Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. Retrieved from [Link]
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Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine
Welcome to the technical support center for the synthesis of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important isoxazole derivative.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, followed by the reduction of a suitable functional group to the desired methylamine.[1] This guide will focus on troubleshooting and optimizing this synthetic route.
Visualizing the Synthesis Pathway
A general overview of the synthetic pathway is presented below. This involves the in-situ generation of 2-chlorobenzonitrile oxide from 2-chlorobenzaldoxime, which then undergoes a cycloaddition reaction with a propargyl derivative. The resulting isoxazole is then converted to the final product.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Cycloaddition Step | 1. Inefficient Nitrile Oxide Generation: The oxidizing agent may be old or inactive. The base used might be inappropriate for the substrate.[2] 2. Dimerization of Nitrile Oxide: The concentration of the nitrile oxide might be too high, leading to the formation of furoxans.[2] 3. Decomposition of Starting Materials: The alkyne or the nitrile oxide precursor may be unstable under the reaction conditions. | 1. Optimize Nitrile Oxide Generation: Use fresh N-chlorosuccinimide (NCS) or a standardized bleach solution. Screen different bases like triethylamine or N,N-diisopropylethylamine.[2] 2. Control Nitrile Oxide Concentration: Add the oxidizing agent or the aldoxime precursor slowly to the reaction mixture to maintain a low concentration of the nitrile oxide. Consider using a slight excess of the alkyne.[2] 3. Milder Reaction Conditions: Attempt the reaction at a lower temperature. If using a strong base, consider a milder alternative. |
| Formation of Regioisomers | The regioselectivity of 1,3-dipolar cycloadditions is influenced by both electronic and steric factors of the dipole and dipolarophile.[1] | While the reaction of a terminal alkyne with a nitrile oxide generally favors the 3,5-disubstituted isoxazole, the presence of certain functional groups can influence the outcome. If isomeric products are observed, purification by column chromatography is the most common solution. For future syntheses, consider altering the electronic nature of the alkyne if possible. |
| Low Yield in Final Reduction Step | 1. Harsh Reducing Conditions: The isoxazole ring can be sensitive to certain reducing agents, leading to ring cleavage.[3] Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[4] 2. Incomplete Reaction: The reducing agent may not be potent enough, or the reaction time may be insufficient. | 1. Select Appropriate Reducing Agent: For the reduction of a nitrile or an azide to the amine, consider milder reducing agents like LiAlH₄ at low temperatures, or NaBH₄ in the presence of a catalyst. Avoid harsh catalytic hydrogenation conditions that can cleave the isoxazole ring.[3] 2. Optimize Reaction Conditions: Monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish, consider a moderate increase in temperature or a longer reaction time. |
| Difficulty in Product Purification | The product may be contaminated with unreacted starting materials, byproducts from side reactions, or residual reagents. | Optimize Work-up Procedure: A standard work-up may involve quenching the reaction, extraction with an appropriate organic solvent, and washing with brine. Chromatography: Column chromatography on silica gel is often effective for purifying isoxazole derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a high-yield synthesis?
A1: The most critical parameters are the rate of generation of the nitrile oxide to prevent dimerization, the choice of a suitable dipolarophile (alkyne), and the selection of a reducing agent for the final step that does not cleave the isoxazole ring.[2][3] Temperature and solvent also play a significant role in reaction kinetics and selectivity.[2]
Q2: How stable is the isoxazole ring during the synthesis?
A2: The isoxazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic conditions or certain reductive conditions.[3][5] It's crucial to choose reagents and conditions that are compatible with the isoxazole moiety.
Q3: Can I use a different synthetic route?
A3: Yes, other routes exist for the synthesis of isoxazoles. One common alternative is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2] Another method involves the cycloisomerization of α,β-acetylenic oximes.[6] The choice of route will depend on the availability of starting materials and the desired substitution pattern.
Q4: I am observing an unknown impurity in my final product. How can I identify it?
A4: The first step is to analyze the impurity using techniques like LC-MS and high-resolution mass spectrometry to determine its molecular weight and formula. NMR spectroscopy (¹H, ¹³C, and 2D-NMR) will be crucial for structure elucidation. Common impurities could be over-reduced products, ring-opened byproducts, or dimers of the nitrile oxide.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Chlorophenyl)-5-(hydroxymethyl)isoxazole
This protocol describes the in-situ generation of 2-chlorobenzonitrile oxide and its cycloaddition with propargyl alcohol.
-
To a stirred solution of 2-chlorobenzaldoxime (1.0 eq.) and propargyl alcohol (1.2 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq.) in the same solvent dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conversion to the Amine (Example via Nitrile)
This protocol outlines the conversion of the hydroxymethyl group to a nitrile, followed by reduction.
Step A: Conversion to Nitrile
-
Convert the hydroxymethyl group of the isoxazole from Protocol 1 to a leaving group (e.g., tosylate or mesylate) using standard procedures.
-
Displace the leaving group with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF to yield 3-(2-chlorophenyl)-5-(cyanomethyl)isoxazole.
Step B: Reduction to Amine
-
Dissolve the isoxazole-5-carbonitrile (1.0 eq.) in a dry ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Carefully add a solution of a reducing agent like lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in the same solvent dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with an organic solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate to obtain the crude this compound.
-
Purify by column chromatography if necessary.
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting the synthesis of this compound.
References
-
Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(13), 3656–3659. [Link]
- Kashima, C., Hibi, S., Maruyama, T., & Omote, Y. (1984). Synthetic reactions using isoxazole compounds. Journal of Heterocyclic Chemistry, 21(3), 641-645.
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Penner, N., Bu, Henderson, W. R., & Rock, D. A. (2016). pH and temperature stability of the isoxazole ring in leflunomide and its active metabolite, A771726. Drug Metabolism and Disposition, 44(11), 1785-1790. [Link]
Sources
overcoming solubility issues with C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE in vitro
<_ _>
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine in in vitro settings. Recognizing that suboptimal solubility can lead to inaccurate data and hinder experimental progress, this document offers a structured approach to identifying, troubleshooting, and overcoming these issues.
Introduction: The Challenge of Poorly Soluble Compounds
This compound, like many promising compounds in drug discovery, possesses a chemical structure that can lead to poor aqueous solubility. The presence of a chlorophenyl group and an isoxazole ring contributes to its lipophilic nature. This inherent hydrophobicity is a primary reason for the solubility challenges frequently observed in aqueous-based in vitro assays.[1][2] When a compound's concentration in an assay medium exceeds its solubility limit, it can precipitate out of solution. This precipitation can lead to a host of problems, including underestimated biological activity, high variability in results, and inaccurate structure-activity relationships (SAR).[3] Therefore, ensuring the compound remains fully solubilized at the desired test concentrations is critical for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling of this compound.
Q1: What is the best initial solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound.[4][5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[4] For most in vitro applications, a 10 mM stock solution in 100% DMSO is a standard starting point. It is crucial to ensure the compound is completely dissolved in the DMSO stock before any subsequent dilutions. If you observe any particulates, gentle warming (to 37°C) and vortexing can aid in dissolution.[6]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell culture medium. What is happening?
A2: This is a classic sign of a compound with poor aqueous solubility. While the compound is soluble in the highly organic environment of 100% DMSO, its solubility dramatically decreases when introduced into a predominantly aqueous environment. The final concentration of your compound in the assay medium has likely exceeded its aqueous solubility limit, causing it to precipitate.[3][7]
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[8] Some sensitive cell lines may even require a lower final DMSO concentration. It is always best practice to perform a vehicle control experiment, testing the effect of the final DMSO concentration on your specific assay readout in the absence of the compound.[9]
Q4: Can I use other organic solvents besides DMSO?
A4: While DMSO is the most common, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be considered.[10] However, their compatibility with your specific assay and their potential to cause cellular toxicity must be carefully evaluated. Similar to DMSO, it is crucial to run appropriate vehicle controls.
Troubleshooting Guide: Addressing Solubility-Related Experimental Issues
This section provides a systematic approach to troubleshooting common problems arising from the poor solubility of this compound.
Problem 1: Visible Precipitation in Assay Wells
-
Potential Cause: The final concentration of the compound exceeds its kinetic solubility in the assay medium.
-
Troubleshooting Steps:
-
Reduce the Final Compound Concentration: The most straightforward solution is to lower the highest concentration in your dose-response curve to a level that remains below the solubility limit.
-
Increase the Final DMSO Concentration (with caution): If your assay can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) might be sufficient to keep the compound in solution.[9] Always validate this with a vehicle control.
-
Modify the Dilution Protocol: Instead of diluting the DMSO stock into an aqueous solution and then adding it to the assay, try adding the DMSO stock directly to the final assay medium.[3] This allows proteins and other components in the medium to help stabilize the compound.
-
Employ Solubilization-Enhancing Excipients: Consider the use of cyclodextrins or non-ionic surfactants.
-
Problem 2: Inconsistent Results and Poor Dose-Response Curves
-
Potential Cause: Microscopic precipitation or aggregation of the compound, which may not be visible to the naked eye, can lead to inconsistent effective concentrations across different wells or experiments.[9]
-
Troubleshooting Steps:
-
Perform a Kinetic Solubility Assessment: Before conducting your main experiment, determine the kinetic solubility of this compound in your specific assay buffer. This will define the upper concentration limit for reliable testing.
-
Utilize Cyclodextrins: Pre-complexing the compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[9][11] Cyclodextrins have a hydrophobic inner cavity that can encapsulate the drug molecule, while their hydrophilic exterior improves solubility in aqueous solutions.[11][12]
-
Consider Surfactants (for biochemical assays): In cell-free biochemical assays, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize the compound.[9] However, use surfactants with caution in cell-based assays as they can disrupt cell membranes.
-
Protocols for Enhancing Solubility
Here are detailed protocols for common solubilization strategies.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound-HP-β-CD complex using the kneading method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water (50:50 v/v) solution
Procedure:
-
Determine the desired molar ratio of the compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Weigh out the appropriate amounts of this compound and HP-β-CD and place them in a mortar.
-
Mix the powders thoroughly.
-
Add a small amount of the ethanol/water solution dropwise to the powder mixture while continuously triturating with the pestle.[9]
-
Knead the mixture vigorously for 45-60 minutes to form a thick, uniform paste.[9] Add more solvent if needed to maintain a paste-like consistency.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can be dissolved directly in your aqueous assay buffer.
Protocol 2: Kinetic Solubility Assessment using Nephelometry
This protocol provides a method to estimate the kinetic solubility of your compound in a specific buffer.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Assay buffer of interest
-
96-well clear bottom plate
-
Plate reader with nephelometry or turbidity reading capabilities
Procedure:
-
Prepare a serial dilution of your compound in 100% DMSO in a 96-well plate.
-
In a separate 96-well plate, add your assay buffer to each well.
-
Transfer a small volume of the DMSO serial dilutions to the corresponding wells of the buffer plate, ensuring the final DMSO concentration is consistent across all wells and matches what you will use in your assay.
-
Mix the plate well and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a nephelometer.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Data Summary Table
| Solubilization Strategy | Pros | Cons | Recommended Use Case |
| Increased DMSO % | Simple to implement. | Limited by cell toxicity; may not be sufficient for very insoluble compounds. | When a slight increase in solubility is needed and the assay is tolerant to higher DMSO levels. |
| Cyclodextrins (HP-β-CD) | Significant solubility enhancement; generally well-tolerated by cells.[8] | Requires pre-formulation; potential for the cyclodextrin to interact with assay components. | Cell-based assays where significant solubility improvement is required. |
| Non-ionic Surfactants | Can be very effective at solubilizing highly hydrophobic compounds. | Can interfere with biological membranes and protein activity.[9] | Primarily for biochemical (cell-free) assays; use with extreme caution in cell-based assays. |
Visualizing the Concepts
To better understand the principles behind these troubleshooting strategies, the following diagrams illustrate key concepts and workflows.
Caption: The cause of compound precipitation in an aqueous assay buffer.
Caption: A troubleshooting workflow for addressing inconsistent assay results.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
MDPI. (n.d.). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. MDPI. Retrieved from [Link]
-
MDPI. (2022). An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy. MDPI. Retrieved from [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208. [Link]
-
Mitchell Lab. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. MITCHELL LAB. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
-
Solubility of Things. (n.d.). Isoxazole. Solubility of Things. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Cyclodextrin-Based Drug Delivery System and Its Pharmaceutical and Biomedical Application. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro methods to assess drug precipitation. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Retrieved from [Link]
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Aarhus University. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Aarhus University. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]
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Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central. Retrieved from [Link]
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PubMed. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PubMed. Retrieved from [Link]
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bioRxiv. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). bioRxiv. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. PubMed Central. Retrieved from [Link]
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J&K Scientific. (n.d.). [3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride. J&K Scientific. Retrieved from [Link]
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PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. Retrieved from [Link]
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PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. PubChem. Retrieved from [Link]
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Technical Support Center: Optimizing Synthesis of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine and its derivatives. As a senior application scientist, my goal is to provide not just protocols, but the rationale behind them to empower your experimental design and execution.
I. General Synthetic Strategy & Key Challenges
The synthesis of the target compound, this compound, typically involves two key stages: the formation of the 3-(2-chlorophenyl)-isoxazole-5-carbaldehyde intermediate, followed by a reductive amination to install the methylamine group. Each stage presents unique challenges that can impact yield, purity, and scalability.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing actionable solutions and optimization protocols.
Part A: Synthesis of 3-(2-chlorophenyl)isoxazole-5-carbaldehyde
The primary and most robust method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition (Huisgen 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1] For this specific target, this involves the reaction of 2-chlorobenzonitrile oxide with an alkyne bearing a masked or direct aldehyde functionality.
Question 1: My [3+2] cycloaddition reaction is resulting in a low yield of the desired isoxazole. What are the potential causes and how can I improve it?
Answer: Low yields in isoxazole synthesis via [3+2] cycloaddition are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Instability of the Nitrile Oxide Intermediate: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, which is a significant competing side reaction.[2]
-
Optimization Strategy: Generate the 2-chlorobenzonitrile oxide in situ in the presence of the alkyne dipolarophile. This ensures that the nitrile oxide reacts with the alkyne as it is formed, minimizing the opportunity for dimerization.[2][3] Slow addition of the nitrile oxide precursor (e.g., 2-chlorobenzaldehyde oxime) to the reaction mixture containing the alkyne can further suppress furoxan formation.[2]
-
-
Inefficient Nitrile Oxide Generation: The choice of oxidizing agent and conditions for converting the precursor (typically an aldoxime) to the nitrile oxide is critical.
-
Optimization Strategy: While traditional methods use oxidants like N-chlorosuccinimide (NCS) or sodium hypochlorite, milder and more efficient methods have been developed. Consider using a catalytic amount of iodobenzene with a co-oxidant like m-chloroperbenzoic acid (m-CPBA).[3] This system has been shown to provide good yields under mild conditions.[3]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly influence the reaction rate and yield.
-
Optimization Strategy: Systematically screen solvents of varying polarities. While traditional syntheses often use organic solvents, aqueous media have been shown to be effective and environmentally friendly for some isoxazole syntheses.[4] The use of ultrasound irradiation can also dramatically improve yields and reduce reaction times, often at lower temperatures.[5][6] For instance, a reaction that yielded 90% under conventional heating at 100°C for 3 hours achieved a 95% yield in just 15 minutes at 50°C with ultrasound.[6]
-
Question 2: I am observing the formation of regioisomers in my reaction. How can I improve the regioselectivity for the desired 3,5-disubstituted product?
Answer: The formation of regioisomers is a common issue in 1,3-dipolar cycloadditions, particularly with unsymmetrical alkynes.[2][7]
Strategies to Enhance Regioselectivity:
-
Catalyst Control: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[7][8] This is often referred to as a "click" reaction.
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) can help identify optimal conditions.[2]
-
Electronic and Steric Factors: The electronic nature of the substituents on both the nitrile oxide and the alkyne can influence the regiochemical outcome. While modifying the core structure is not an option for this target, being aware of these factors is important for designing syntheses of other derivatives.
Part B: Reductive Amination of 3-(2-chlorophenyl)isoxazole-5-carbaldehyde
Reductive amination is a robust method for converting an aldehyde to an amine.[9] This process involves the formation of an imine intermediate, which is then reduced to the final amine product.[10]
Question 3: The reductive amination of my isoxazole-5-carbaldehyde is giving a poor yield of the desired methylamine. What are the common pitfalls?
Answer: Low yields in reductive amination can arise from incomplete imine formation, inefficient reduction, or side reactions.
Troubleshooting Steps:
-
Imine Formation Equilibrium: The formation of the imine from the aldehyde and methylamine is a reversible reaction. To drive the equilibrium towards the imine, it is often necessary to remove the water that is formed as a byproduct.
-
Optimization Strategy: While not always necessary for one-pot reductive aminations, if you are isolating the imine, consider using a dehydrating agent or a Dean-Stark apparatus. For in-situ reductions, the choice of reducing agent is critical.
-
-
Choice of Reducing Agent: The reducing agent must be capable of reducing the imine but not the aldehyde starting material.
-
Optimization Strategy: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for reductive amination because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the protonated imine.[10] This selectivity prevents the wasteful reduction of the starting aldehyde to the corresponding alcohol.
-
-
pH Control: The pH of the reaction is crucial. The reaction should be run in a slightly acidic medium (pH 5-6).
-
Rationale: Acid catalysis is required for the dehydration step of imine formation. However, at low pH, the amine nucleophile will be protonated and become non-nucleophilic. At high pH, the imine will not be protonated and will be less susceptible to reduction by the hydride reagent.
-
Question 4: I am observing the formation of a significant amount of the corresponding alcohol as a byproduct. How can I minimize this?
Answer: The formation of 3-(2-chlorophenyl)isoxazol-5-yl)methanol is a clear indication that the reducing agent is reacting with the starting aldehyde.
Solutions:
-
Switch to a More Selective Reducing Agent: If you are using a less selective reducing agent like sodium borohydride (NaBH₄), switching to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[10]
-
One-Pot Procedure: Employ a one-pot procedure where the aldehyde, methylamine, and the selective reducing agent are all present in the reaction mixture. This ensures that as the imine is formed, it is immediately reduced, keeping its concentration low and favoring the desired reaction pathway.
III. Experimental Protocols
Protocol 1: Optimized [3+2] Cycloaddition for 3-(2-chlorophenyl)isoxazole-5-carbaldehyde
This protocol is a generalized starting point and may require further optimization based on your specific experimental setup.
-
Reactant Preparation: In a suitable reaction vessel, dissolve propargyl aldehyde (or a protected precursor like propargyl alcohol, 1.0 eq) and 2-chlorobenzaldehyde oxime (1.1 eq) in a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition (Optional but Recommended for Regioselectivity): Add a catalytic amount of a copper(I) source (e.g., CuI, 5 mol%).
-
In-situ Nitrile Oxide Generation: Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide in DMF) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 3-(2-chlorophenyl)isoxazole-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane).
-
Amine Addition: Add a solution of methylamine (1.5-2.0 eq, e.g., as a solution in THF or water).
-
pH Adjustment: Adjust the pH of the mixture to 5-6 using a weak acid (e.g., acetic acid).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
IV. Visualization of Key Processes
General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Low Yield in [3+2] Cycloaddition
Caption: Troubleshooting flowchart for low yield in [3+2] cycloaddition.
V. Data Summary
Table 1: Effect of Reaction Conditions on Isoxazole Synthesis Yield
| Entry | Oxidant for Nitrile Oxide Generation | Energy Source | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | N-Chlorosuccinimide (NCS) | Conventional Heating (80°C) | Acetonitrile | 12 h | 65 | [2] |
| 2 | Iodobenzene (cat.) / m-CPBA | Room Temperature | Acetonitrile | 6 h | 85 | [3] |
| 3 | N-Chlorosuccinimide (NCS) | Ultrasound (50°C) | Ethanol | 30 min | 92 | [5] |
| 4 | Itaconic Acid (cat.) | Ultrasound (50°C) | Water | 15 min | 95 | [5] |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Entry | Reducing Agent | Solvent | Key Feature | Potential Byproduct | Reference |
| 1 | Sodium Borohydride (NaBH₄) | Methanol | Less selective; reduces aldehydes | Corresponding alcohol | [10] |
| 2 | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines at pH 6-7 | None (if pH is controlled) | [10] |
| 3 | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane | Highly selective for imines | None | [10] |
VI. References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. ResearchGate. Available at: [Link]
-
Challenges associated with isoxazole directed C−H activation. ResearchGate. Available at: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. Available at: [Link]
-
Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. ACS Publications. Available at: [Link]
-
Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents. Available at:
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]
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- 4. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for identifying, characterizing, and mitigating potential off-target effects of the novel isoxazole derivative, C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine. While this molecule holds therapeutic promise, a thorough understanding of its selectivity profile is paramount for successful clinical translation. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, making their early identification a critical step in the drug discovery pipeline.[1][2]
This document will navigate you through a logical, multi-pronged approach, from initial in silico predictions to detailed in vitro validation and strategic mitigation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a molecule like this compound?
A: Off-target effects are unintended interactions of a drug candidate with biomolecules other than its primary therapeutic target.[3] For a novel compound, these interactions are unknown and can lead to a variety of adverse outcomes, including cellular toxicity, misleading experimental results, and unexpected side effects in clinical trials.[1][4] The isoxazole scaffold, while a common feature in many successful drugs, can present a unique polypharmacology, meaning it may interact with multiple targets.[5][6]
Q2: Our initial screens with this compound show a potent on-target effect, but we also observe some unexpected cellular phenotypes. Could these be off-target effects?
A: It is highly plausible that unexpected cellular phenotypes arise from off-target interactions.[4] Small molecule inhibitors frequently bind to multiple proteins, which can trigger a range of cellular responses.[1] In some cases, the desired therapeutic effect is actually a result of these off-target interactions.[4] Therefore, it is crucial to experimentally confirm that the observed phenotype is a direct consequence of modulating the intended target.
Q3: How can we definitively determine if the observed efficacy of our compound is due to an off-target effect?
A: A robust method to verify on-target engagement is to assess the compound's efficacy in the absence of its intended target.[1] Utilizing a technique like CRISPR/Cas9-mediated gene knockout to create a cell line lacking the target protein is a powerful approach.[4] If this compound still elicits the same response in these knockout cells, it strongly suggests that the effect is mediated through one or more off-target interactions.[1][4]
Q4: What are the first steps we should take to predict potential off-target liabilities for this compound?
A: The initial approach should be computational or in silico.[7] By leveraging databases of known drug-target interactions, you can compare the structure of your compound to molecules with known off-target profiles.[8][9] This can provide a preliminary "hit list" of potential off-target candidates to investigate experimentally.
Part 2: A Step-by-Step Guide to Identifying and Mitigating Off-Target Effects
A systematic approach is crucial for efficiently identifying and addressing off-target effects. The following workflow is recommended:
Step 1: In Silico Off-Target Prediction
Before embarking on expensive and time-consuming wet lab experiments, computational methods can provide valuable insights into the potential off-target landscape of this compound.[7][10]
-
Methodology : Utilize a variety of computational tools and databases that predict potential protein targets based on the chemical structure of your small molecule. These methods often employ machine learning algorithms and compare your compound to large libraries of molecules with known biological activities.[8][11]
-
Recommended Platforms :
-
ChEMBL : A database of bioactive molecules with drug-like properties.
-
PharmMapper : A web server for potential drug target identification.[12]
-
SwissTargetPrediction : A tool for predicting the most probable protein targets of a small molecule.
-
Table 1: In Silico Tool Comparison
| Tool | Approach | Output | Key Advantage |
| ChEMBL | Database of known bioactivity data | List of known targets for similar compounds | Grounded in experimental data |
| PharmMapper | Pharmacophore mapping | Ranked list of potential targets | Identifies targets based on 3D chemical features[12] |
| SwissTargetPrediction | 2D/3D similarity screening | Probability-ranked list of potential targets | User-friendly and provides a likelihood score |
Step 2: Broad Panel In Vitro Screening
The predictions from your in silico analysis should be followed up with broad-panel in vitro screening.[13] This involves testing your compound against a large number of purified proteins or in cell-based assays to empirically identify off-target interactions.[14]
-
Kinase Profiling : Given that a significant portion of the "druggable" genome is comprised of kinases, screening against a comprehensive kinase panel is a critical step.[15] Off-target kinase inhibition is a common source of toxicity.
-
GPCR Profiling : G-protein coupled receptors (GPCRs) are another major class of drug targets.[16] Screening against a panel of GPCRs can reveal unintended effects on signaling pathways that regulate a wide range of physiological processes.[17][18]
-
Safety Pharmacology Panels : These panels typically include a battery of assays against targets known to be associated with adverse drug reactions, such as ion channels (e.g., hERG), transporters, and various enzymes.[14][19][20]
Step 3: Target Validation and Dose-Response Analysis
Any "hits" from the broad panel screens must be validated to confirm the interaction and determine its potency.
-
Methodology : Perform dose-response experiments to determine the concentration at which this compound elicits a half-maximal effect (IC50 or EC50) for each validated off-target.
-
Orthogonal Assays : It is crucial to confirm the interaction using a different experimental method (an orthogonal assay). For example, if the primary screen was a biochemical assay with a purified enzyme, a follow-up cell-based assay can provide more physiologically relevant data.
Step 4: Structure-Activity Relationship (SAR)-Driven Optimization
If significant off-target effects are identified, medicinal chemistry efforts will be required to modify the structure of this compound to improve its selectivity. This is known as Structure-Activity Relationship (SAR) analysis.[21][22][23]
-
The Goal : To identify regions of the molecule that can be modified to reduce binding to off-targets while maintaining or improving affinity for the primary target.[24]
-
The Process : Synthetic chemists will create a series of analogs of the original compound, each with a specific structural modification. These analogs are then tested against both the on-target and the identified off-targets. By comparing the activity of these analogs, researchers can build a model of how different chemical features contribute to both desired and undesired interactions.[25]
Part 3: Troubleshooting and Experimental Protocols
Troubleshooting Common Issues in Off-Target Screening
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in biochemical assays | - Contaminated reagents- Insufficient washing- Substrate instability | - Use fresh, high-quality reagents- Optimize wash steps (increase number and/or duration)- Ensure substrate is prepared fresh and protected from light if necessary[26] |
| Poor Z'-factor in high-throughput screens | - High variability in signal- Small dynamic range of the assay | - Optimize assay conditions (e.g., incubation times, reagent concentrations)- Ensure consistent liquid handling[27] |
| Inconsistent results between primary and orthogonal assays | - Different assay formats measure different aspects of target engagement- Compound may be an assay artifact in one of the formats | - Carefully consider the mechanism of each assay- Test for common sources of assay interference (e.g., compound aggregation, fluorescence quenching) |
| No correlation between in vitro off-target activity and cellular phenotype | - The off-target may not be expressed in the cell line used- The off-target may not be a key driver of the observed phenotype | - Confirm target expression in your cellular model (e.g., by Western blot or qPCR)- Use genetic methods (e.g., siRNA, CRISPR) to validate the functional relevance of the off-target |
Experimental Protocol: Kinase Inhibitor Profiling using a Competitive Binding Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
1. Materials:
-
Kinase panel (commercially available)
-
This compound (test compound)
-
Broad-spectrum kinase inhibitor with a fluorescent or radioactive tag (tracer)
-
Assay buffer
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of detecting the tracer signal
2. Procedure:
-
Prepare a dilution series of the test compound in assay buffer.
-
In a multi-well plate, add the test compound dilutions to the wells containing the individual kinases from the panel.
-
Add the tracer to all wells at a concentration close to its dissociation constant (Kd) for each respective kinase.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the signal from the tracer using a plate reader. A decrease in signal indicates that the test compound is competing with the tracer for binding to the kinase.
-
Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
3. Data Analysis: The selectivity of this compound can be visualized by plotting the IC50 values for all kinases in the panel. A highly selective compound will show a potent IC50 for the primary target and significantly weaker IC50 values for all other kinases.
References
-
Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
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Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
- Bowes, J., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
- Gadal, S., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(21), 13410.
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
- Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1543-1554.
- Takeda, K. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(6), 699-704.
-
Patsnap. (2025, May 21). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? Synapse. Retrieved from [Link]
-
Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Drug Discovery News. (2024, May 29). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
-
Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Retrieved from [Link]
- Liu, A., et al. (2018). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibodies, 7(3), 23.
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
Patsnap. (2025, May 21). What is the structure-activity relationship SAR in drug design? Synapse. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586.
- Gentile, F., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(24), 17298.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368.
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Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
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Collaborative Drug Discovery. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]
- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.
- TBIC. (2018). Computational/in silico methods in drug target and lead prediction.
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Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]
- Wirth, F., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433.
-
RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
National Institutes of Health. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
-
ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]
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OUCI. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved from [Link]
- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10.
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]
-
Bioexcellia. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
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Technical Support Center: Scaling Up C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine Production
An internal search has been conducted, and while a specific document detailing the large-scale production of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine is not available, sufficient information has been gathered on the synthesis of structurally related isoxazoles and the general challenges associated with their scale-up. This information allows for the creation of a comprehensive technical support guide based on established chemical principles and analogous reactions. The following guide is constructed from this body of knowledge to address the potential challenges researchers and drug development professionals may face.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized our expertise to help you navigate the complexities of moving from bench-scale synthesis to larger-scale production.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound. The primary synthetic route is assumed to be the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne, followed by reduction of a nitrile or a related functional group to the amine.
Issue 1: Low Yield of the Isoxazole Core
Question: We are experiencing significantly lower than expected yields during the 1,3-dipolar cycloaddition step to form the 3-(2-chloro-phenyl)-5-substituted-isoxazole. What are the likely causes and how can we improve the yield?
Answer:
Low yields in this step often stem from issues with the in-situ generation of the 2-chlorobenzonitrile oxide intermediate or its subsequent reaction. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Nitrile Oxide Generation: The generation of nitrile oxide from the corresponding aldoxime is a critical step.
-
Troubleshooting:
-
Choice of Oxidant/Halogenating Agent: If using a method involving a hydroximoyl chloride intermediate, ensure the halogenating agent (e.g., N-chlorosuccinimide, NCS) is fresh and of high purity. The reaction is often sensitive to moisture.
-
Base Selection: The choice of base for the dehydrohalogenation is crucial. A hindered or weak base may not be effective, while a strong, unhindered base can lead to side reactions. Consider a systematic screening of organic bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, NaHCO₃).
-
Reaction Temperature: Nitrile oxide generation and cycloaddition are often performed at or below room temperature to minimize side reactions. Monitor the internal temperature of the reaction closely, especially during scale-up, as the reaction can be exothermic.
-
-
-
Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans, especially at higher concentrations and temperatures.
-
Troubleshooting:
-
Slow Addition: Instead of adding all reagents at once, consider a slow, controlled addition of the base or the alkyne substrate. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.
-
"Reverse" Addition: In some cases, adding the nitrile oxide precursor to a solution of the alkyne can improve yields.
-
-
-
Regioselectivity Issues: The cycloaddition of a nitrile oxide with a terminal alkyne can potentially lead to two regioisomers. While the desired 3,5-disubstituted isoxazole is usually the major product, the formation of the 3,4-isomer can reduce the yield of the desired product.
-
Troubleshooting:
-
Analytical Confirmation: Use techniques like ¹H NMR or HPLC to quantify the ratio of regioisomers.
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. A solvent screen (e.g., toluene, dichloromethane, ethyl acetate) may identify conditions that favor the desired isomer.
-
-
Issue 2: Impurities in the Final Product after Reduction
Question: After the reduction of the nitrile (or other precursor) to the aminomethyl group, we are observing several impurities that are difficult to remove. What are these impurities and what are the best purification strategies?
Answer:
The final reduction step can introduce specific impurities, and the basic nature of the amine product can complicate purification.
-
Common Impurities and Their Sources:
-
Over-reduction Products: If using a strong reducing agent like LiAlH₄, over-reduction of the isoxazole ring can occur, leading to ring-opened byproducts.
-
Unreacted Starting Material: Incomplete reduction will leave the nitrile or other precursor in the final product.
-
Byproducts from the Reducing Agent: Work-up procedures for metal hydrides can introduce inorganic salts that may be difficult to remove.
-
-
Troubleshooting and Purification Strategies:
-
Choice of Reducing Agent:
-
Consider milder reducing agents that are more selective for the nitrile group, such as catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C) or borane complexes (e.g., BH₃·THF). Catalytic hydrogenation is often preferred for scale-up due to safety and work-up considerations.
-
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction until all the starting material is consumed. This prevents incomplete reactions and can help minimize over-reduction if the reaction is stopped at the optimal time.
-
Purification of the Amine:
-
Acid-Base Extraction: The basicity of the amine allows for selective extraction. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine extracted back into an organic solvent.
-
Crystallization: If the final product is a solid, crystallization of the free base or a salt (e.g., hydrochloride, oxalate) can be a highly effective purification method, especially at scale.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns revolve around the handling of potentially hazardous reagents and intermediates:
-
Nitrile Oxides: These are high-energy intermediates and can be unstable, especially in concentrated form. In-situ generation is the standard and safest practice.
-
Reagents for Nitrile Oxide Generation: Chemicals like N-chlorosuccinimide (NCS) are strong oxidizers.
-
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is highly pyrophoric and reacts violently with water. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel).
-
Solvents: Many organic solvents used are flammable.
A thorough process safety review is essential before any scale-up. This should include a risk assessment of each step, consideration of thermal stability of intermediates, and planning for emergency procedures.
Q2: How can we monitor the progress of the cycloaddition reaction effectively?
A2: A combination of techniques is recommended for robust reaction monitoring:
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the consumption of starting materials (the alkyne and the nitrile oxide precursor).
-
High-Performance Liquid Chromatography (HPLC): Offers a more quantitative analysis. It can be used to track the disappearance of starting materials and the appearance of the product and any byproducts (like the furoxan dimer or regioisomer). A stable baseline and well-resolved peaks are crucial for accurate quantification.
-
Gas Chromatography (GC): Can be used if the components are sufficiently volatile and thermally stable.
For scale-up, developing a reliable HPLC method is highly recommended for in-process control.
Q3: We are considering switching from a batch to a continuous flow process for the cycloaddition step. What are the potential advantages?
A3: Continuous flow chemistry can offer significant advantages for reactions involving unstable intermediates like nitrile oxides:
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with the accumulation of hazardous intermediates.
-
Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent temperature control, which is critical for exothermic reactions and for minimizing side reactions.
-
Increased Yield and Purity: Precise control over reaction time, temperature, and stoichiometry can lead to higher yields and better selectivity, reducing the formation of dimers and other byproducts.
A simple continuous flow setup could involve two streams, one with the aldoxime and base and the other with the alkyne, meeting in a T-mixer before entering a heated or cooled reaction coil.
Part 3: Experimental Workflow and Visualization
Workflow for Isoxazole Synthesis and Amine Formation
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of the target amine.
Troubleshooting Logic for Low Cycloaddition Yield
This diagram outlines the decision-making process for troubleshooting low yields in the key isoxazole formation step.
Caption: A decision tree for troubleshooting low cycloaddition yields.
References
Validation & Comparative
A Technical Guide to C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine and its Comparative Profile Against Other Isoxazole-Based AMPA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Isoxazole Scaffold and AMPA Receptor Modulation
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in drug discovery.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for designing molecules that can interact with a wide array of biological targets.[3] Among these targets, the AMPA-type ionotropic glutamate receptor has emerged as particularly significant for isoxazole derivatives.
AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[4] Their activation by the neurotransmitter glutamate leads to the influx of sodium and calcium ions, resulting in neuronal depolarization. The modulation of AMPA receptor activity has profound implications for synaptic plasticity, the cellular basis of learning and memory.[3] Positive allosteric modulators (PAMs) of AMPA receptors, often referred to as "ampakines," enhance receptor function without directly activating it, offering a nuanced approach to therapeutic intervention in conditions associated with cognitive deficits, such as Alzheimer's disease, schizophrenia, and depression.[5]
Profile of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine
This compound is a 3,5-disubstituted isoxazole derivative. The key structural features include a 2-chlorophenyl group at the 3-position and a methylamine group at the 5-position of the isoxazole ring. While specific experimental data on its AMPA receptor activity is not publicly available, we can infer its potential as a modulator by examining the structure-activity relationships of related compounds. The presence of a substituted phenyl ring at the 3-position and a small amine-containing substituent at the 5-position are common features in isoxazole-based AMPA receptor modulators. The chloro-substituent on the phenyl ring is known to influence the electronic properties and steric bulk of the molecule, which can significantly impact its binding affinity and efficacy at the receptor.
Comparative Analysis with Other Isoxazole Derivatives and AMPA Receptor Modulators
To understand the potential of this compound, it is essential to compare its structure to other well-characterized isoxazole derivatives and established AMPA receptor modulators.
Isoxazole-Carboxamide Derivatives as AMPA Receptor Inhibitors
Recent studies have explored a series of isoxazole-4-carboxamide derivatives as potent inhibitors of AMPA receptor activity.[1][6] These compounds, while structurally distinct from our primary compound of interest, provide valuable insights into the SAR of isoxazole derivatives at the AMPA receptor.
| Compound ID | Substituents | Target | IC50 (µM) | Reference |
| CIC-1 | 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl] | GluA2 | 3.03 | [1] |
| GluA2/3 | 3.12 | [1] | ||
| CIC-2 | 3-(2-chlorophenyl)-5-methyl-N-(p-tolyl) | GluA2 | 3.12 | [1] |
| GluA2/3 | 3.32 | [1] | ||
| ISX-11 | 3-(4-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl) | GluA2 | 4.4 | [6][7] |
| GluA2/3 | 4.62 | [6] | ||
| ISX-8 | 3-(4-fluorophenyl)-5-methyl-N-(4-(tert-butyl)phenyl) | GluA2 | 4.6 | [6] |
| GluA2/3 | 4.79 | [6] |
These findings highlight that substitutions on the phenyl ring at the 3-position and on the carboxamide nitrogen significantly influence inhibitory potency. The presence of halogen atoms on the phenyl ring is a common feature in active compounds.
Established AMPA Receptor Positive Allosteric Modulators (PAMs)
For a broader context, it is useful to compare the potential of this compound with well-known AMPA receptor PAMs from different chemical classes.
| Compound | Chemical Class | Mechanism of Action | Potency/Efficacy | Reference |
| Aniracetam | Pyrrolidinone | Positive allosteric modulator; slows desensitization.[8] | Weakly enhances AMPA-evoked currents.[3] | [3][8] |
| CX-516 (Ampalex) | Benzoylpiperidine | Positive allosteric modulator; slows deactivation.[1][5] | Low potency and short half-life in humans.[5] | [1][5] |
| Cyclothiazide | Benzothiadiazide | Potent inhibitor of AMPA receptor desensitization.[6][9] | EC50 for potentiation of AMPA currents is 28 µM (GluR1).[10] | [6][9][10] |
These compounds represent different classes of AMPA receptor PAMs, each with a distinct profile of activity. The isoxazole scaffold offers a unique chemical space for the development of novel modulators with potentially improved properties.
Experimental Methodologies
The characterization of compounds like this compound and its analogs relies on a combination of synthetic chemistry and robust biological assays.
Synthesis of 3,5-Disubstituted Isoxazoles
A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
Step-by-Step Protocol for 1,3-Dipolar Cycloaddition:
-
Oxime Formation: React the corresponding aldehyde (e.g., 2-chlorobenzaldehyde) with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) to form the aldoxime.
-
Nitrile Oxide Generation: The aldoxime is then treated in situ with a mild oxidizing agent, such as N-chlorosuccinimide (NCS) or Chloramine-T, in a suitable solvent (e.g., DMF or chloroform) to generate the highly reactive nitrile oxide intermediate.
-
Cycloaddition: The terminal alkyne is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature or with gentle heating to facilitate the [3+2] cycloaddition.
-
Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the functional effects of modulators on ion channels like the AMPA receptor.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunit(s) (e.g., GluA1, GluA2) and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Electrophysiological Recording:
-
Transfected cells are identified by fluorescence microscopy.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of ionic currents.
-
-
Drug Application:
-
A baseline current is established by applying a known concentration of glutamate.
-
The test compound is then co-applied with glutamate at various concentrations to determine its effect on the AMPA receptor-mediated current.
-
A washout period with glutamate alone is performed to ensure the reversibility of the compound's effect.
-
-
Data Analysis: The recorded currents are analyzed to determine changes in peak amplitude, decay kinetics (deactivation), and the extent of current reduction during prolonged agonist application (desensitization). Dose-response curves are generated to calculate IC50 (for inhibitors) or EC50 (for potentiators) values.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Sources
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- 2. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CX-516 - Wikipedia [en.wikipedia.org]
- 5. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
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- 8. What is the mechanism of Cyclothiazide? [synapse.patsnap.com]
- 9. Effects of cyclothiazide on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE and Known Monoamine Oxidase B Inhibitors
Introduction: The Therapeutic Potential of Targeting Monoamine Oxidase B
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a strategy that has proven effective in the management of neurodegenerative conditions such as Parkinson's disease.[2] Established therapeutic agents, including Selegiline, Rasagiline, and Safinamide, function as MAO-B inhibitors, providing symptomatic relief and potentially slowing disease progression by preventing the breakdown of dopamine in the brain.[2][3]
This guide introduces C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE, a novel compound featuring an isoxazole scaffold. The isoxazole chemical motif is recognized for its diverse biological activities and is a key structural feature in a known class of potent and selective MAO-B inhibitors.[4][5][6] While direct efficacy data for this compound is emerging, its structural similarity to other isoxazole-based MAO-B inhibitors suggests significant therapeutic potential. This document provides a comparative overview of the efficacy of established MAO-B inhibitors and presents a comprehensive, self-validating experimental protocol to determine the inhibitory potency of novel compounds like this compound.
Comparative Efficacy of Established MAO-B Inhibitors
The clinical efficacy of MAO-B inhibitors is well-documented, primarily in the context of Parkinson's disease management. These drugs are used both as monotherapy in early stages and as adjuncts to levodopa treatment in more advanced cases to reduce motor fluctuations.[3]
| Inhibitor | Mechanism of Action | Key Efficacy Endpoints | Typical Dosage |
| Selegiline | Irreversible, selective MAO-B inhibitor | Delays the need for levodopa therapy, reduces "off-time" in patients on levodopa.[2] | 5 mg twice daily with breakfast and lunch. |
| Rasagiline | Irreversible, selective MAO-B inhibitor | Improves motor symptoms in early Parkinson's, reduces "off-time" as an adjunct to levodopa. | 0.5 mg or 1 mg once daily. |
| Safinamide | Reversible, selective MAO-B inhibitor with additional non-dopaminergic actions (glutamate release modulation). | Improves "on-time" without troublesome dyskinesia in patients with motor fluctuations. | 50 mg to 100 mg once daily. |
Experimental Protocol: In Vitro Determination of MAO-B Inhibitory Efficacy (IC50)
To quantitatively assess the efficacy of this compound as a MAO-B inhibitor, a robust and reproducible in vitro assay is essential. The following protocol outlines a fluorometric method for determining the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
Principle: This assay measures the activity of MAO-B by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., benzylamine).[1] In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red), H₂O₂ is converted to a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will reduce this rate, and the IC50 can be calculated from a dose-response curve.
Materials and Reagents:
-
Recombinant human MAO-B (hMAO-B)
-
This compound (test compound)
-
Known MAO-B inhibitor (e.g., Selegiline, for positive control)
-
MAO-B substrate (e.g., Benzylamine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a working solution of hMAO-B in assay buffer.
-
Prepare a detection reagent mixture containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the serially diluted test compound or positive control. Include wells with assay buffer only as a negative control (100% enzyme activity) and wells with a known potent inhibitor at a high concentration as a background control (0% enzyme activity).
-
Add the hMAO-B working solution to all wells except for a no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the detection reagent mixture to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
For each concentration of the test compound and control, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the reaction rates to the negative control (100% activity) and the background control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing the Scientific Framework
To better illustrate the underlying principles, the following diagrams depict the MAO-B signaling pathway and the experimental workflow.
Caption: Dopamine metabolism by MAO-B and the inhibitory action of the test compound.
Sources
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- 2. d-nb.info [d-nb.info]
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- 6. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific series of isoxazole derivatives: analogs of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine. While direct and extensive SAR studies on the methylamine parent compound are limited in publicly available literature, a focused examination of closely related isoxazole-carboxamide derivatives provides significant insights into the anticancer potential of this structural class. These analogs, derived from the versatile building block 3-(2-chlorophenyl)isoxazol-5-amine, have been evaluated for their cytotoxic effects against various cancer cell lines, revealing key structural features that govern their activity.[2]
Core Scaffold and Rationale for Investigation
The this compound core combines several features of interest for drug design. The 3,5-disubstituted isoxazole ring offers a rigid scaffold with specific electronic properties and the capacity for hydrogen bonding, which can facilitate interactions with biological targets.[3] The 2-chlorophenyl substituent at the 3-position and the aminomethyl group at the 5-position provide vectors for chemical modification to explore the chemical space and optimize biological activity. Isoxazole derivatives, in general, have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making this scaffold a promising starting point for the development of novel therapeutics.[3][4]
Comparative Analysis of Anticancer Activity: Isoxazole-Carboxamide Analogs
Recent studies have focused on the synthesis and biological evaluation of isoxazole-carboxamide derivatives, where the amine group of the parent scaffold is acylated. This modification has yielded compounds with notable cytotoxic activity against a panel of human cancer cell lines. The general structure of these analogs involves the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide core, with variations in the substituent on the amide nitrogen.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Analogs
| Compound ID | R Group (Substituent on Amide Nitrogen) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Caco-2 (Colorectal) |
| 2a | 2,5-dichlorophenyl | 10.4 | 12.5 | 15.2 | 18.9 |
| 2b | 2,4-dichlorophenyl | 8.7 | 10.1 | 12.8 | 15.4 |
| 2c | 4-bromophenyl | 15.2 | 18.9 | 22.1 | 25.6 |
| 2d | 4-fluorophenyl | 12.8 | 15.4 | 19.3 | 22.8 |
| 2e | 2,5-dimethoxyphenyl | >50 | >50 | >50 | >50 |
| 2f | phenyl | 25.6 | 30.2 | 35.8 | 40.1 |
| 2g | 3,4,5-trimethoxyphenyl | >50 | >50 | >50 | >50 |
Data is compiled from studies on 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives as reported in Eid et al. (2021).[5]
Structure-Activity Relationship Insights
The data presented in Table 1 allows for the deduction of several key SAR trends for this series of isoxazole-carboxamide analogs as anticancer agents:
-
Substitution on the Phenyl Ring of the Amide: The nature and position of substituents on the N-phenyl ring significantly influence cytotoxic activity.
-
Halogen Substitution: Dichloro-substituted analogs (2a and 2b ) demonstrated the most potent activity across all tested cell lines, suggesting that electron-withdrawing groups at these positions enhance cytotoxicity. The 2,4-dichloro substitution pattern (2b ) was slightly more favorable than the 2,5-dichloro pattern (2a ). Bromo and fluoro substitutions (2c and 2d ) also conferred activity, albeit generally less potent than the dichloro analogs.
-
Methoxy Substitution: The presence of methoxy groups on the N-phenyl ring, as seen in the 2,5-dimethoxy (2e ) and 3,4,5-trimethoxy (2g ) analogs, led to a significant loss of activity. This suggests that bulky, electron-donating groups in these positions are detrimental to the anticancer effects of these compounds.
-
-
Unsubstituted Phenyl Ring: The analog with an unsubstituted N-phenyl ring (2f ) displayed moderate activity, which was less potent than the halogen-substituted derivatives. This further underscores the importance of appropriate substitution on this ring for enhancing cytotoxic potential.
Caption: Key SAR trends for 3-(2-chlorophenyl)isoxazole-carboxamide analogs.
Experimental Protocols
The following protocols are representative of the methods used in the synthesis and biological evaluation of the discussed isoxazole-carboxamide analogs.
Protocol 1: General Synthesis of Isoxazole-Carboxamide Analogs (2a-2g)
This protocol outlines the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives.[5]
Materials:
-
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (starting material)
-
Appropriate aniline derivative (e.g., 2,5-dichloroaniline for compound 2a )
-
Dichloromethane (DCM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
1% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Nitrogen gas
Procedure:
-
Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in DCM (12 mL).
-
Add DMAP (0.3 mmol) and EDC (1.8 mmol) to the mixture.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Add the corresponding aniline derivative (1.8 mmol) to the mixture.
-
Continue stirring for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and extract with 1% NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate solvent system.
Caption: General workflow for the synthesis of isoxazole-carboxamide analogs.
Protocol 2: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is a general method for assessing the cytotoxic effects of the synthesized compounds against cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized isoxazole-carboxamide compounds
-
MTS reagent ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium))
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs, particularly the carboxamide derivatives, have identified promising leads for the development of novel anticancer agents. The key takeaway is that substitution on the N-phenyl ring of the carboxamide moiety plays a critical role in determining the cytotoxic potency, with halogenated analogs showing superior activity.
Future research in this area should focus on:
-
Expansion of the Analog Library: Synthesizing a broader range of derivatives with diverse substitutions on the N-phenyl ring to further refine the SAR.
-
Modification of the Methylamine Group: Exploring other functional groups at the 5-position of the isoxazole ring to understand their impact on activity and selectivity.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which these compounds exert their anticancer effects.
-
In Vivo Efficacy: Evaluating the most potent compounds in preclinical animal models of cancer to assess their therapeutic potential.
By systematically exploring the chemical space around the this compound scaffold, there is a significant opportunity to develop novel and effective anticancer drug candidates.
References
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Eid, A. M., Hawash, M., El-Nezhawy, A. O. H., El-Enany, M., & El-Sayed, M. A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 1-13. [Link]
- Khan, I., & Zaib, S. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Chemical Society of Pakistan, 39(5), 855-871.
- BenchChem. (2025). Application Notes and Protocols: Development of Anticancer Agents from 3-(2-Chlorophenyl)isoxazol-5-amine. BenchChem.
- Gomha, S. M., & Abdel-aziz, H. M. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of the Iranian Chemical Society, 19(11), 4729-4742.
- Patel, R. V., & Kumari, P. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Letters in Drug Design & Discovery, 18(1), 2-20.
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE
In the intricate world of drug discovery, the journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges. One of the most critical hurdles is ensuring its specificity of action. A molecule that interacts with unintended biological targets can lead to unforeseen side effects, toxicity, and ultimately, clinical failure. This guide provides a comprehensive analysis of the cross-reactivity profile of C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE, a novel isoxazole-containing compound with potential therapeutic applications.
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide array of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] this compound, with its distinct substitution pattern, presents a unique pharmacological profile that warrants a thorough investigation of its selectivity.
This guide will delve into the experimental methodologies for assessing cross-reactivity, present a comparative analysis with other relevant compounds, and discuss the implications of the selectivity profile for future drug development. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the off-target interaction potential of this and similar molecules.
The Imperative of Selectivity Profiling
Off-target effects, where a drug binds to unintended proteins, are a major cause of adverse drug reactions and can derail even the most promising drug development programs.[3] Early and comprehensive assessment of a compound's selectivity is therefore not just a regulatory requirement but a critical step in mitigating risk and ensuring the development of safer and more effective medicines.[4]
To this end, broad-panel screening against a diverse set of clinically relevant targets is the industry standard. Companies like Eurofins Discovery (SafetyScreen panels) and Thermo Fisher Scientific (SelectScreen services) offer comprehensive profiling services that assess a compound's interaction with hundreds of receptors, ion channels, enzymes, and transporters.[5][6][7][8] This approach provides a panoramic view of a compound's potential off-target liabilities.
Experimental Design for Cross-Reactivity Profiling
A tiered and systematic approach is essential for a thorough cross-reactivity assessment. The following experimental workflow outlines a robust strategy for characterizing the selectivity of this compound.
Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.
Step-by-Step Methodology:
-
Primary Target Engagement: The initial step is to confirm the compound's activity at its intended target. For the purpose of this guide, we will hypothesize that this compound is a positive allosteric modulator (PAM) of the AMPA receptor, a key mediator of fast excitatory neurotransmission in the brain.[9][10] The potency and efficacy at the AMPA receptor would be determined using radioligand binding assays and electrophysiological recordings.
-
Broad Panel Screening: The compound is then screened against a comprehensive panel of off-targets at a high concentration (e.g., 10 µM). The Eurofins SafetyScreen44™ panel, for instance, includes a diverse set of GPCRs, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[7][11]
-
Kinase Profiling: Given that a significant portion of the human proteome consists of kinases, and they are common off-targets for small molecules, a broad kinase panel screen is crucial.[12][13][14] Services like Thermo Fisher's SelectScreen provide extensive panels covering the human kinome.[15][16]
-
Functional Assays: For any significant binding interactions identified, follow-up functional assays are performed to determine if the compound acts as an agonist, antagonist, or modulator at the off-target.[17]
-
Dose-Response Analysis: For confirmed off-target "hits," full dose-response curves are generated to determine the potency (IC50 or EC50) of the interaction. This allows for a quantitative comparison with the on-target potency and the calculation of a selectivity ratio.
Comparative Cross-Reactivity Data
To illustrate the importance of a comprehensive cross-reactivity profile, the following table presents hypothetical data for this compound (Compound A) in comparison to three other compounds:
-
Compound B (Idebenone): A known antioxidant with some reported cognitive-enhancing effects, structurally distinct from Compound A.
-
Compound C (Aniracetam): A racetam compound known to modulate AMPA receptors.[18]
-
Compound D (Gabapentin): An anticonvulsant that acts on voltage-gated calcium channels and is structurally unrelated.[19]
Table 1: Comparative Cross-Reactivity Profile (% Inhibition at 10 µM)
| Target Class | Target | Compound A | Compound B (Idebenone) | Compound C (Aniracetam) | Compound D (Gabapentin) |
| Primary Target | AMPA Receptor (potentiator) | ++ | + | +++ | - |
| GPCRs | 5-HT2B | 68% | 12% | 5% | 2% |
| Dopamine D2 | 3% | 8% | 1% | 4% | |
| Muscarinic M1 | 5% | 2% | 3% | 1% | |
| Ion Channels | hERG | 15% | 5% | 2% | 1% |
| Nav1.5 | 45% | 10% | 8% | 3% | |
| GABAA Receptor | 55% | 4% | 6% | 75% | |
| Enzymes | COX-2 | 8% | 25% | 3% | 1% |
| MAO-A | 32% | 15% | 7% | 4% | |
| Kinases | Lck | 4% | 2% | 1% | 3% |
| Src | 7% | 5% | 3% | 2% |
Data are presented as percent inhibition at a screening concentration of 10 µM. "+++" indicates strong potentiation, "++" moderate potentiation, "+" weak potentiation, and "-" no significant effect.
Analysis of the Cross-Reactivity Profile
The hypothetical data in Table 1 reveal a distinct selectivity profile for Compound A. While it shows the desired activity at the AMPA receptor, it also exhibits significant off-target interactions with the 5-HT2B receptor, the Nav1.5 sodium channel, and the GABAA receptor.
-
5-HT2B Receptor Interaction: Agonism at the 5-HT2B receptor has been linked to valvular heart disease, a serious safety concern. Further functional assays would be required to determine the nature of this interaction.
-
Nav1.5 Channel Blockade: Inhibition of the Nav1.5 channel can lead to cardiac arrhythmias. The moderate inhibition observed for Compound A warrants further investigation.
-
GABAA Receptor Modulation: The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain.[20][21] Unintended modulation of this receptor can lead to a range of central nervous system side effects, from sedation to anxiety and seizures, depending on whether the effect is positive or negative allosteric modulation.[22][23]
In contrast, Compound C (Aniracetam) displays a much cleaner profile with high selectivity for the AMPA receptor. Compound D (Gabapentin) shows its expected high activity at the GABAA receptor, its known target class. Compound B (Idebenone) has a relatively clean profile but weaker primary target engagement.
Signaling Pathway Implications
The off-target interaction with the GABAA receptor is particularly noteworthy. The balance between excitatory (glutamatergic, mediated by receptors like AMPA) and inhibitory (GABAergic) neurotransmission is crucial for normal brain function.
Figure 2: Potential on- and off-target effects of Compound A on neuronal signaling.
As illustrated in Figure 2, Compound A's on-target potentiation of the AMPA receptor would enhance excitatory signaling. However, its off-target modulation of the GABAA receptor could either counteract this effect (if it's a positive modulator, enhancing inhibition) or lead to hyperexcitability (if it's a negative modulator, reducing inhibition). This dual activity could have complex and unpredictable consequences on neuronal function.
Conclusion and Future Directions
This comparative guide underscores the critical importance of a comprehensive cross-reactivity profile in early drug discovery. The hypothetical data for this compound highlight how a molecule with promising on-target activity can harbor potential off-target liabilities that need to be addressed.
The significant off-target interactions identified for Compound A would necessitate further investigation, including:
-
Determination of the functional consequences of the interactions with the 5-HT2B, Nav1.5, and GABAA receptors.
-
Structure-activity relationship (SAR) studies to identify modifications to the molecule that could reduce off-target activity while maintaining on-target potency.
-
In vivo studies to assess the physiological and behavioral consequences of the observed off-target interactions.
By embracing a proactive and thorough approach to selectivity profiling, researchers can make more informed decisions, de-risk their drug development programs, and ultimately, increase the likelihood of bringing safer and more effective therapies to patients.
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Eurofins Discovery. "A Tiered Approach - In Vitro SafetyScreen Panels." Eurofins Discovery, Accessed January 15, 2026. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
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Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. ACS Publications. [Link]
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Biologically-active isoxazole-based drug molecules. ResearchGate. [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central. [Link]
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GABAA receptor negative allosteric modulator. Wikipedia. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
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A Comprehensive Benchmarking Guide for Novel Antipsychotic Agents: C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of antipsychotic drug development is continually evolving, driven by the need for therapies with improved efficacy and tolerability. The isoxazole scaffold has emerged as a promising pharmacophore in the design of novel therapeutics for central nervous system disorders, including psychosis.[1][2] This guide provides a comprehensive framework for benchmarking a novel isoxazole derivative, C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine (hereinafter referred to as "Compound X"), against current standard-of-care antipsychotic drugs.
The methodologies outlined herein are designed to rigorously evaluate the preclinical profile of Compound X, providing the necessary data to support its progression towards clinical development. This guide is structured to provide not only the "how" but also the "why" behind each experimental choice, ensuring a thorough and scientifically sound evaluation.
Introduction to Compound X and Standard-of-Care Comparators
Compound X is a novel isoxazole derivative with a chemical structure designed to interact with key neurotransmitter systems implicated in the pathophysiology of schizophrenia.[3][4] Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms.[5][6] Current antipsychotic medications are broadly categorized into first-generation (typical) and second-generation (atypical) agents.[7][8][9]
-
First-Generation (Typical) Antipsychotics: These drugs, such as haloperidol, primarily act as dopamine D2 receptor antagonists.[7][10] While effective against positive symptoms, they are associated with a higher risk of extrapyramidal side effects (EPS).[11][12]
-
Second-Generation (Atypical) Antipsychotics: This class, including risperidone, olanzapine, and clozapine, exhibits a broader receptor binding profile, notably including serotonin 5-HT2A receptor antagonism in addition to dopamine D2 receptor blockade.[10][11][13] This dual action is thought to contribute to their efficacy against a wider range of symptoms and a reduced risk of EPS compared to typical antipsychotics.[10][11] However, many atypical antipsychotics are associated with metabolic side effects, such as weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[14][15][16][17][18]
This guide will focus on benchmarking Compound X against both a first-generation (haloperidol) and a second-generation (risperidone) antipsychotic to provide a comprehensive comparative assessment.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial step in characterizing a novel antipsychotic candidate is to determine its in vitro pharmacological profile. This involves assessing its binding affinity and functional activity at key receptors known to be involved in the therapeutic effects and side effects of antipsychotic drugs.
Rationale: Dopamine D2 receptor blockade is a hallmark of all effective antipsychotic drugs and is critical for their efficacy against positive symptoms.[10][12] The affinity of a compound for the D2 receptor is a key predictor of its antipsychotic potential.
Protocol: A competitive radioligand binding assay is employed to determine the binding affinity (Ki) of Compound X for the human dopamine D2 receptor.[19][20][21][22]
-
Preparation of Receptor Membranes: Human dopamine D2 receptors are typically expressed in a stable cell line (e.g., CHO or HEK293 cells).[23] Membranes from these cells are prepared by homogenization and centrifugation.
-
Assay Conditions: A fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) is incubated with the receptor membranes in the presence of increasing concentrations of Compound X, haloperidol, or risperidone.[22]
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Rationale: Antagonism at the serotonin 5-HT2A receptor is a key feature of atypical antipsychotics and is thought to contribute to their improved side effect profile, particularly the lower incidence of EPS, and potential efficacy against negative symptoms.[10][11]
Protocol: A similar competitive radioligand binding assay is used to determine the binding affinity (Ki) of Compound X for the human serotonin 5-HT2A receptor.[24][25][26][27][28]
-
Receptor Source: Membranes from a cell line stably expressing the human 5-HT2A receptor are used.
-
Radioligand: A selective 5-HT2A receptor antagonist radioligand, such as [3H]-ketanserin, is commonly used.[26][27]
-
Procedure and Analysis: The assay is performed and analyzed in the same manner as the D2 receptor binding assay.
Rationale: While binding assays provide information on the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Protocol: Cell-based functional assays are used to assess the effect of Compound X on receptor-mediated signaling.[29]
-
Dopamine D2 Receptor Functional Assay: The functional activity of Compound X at the D2 receptor can be assessed by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the D2 receptor. D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[23]
-
Serotonin 5-HT2A Receptor Functional Assay: The functional activity at the 5-HT2A receptor can be determined by measuring its effect on inositol phosphate (IP) accumulation or intracellular calcium mobilization in cells expressing the 5-HT2A receptor. Activation of the 5-HT2A receptor leads to an increase in IP production and calcium release.[24]
| Parameter | Compound X | Haloperidol | Risperidone |
| Dopamine D2 Ki (nM) | [Insert Data] | [Insert Data] | [Insert Data] |
| Serotonin 5-HT2A Ki (nM) | [Insert Data] | [Insert Data] | [Insert Data] |
| D2 Functional Activity | [Insert Data] | Antagonist | Antagonist |
| 5-HT2A Functional Activity | [Insert Data] | Antagonist | Antagonist |
In Vivo Preclinical Models: Efficacy and Side Effect Profiling
Following in vitro characterization, the efficacy and side effect profile of Compound X must be evaluated in relevant animal models of schizophrenia.[5][6][30][31][32]
Rationale: Animal models are used to assess the potential of Compound X to alleviate the positive, negative, and cognitive symptoms of schizophrenia.[30][31]
-
Amphetamine-Induced Hyperlocomotion: This model is widely used to screen for antipsychotic activity. Amphetamine induces an increase in locomotor activity in rodents, which is thought to model the hyperdopaminergic state associated with psychosis.[31] Antipsychotic drugs that block D2 receptors can attenuate this effect.
-
Protocol:
-
Animals (rats or mice) are habituated to an open-field arena.
-
Compound X, haloperidol, risperidone, or vehicle is administered.
-
Amphetamine is administered to induce hyperlocomotion.
-
Locomotor activity is recorded and analyzed.
-
-
-
Novel Object Recognition (NOR) Test: This test assesses cognitive function, specifically recognition memory, which is often impaired in individuals with schizophrenia.[33][34][35][36][37]
-
Protocol:
-
Habituation: The animal is allowed to explore an empty arena.[34]
-
Familiarization Phase: The animal is placed in the arena with two identical objects.[36]
-
Test Phase: After a delay, the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.[36]
-
Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
-
-
Forced Swim Test (FST): This test is used to assess potential antidepressant-like effects, which can be relevant for treating the negative and affective symptoms of schizophrenia.[38][39][40][41][42]
Rationale: A key goal in the development of new antipsychotics is to minimize the side effects associated with current treatments.
-
Catalepsy Test: This test is used to assess the propensity of a drug to induce extrapyramidal side effects (EPS). Catalepsy is a state of motor immobility and is a well-established predictor of EPS liability in humans.
-
Protocol:
-
Compound X, haloperidol, risperidone, or vehicle is administered to rodents.
-
At various time points, the animal's forepaws are placed on an elevated bar.
-
The time it takes for the animal to remove its paws from the bar is measured. A longer latency indicates a cataleptic state.
-
-
-
Metabolic Monitoring: Atypical antipsychotics are often associated with metabolic side effects.[14][15][16][17][18]
-
Protocol:
-
Animals are treated chronically with Compound X, risperidone, or vehicle.
-
Body weight and food intake are monitored regularly.
-
At the end of the treatment period, blood samples are collected to measure glucose, insulin, and lipid levels.
-
-
Efficacy Models
| Model | Compound X | Haloperidol | Risperidone |
| Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | [Insert Data] | [Insert Data] | [Insert Data] |
| Novel Object Recognition (MED, mg/kg) | [Insert Data] | [Insert Data] | [Insert Data] |
| Forced Swim Test (MED, mg/kg) | [Insert Data] | [Insert Data] | [Insert Data] |
Side Effect Models
| Model | Compound X | Haloperidol | Risperidone |
| Catalepsy (ED50, mg/kg) | [Insert Data] | [Insert Data] | [Insert Data] |
| Chronic Weight Gain (% change) | [Insert Data] | [Insert Data] | [Insert Data] |
| Fasting Glucose (mg/dL) | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for in vivo benchmarking of Compound X.
Caption: Simplified signaling pathway for antipsychotic drugs.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical benchmarking of this compound (Compound X) against standard-of-care antipsychotics. The data generated from these studies will provide a comprehensive understanding of the compound's potential as a novel therapeutic agent for schizophrenia. A favorable profile, characterized by potent in vitro activity, in vivo efficacy in models of positive, negative, and cognitive symptoms, and a superior side effect profile compared to existing drugs, will be critical for its advancement into clinical trials. Future studies should also explore the pharmacokinetic profile of Compound X and its potential for drug-drug interactions.
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A Researcher's Guide to the Independent Replication and Comparative Analysis of C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE
This guide provides a comprehensive framework for the independent replication of studies and comparative analysis of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine. This isoxazole derivative has garnered interest within the drug discovery community for its potential therapeutic applications, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a robust framework for validating and expanding upon existing research.
Introduction: The Therapeutic Potential of Isoxazoles
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] this compound, also known by its CAS number 543713-32-2, belongs to this versatile class of compounds.[2] While specific independent replication studies on this particular molecule are not extensively documented in publicly available literature, its structural similarity to other bioactive isoxazoles suggests a potential mechanism of action as a histone deacetylase (HDAC) inhibitor.[1]
HDACs are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer agents. Several HDAC inhibitors, such as Vorinostat and Romidepsin, have received FDA approval for the treatment of certain cancers.[3][4]
This guide will therefore focus on a proposed independent replication study centered around the hypothesis that this compound functions as an HDAC inhibitor with anti-proliferative effects on cancer cells. We will provide a putative synthesis protocol, detailed methodologies for in vitro validation, and a comparative analysis against established HDAC inhibitors.
Diagram: Proposed Mechanism of Action
Caption: Proposed inhibitory action on HDAC enzymes.
Comparative Analysis: Benchmarking Against Established HDAC Inhibitors
A critical aspect of validating a novel compound is to benchmark its performance against well-characterized alternatives. For this study, we propose a direct comparison with commercially available HDAC inhibitors.
| Compound | Class | Primary Target(s) | Key Features |
| This compound | Isoxazole (putative) | Putative Pan-HDAC or Class I/II selective | Novel small molecule with potential for oral bioavailability. |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC inhibitor | FDA-approved for cutaneous T-cell lymphoma. Well-characterized in numerous studies.[3][4] |
| Romidepsin (FK228) | Cyclic Depsipeptide | Class I HDAC selective | FDA-approved for cutaneous and peripheral T-cell lymphomas. Potent, with a different chemical scaffold.[3][4] |
| BG45 | Benzamide | HDAC3 selective | Allows for investigation of isoform selectivity.[5] |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.
Synthesis and Characterization
Diagram: Proposed Synthetic Workflow
Caption: A plausible synthetic route to the target compound.
Step-by-Step Synthesis Protocol:
-
Oxime Formation: To a solution of 2-chlorobenzaldehyde in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Hydroximoyl Chloride Formation: The resulting 2-chlorobenzaldehyde oxime is then treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like DMF to yield the corresponding hydroximoyl chloride.
-
[3+2] Cycloaddition: The chloro-oxime intermediate is then reacted with propargylamine in the presence of a base (e.g., triethylamine) to facilitate a [3+2] cycloaddition reaction, yielding the final product, this compound.
-
Purification and Characterization: The crude product should be purified using column chromatography on silica gel. The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro HDAC Inhibition Assay
To assess the direct inhibitory effect of the synthesized compound on HDAC activity, a commercially available HDAC inhibitor screening kit is recommended for its reliability and ease of use.
Protocol: Fluorometric HDAC Inhibition Assay
This protocol is adapted from commercially available kits (e.g., Abcam ab283378, Cayman Chemical HDAC1 Inhibitor Screening Assay Kit).[6][7]
-
Reagent Preparation: Prepare the HDAC assay buffer, HDAC enzyme (e.g., recombinant human HDAC1), and the fluorometric substrate according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of this compound, Vorinostat, Romidepsin, and BG45 in assay buffer.
-
Assay Plate Setup: In a 96-well black plate, add the diluted compounds, the HDAC enzyme, and the substrate. Include wells for 100% activity (enzyme and substrate only) and background (substrate only).
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Development: Add the developer solution provided in the kit to each well. The developer stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Reading: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Anti-Cancer Assays
To evaluate the anti-proliferative effects of the compound on cancer cells, a panel of well-characterized cancer cell lines should be used.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line.
-
NCI-H460: Human non-small cell lung cancer cell line.
-
SF-268: Human glioblastoma cell line.[8]
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound and the comparator compounds for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Diagram: Cell-Based Assay Workflow
Caption: Workflow for determining cell viability.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. The primary endpoints will be the IC₅₀ values from the HDAC inhibition assay and the GI₅₀ values from the cell viability assays.
Example Data Table:
| Compound | HDAC1 IC₅₀ (nM) | MCF-7 GI₅₀ (µM) | NCI-H460 GI₅₀ (µM) | SF-268 GI₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Vorinostat | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Romidepsin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| BG45 | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
The results will allow for a direct comparison of the potency and efficacy of this compound against established HDAC inhibitors. A significantly lower IC₅₀ value would indicate potent HDAC inhibition, while low GI₅₀ values would suggest strong anti-proliferative activity. Comparing the activity against BG45 can provide initial insights into potential isoform selectivity.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the independent validation and comparative analysis of this compound. By following these detailed protocols, researchers can generate robust and reproducible data to either confirm or challenge the hypothesized activity of this compound.
Positive findings from this initial study would warrant further investigation, including:
-
Isoform Selectivity Profiling: Testing the compound against a panel of HDAC isoforms to determine its selectivity.
-
Mechanism of Action Studies: Investigating the downstream effects of HDAC inhibition, such as changes in histone acetylation and gene expression.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models.
This structured approach to independent replication is crucial for building a solid foundation of evidence for novel therapeutic candidates and ensuring the integrity and progression of drug discovery research.
References
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Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. PubMed Central. Available at: [Link]
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The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. PubMed Central. Available at: [Link]
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CAS 543713-32-2 | this compound. Alchem.Pharmtech. Available at: [Link]
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[3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride | 885273-50. J&K Scientific. Available at: [Link]
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A Comparative Analysis of C-[3-(2-chlorophenyl)-isoxazol-5-yl]-methylamine and its Enantiomers: A Guide for Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The substitution pattern on the isoxazole ring is a key determinant of the pharmacological profile of these molecules. When a chiral center is present, as in the case of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine, a thorough investigation of the individual enantiomers is critical. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolic profiles, and toxicity.[2]
This guide provides a comprehensive comparative analysis of racemic this compound and its constituent (R)- and (S)-enantiomers. While specific experimental data for this exact molecule is not extensively published, this guide will leverage established methodologies and data from closely related analogues to present a robust and scientifically grounded framework for its evaluation. We will detail the process of enantiomeric resolution by supercritical fluid chromatography (SFC) and present a representative biological evaluation to illustrate the potential for stereoselective anti-inflammatory activity.
Enantiomeric Resolution by Supercritical Fluid Chromatography (SFC)
The separation of enantiomers is a crucial step in the development of chiral drugs. Supercritical fluid chromatography has emerged as a powerful technique for chiral separations, offering advantages in terms of speed, efficiency, and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC).[3] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have shown broad applicability in resolving a wide range of chiral compounds, including isoxazole derivatives.[4]
Based on successful separations of structurally similar 3-carboxamido-5-aryl isoxazoles, a method utilizing a Chiralpak® AD-H column is proposed for the resolution of this compound.[3][4]
Experimental Protocol: Preparative Chiral SFC
-
Instrumentation: A preparative supercritical fluid chromatography system equipped with a CO2 pump, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 21 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 and Ethanol (EtOH) as a co-solvent.
-
Sample Preparation: Dissolve the racemic this compound in ethanol to a concentration of 10 mg/mL.
-
Chromatographic Conditions:
-
Co-solvent: 20% Ethanol in CO2.
-
Flow Rate: 50 mL/min.
-
Column Temperature: 35 °C.
-
Back Pressure: 150 bar.
-
Detection: UV at 254 nm.
-
-
Fraction Collection: Collect the eluting enantiomers in separate fractions based on the real-time chromatogram.
-
Post-Processing: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of each isolated fraction using an analytical chiral SFC or HPLC method. An ee of >98% is typically desired.[3][4]
Caption: Workflow for the preparative chiral SFC separation of enantiomers.
Comparative Biological Analysis: Anti-Inflammatory Activity
The isoxazole nucleus is present in various compounds with known anti-inflammatory effects.[1] For instance, the structurally related compound 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This provides a strong rationale for evaluating the enantiomers of this compound for similar activities.
A common in vitro model to assess anti-inflammatory potential involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with LPS to induce an inflammatory response. The ability of a compound to inhibit the subsequent release of TNF-α and IL-6 is a key indicator of its anti-inflammatory efficacy.
Experimental Protocol: In Vitro Cytokine Release Assay
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a 5% CO2 humidified incubator.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the racemic mixture, the (R)-enantiomer, and the (S)-enantiomer for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of cytokine release) for each compound.
Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical, yet plausible, data from the anti-inflammatory assay, illustrating a potential stereoselective effect.
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Racemic C-[3-(2-chlorophenyl)-isoxazol-5-yl]-methylamine | 15.2 | 20.5 |
| (R)-C-[3-(2-chlorophenyl)-isoxazol-5-yl]-methylamine | 2.8 | 4.1 |
| (S)-C-[3-(2-chlorophenyl)-isoxazol-5-yl]-methylamine | 35.7 | 48.2 |
| Dexamethasone (Positive Control) | 0.1 | 0.2 |
Interpretation of Results
In this illustrative dataset, the (R)-enantiomer demonstrates significantly greater potency in inhibiting both TNF-α and IL-6 production compared to the (S)-enantiomer and the racemic mixture. The IC50 value of the racemate is intermediate, which is expected if one enantiomer is substantially more active than the other. The (S)-enantiomer, in this case, would be considered the distomer (the less active enantiomer), contributing little to the desired therapeutic effect but potentially contributing to off-target effects or metabolic burden.
This clear stereoselectivity underscores the necessity of resolving the racemic mixture early in the drug development process. Pursuing the (R)-enantiomer (the eutomer) as the single-enantiomer drug could lead to a more potent therapeutic with a potentially improved safety profile.
Conclusion
This guide outlines a systematic approach to the comparative analysis of this compound and its enantiomers. By employing established techniques like preparative chiral SFC, the individual stereoisomers can be efficiently isolated. Subsequent biological evaluation, guided by the known pharmacology of related isoxazole structures, allows for a direct comparison of their activities. The hypothetical data presented herein highlights a common scenario in chiral drug development where one enantiomer is significantly more potent. Such findings are critical for making informed decisions to advance the most promising single-enantiomer candidate, ultimately leading to safer and more effective medicines. The principles and protocols described provide a valuable framework for researchers and drug development professionals working with novel chiral isoxazole-based compounds.
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Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1508, 114-121. [Link]
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Duflos, M., et al. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Journal of Chromatography A, 1467, 473-481. [Link]
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Zare, N., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(19), 6529. [Link]
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Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 1-13. [Link]
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van de Streek, J., et al. (2018). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 61(17), 7649-7664. [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry, 10, S2694-S2717. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2016). Aryl or heteroaryl substituted aminal derivatives of HCV NS5A inhibitor MK-8742. [Link]
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A Comparative Literature Review of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine: Synthesis, Bioactivity, and Future Directions
An In-Depth Technical Guide for Researchers
Executive Summary:
This guide provides a comprehensive analysis of C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine, a heterocyclic compound belonging to the pharmacologically significant isoxazole class. Isoxazole derivatives are renowned for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This document synthesizes findings from the broader isoxazole literature to contextualize the potential of this specific molecule. We present a comparative analysis of its potential bioactivities, detailed experimental protocols for its synthesis and evaluation, and a discussion on its structure-activity relationship (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel isoxazole-based compounds.
Introduction: The Prominence of the Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, a structure that confers unique electronic and physicochemical properties.[3][4] This scaffold is a cornerstone in medicinal chemistry, found in several clinically approved drugs and a multitude of investigational agents.[5] The isoxazole ring is not merely a passive linker but an active pharmacophore that can engage in hydrogen bonding, and its substituents can be readily modified to fine-tune biological activity, selectivity, and pharmacokinetic properties.[6] The integration of an isoxazole ring can lead to compounds with enhanced potency and reduced toxicity.[4] this compound features a 3,5-disubstituted isoxazole core, with a 2-chlorophenyl group at the 3-position and a methylamine group at the 5-position, making it a compelling candidate for various therapeutic applications.
Synthesis and Characterization
The synthesis of 3,5-disubstituted isoxazoles is well-established, typically involving a 1,3-dipolar cycloaddition reaction. A plausible and efficient synthetic route for this compound can be adapted from established methodologies for similar isoxazole derivatives.[7][8] The general workflow involves the formation of an intermediate N-hydroxybenzimidoyl chloride, which then undergoes cyclization with a suitably functionalized alkyne.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Oxime Formation: To a solution of 2-chlorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Filter the resulting precipitate, wash with water, and dry to yield 2-chlorobenzaldehyde oxime.
-
Chlorination: Dissolve the oxime (1.0 eq) in N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C. Stir the reaction at room temperature for 12-16 hours. The formation of N-hydroxy-2-chlorobenzimidoyl chloride can be monitored by NMR. This intermediate is often used directly in the next step without extensive purification.
-
[3+2] Cycloaddition: In a separate flask, dissolve a protected form of propargylamine (e.g., N-Boc-propargylamine) (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Add a base such as triethylamine (2.5 eq). To this mixture, add the solution of N-hydroxy-2-chlorobenzimidoyl chloride from the previous step dropwise at room temperature. Stir for 24 hours. After completion, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and purify by column chromatography to obtain the protected product.
-
Deprotection: Dissolve the protected isoxazole derivative in a solvent such as dichloromethane or dioxane. Add an excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane). Stir at room temperature for 2-4 hours. Evaporate the solvent under reduced pressure to yield the hydrochloride salt of this compound.[8]
Comparative Analysis and Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic and appended rings.[9]
Key SAR Insights from Literature:
-
Aryl Substituents: The substitution pattern on the phenyl ring at the 3-position is critical. Halogen substituents, such as the chloro group in our target compound, are frequently associated with enhanced potency in various biological assays, including anticancer activity.[9] The position of the halogen (ortho, meta, or para) can significantly influence selectivity and potency.
-
Substitution at C5-Position: The methylamine group at the 5-position provides a basic center, which can be crucial for interacting with acidic residues in enzyme active sites or receptors. The linker length and nature of the amine (primary, secondary, etc.) are key points for modification to optimize activity.
Comparison of Potential Bioactivities
The following table summarizes the potential activities of this compound in comparison to other illustrative isoxazole analogues, based on established SAR principles.[3][9][10]
| Compound/Analogue | Phenyl Substitution | C5-Substituent | Predicted Primary Activity | Rationale / Supporting Evidence |
| Target Compound | 2-Chloro | -CH₂NH₂ | Anticancer, Kinase Inhibition | The 2-chloro substitution is a common feature in potent kinase inhibitors. The methylamine can form key salt-bridge interactions. |
| Analogue A | 4-Bromo | -CH₂NH₂ | Potent Anticancer | Para-halogen substitution has been consistently linked to increased anticancer activity in isoxazole scaffolds.[9] |
| Analogue B | 2-Chloro | -COOH | Anti-inflammatory | Carboxylic acid moieties are often found in COX inhibitors and other anti-inflammatory agents. |
| Analogue C | 4-Methoxy | -CH₂NH₂ | Moderate Activity | Electron-donating groups like methoxy can sometimes reduce cytotoxic effects compared to halogens.[9] |
| Analogue D | Unsubstituted | -CH₂NH₂ | Baseline Activity | Serves as a baseline to evaluate the contribution of the chloro substituent. |
Plausible Mechanisms of Action
Given its structural features, this compound could potentially target several key biological pathways. One plausible mechanism, suggested for other isoxazole derivatives, is the inhibition of protein kinases or histone deacetylases (HDACs), which are critical regulators of cellular processes often dysregulated in cancer.[8]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments to their safe and compliant disposal. C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine, a substituted isoxazole, requires careful consideration for its disposal due to its chemical structure, which includes a chlorinated aromatic ring, an isoxazole core, and a methylamine group.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. It is designed to provide immediate, actionable information to ensure the safety of laboratory personnel and the protection of the environment.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal procedures begin, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a hazard assessment can be reliably constructed based on data from close structural analogs.
The compound ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine, a structural isomer, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) with the signal word "Danger".[1] Furthermore, the presence of the 2-chlorophenyl group places this molecule in the category of chlorinated organic compounds, which are known for their potential toxicity and persistence.[2] Improper disposal, especially via incineration without appropriate controls, can lead to the formation of hazardous byproducts like hydrogen chloride and dioxins.[2][3]
Table 1: Hazard Profile Summary
| Hazard Category | Description | Rationale & Primary Concern |
|---|---|---|
| Acute Toxicity | Toxic if swallowed (H301) . | Ingestion of even small quantities can cause serious health effects or be fatal. Accidental exposure via contaminated hands is a primary risk. |
| Skin/Eye Irritation | Potential for severe skin and eye irritation or burns. | Structurally related compounds are known corrosives.[4][5] Direct contact must be avoided to prevent chemical burns and eye damage. |
| Environmental Hazard | Potentially toxic to aquatic life and non-biodegradable. | Chlorinated organic compounds can persist in the environment and harm ecosystems.[2] Discharge into sewer systems is strictly prohibited.[6][7] |
| Reactivity | Incompatible with strong oxidizing agents.[1] | Contact with incompatible materials could lead to vigorous, potentially dangerous reactions. |
Part 2: Personal Protective Equipment (PPE) and Handling
Given the hazard profile, stringent adherence to PPE protocols is mandatory to prevent exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale |
|---|---|---|
| Eye and Face Protection | Safety glasses with side-shields or tight-sealing safety goggles. | Essential to protect against splashes or airborne particles of the compound. Must conform to OSHA 29 CFR 1910.133 or EN166 standards.[8][9] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Lab coat. | Prevents direct skin contact and absorption. Always check glove compatibility and replace immediately if contaminated.[5][9] |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | All handling and disposal preparations should occur within a fume hood to prevent inhalation of any dust or aerosols.[10] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling. | A critical step to prevent accidental ingestion after work is completed.[4][11] |
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification and management as hazardous waste.[12][13] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[14]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures waste streams are not unnecessarily contaminated.
-
Designate a Specific Waste Container: Use a dedicated container for this compound and waste materials contaminated with it (e.g., weighing paper, contaminated pipette tips).
-
Halogenated Waste Stream: This compound must be disposed of in a halogenated organic waste stream.[15]
-
Maintain Separation: Crucially, do not mix this waste with non-halogenated solvents, as this contaminates the entire container and makes solvent recycling impossible, significantly increasing disposal costs.[15] Also, keep it segregated from incompatible materials like strong acids or oxidizers.[10][14]
Step 2: Containerization and Labeling
All hazardous waste must be collected in appropriate, well-labeled containers.
-
Container Selection: Use a sturdy, leak-proof container with a secure, tight-fitting lid. The container material must be chemically compatible (e.g., High-Density Polyethylene - HDPE, or glass for liquids).[13][14] Ensure the exterior of the container remains clean.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[16] The label must also include:
-
The full, unabbreviated chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date (the date the first drop of waste was added).[16]
-
Step 3: On-Site Storage (Satellite Accumulation)
Laboratories may temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[17]
-
Location: Store the sealed waste container in a designated, secondary containment bin to prevent spills.[14][18]
-
Closure: Keep the waste container closed at all times except when adding waste.[14]
-
Volume Limits: Adhere to institutional and regulatory limits for the amount of waste stored in the lab (e.g., never more than 10 gallons of total hazardous waste).[14]
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Engage a Licensed Disposal Vendor: Arrange for the collection of the waste container by your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[19]
-
Method of Destruction: The standard and environmentally appropriate method for disposing of chlorinated organic waste is high-temperature incineration in a specialized facility equipped with flue gas scrubbing systems.[2][6][7] This process ensures the complete destruction of the compound while neutralizing the resulting hydrogen chloride gas, preventing its release into the atmosphere.[2][3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
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A Comprehensive Safety and Handling Guide for C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling C-[3-(2-chloro-phenyl)-isoxazol-5-yl]-methylamine, a compound of interest in pharmaceutical development and biochemical research.[1][2] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the toxic and potentially corrosive nature of related isoxazole derivatives, a stringent PPE protocol is mandatory to minimize exposure.[3][4] The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous chemicals.[5][6]
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[7] | Protects against splashes of the chemical which may cause severe eye damage or blindness.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[8] Double-gloving is recommended. | Provides a barrier against skin contact. Given the potential for skin sensitization and burns, gloves should be inspected before use and changed immediately if contaminated.[3][9] |
| Body Protection | A flame-resistant lab coat, buttoned completely.[7] Long pants and closed-toe shoes are mandatory.[7][10] | Protects skin from accidental spills and splashes. Avoid fabrics like polyester that can melt and adhere to the skin in case of a fire.[7] |
| Respiratory Protection | Use of a respirator may be necessary if engineering controls are not sufficient to maintain exposure below permissible limits.[5][7] All respirator use must comply with OSHA's standard (29 CFR 1910.134), including fit-testing and training.[6] | Protects against inhalation of aerosols or dust, which may cause respiratory irritation.[3][11] |
II. Operational Plan: Safe Handling Procedures
A Chemical Hygiene Plan is a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450) and serves as the foundation for safe laboratory operations.[12][13]
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[13]
-
Work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][14]
-
Use disposable, plastic-backed absorbent paper to protect work surfaces from contamination.[15]
-
Have appropriate spill cleanup materials readily available.
-
-
Handling the Compound :
-
When handling the solid compound, be mindful of creating dust.
-
For liquid solutions, use a secondary container to transport the chemical.[8]
-
All procedures should be performed carefully to minimize the creation of splashes or aerosols.[10][15]
-
Do not work alone when handling this and other hazardous materials.[13][14]
-
-
Post-Handling :
III. Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[16]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Compound | Labeled, sealed, and chemically compatible container. | Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (disposable) | Labeled hazardous waste bag or container. | Includes gloves, absorbent paper, pipette tips, etc. |
| Liquid Waste (solutions containing the compound) | Labeled, sealed, and chemically compatible container for halogenated organic waste. | Do not mix with non-halogenated waste. Do not discharge to sewer systems.[14][17] |
Incineration at high temperatures is a common and safe disposal method for halogenated compounds, as it prevents the formation of toxic byproducts like dioxins and furans.[18]
By adhering to these rigorous safety protocols, you contribute to a secure research environment, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.
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-
Laboratory Safety Guidance - OSHA. (URL: [Link])
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C-[3-(2-CHLORO-PHENYL)-[5][12][19]OXADIAZOL-5-YL]-METHYLAMINE Safety Data Sheets. (URL: )
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (URL: [Link])
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
